molecular formula C3H5NO<br>HOCH2CH2CN<br>C3H5NO B137533 3-Hydroxypropionitrile CAS No. 109-78-4

3-Hydroxypropionitrile

Cat. No.: B137533
CAS No.: 109-78-4
M. Wt: 71.08 g/mol
InChI Key: WSGYTJNNHPZFKR-UHFFFAOYSA-N
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Description

3-Hydroxypropionitrile, at low 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) surface excesses, has the phospholipid oriented with the polar headgroups pointing out of the solution.>Ethylene cyanohydrin is a colorless to yellow-brown liquid with a weak odor. Sinks and mixes with water. (USCG, 1999)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypropanenitrile
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InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2
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InChI Key

WSGYTJNNHPZFKR-UHFFFAOYSA-N
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Canonical SMILES

C(CO)C#N
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Molecular Formula

C3H5NO, Array
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DSSTOX Substance ID

DTXSID1025433
Record name 3-Hydroxypropanenitrile
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Molecular Weight

71.08 g/mol
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Physical Description

Ethylene cyanohydrin is a colorless to yellow-brown liquid with a weak odor. Sinks and mixes with water. (USCG, 1999), Straw-colored liquid; [Hawley] Colorless to yellow-brown liquid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

442 °F at 760 mmHg (slight decomposition) (NTP, 1992), 221 °C
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Flash Point

greater than 265 °F (NTP, 1992), 265 °F (129 °C) (Open cup), 129 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in ethanol; soluble in chloroform; slightly soluble in ethyl ether., Miscible with acetone, methyl ethyl ketone, ethanol, chloroform, and diethyl ether; insoluble in benzene, carbon tetrachloride, and naphtha., Miscible with acetone, methyl ethyl ketone, ethyl alcohol. Slightly sol in ether (2.3% w/w @ 15 °C). Insol in benzene, petr ether, carbon disulfide, carbon tetrachloride., In water, 1X10+6 mg/l @ 20 °C, Solubility in water: miscible
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Density

1.047 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0404 @ 25 °C, Relative density (water = 1): 1.04
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.45 (AIR= 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

0.08 mmHg at 77 °F ; 20 mmHg at 243 °F (NTP, 1992), 0.08 [mmHg], 0.08 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 10.7
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Color/Form

WATER-WHITE LIQUID, Straw-colored liquid

CAS No.

109-78-4
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Melting Point

-51 °F (NTP, 1992), -46 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxypropionitrile from Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis routes for producing 3-hydroxypropionitrile (3-HPN) from acrylonitrile (B1666552). It includes detailed experimental protocols, quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound (ethylene cyanohydrin) is a valuable bifunctional molecule featuring both a hydroxyl and a nitrile group. This unique structure makes it a versatile intermediate in the synthesis of a wide range of chemicals, including pharmaceuticals, polymers, and agrochemicals.[1] The primary industrial synthesis of 3-HPN involves the hydration of acrylonitrile. This guide will delve into the predominant chemical method for this conversion, which proceeds through a two-step process involving the formation and subsequent decomposition of a key intermediate.

Chemical Synthesis: Base-Catalyzed Hydration of Acrylonitrile

The most established method for synthesizing this compound from acrylonitrile is a base-catalyzed process. This reaction is typically carried out in two main stages:

  • Formation of Bis(2-cyanoethyl) Ether: Acrylonitrile reacts with water in the presence of a base catalyst to form this compound. However, under these conditions, the newly formed 3-HPN can further react with another molecule of acrylonitrile to yield bis(2-cyanoethyl) ether as the main intermediate.[2][3]

  • Pyrolysis of Bis(2-cyanoethyl) Ether: The bis(2-cyanoethyl) ether is then thermally decomposed (pyrolyzed), often in the presence of a catalyst, to yield this compound and a molecule of acrylonitrile, which can be recycled.[1][4]

Reaction Mechanism and Pathway

The overall chemical transformation involves a base-catalyzed Michael addition of water to acrylonitrile, followed by a second Michael addition of the resulting this compound to another acrylonitrile molecule to form bis(2-cyanoethyl) ether. The ether is then subjected to a retro-Michael reaction during pyrolysis to yield the desired product and regenerate acrylonitrile.

G ACN1 Acrylonitrile HPN_intermediate This compound (Intermediate) ACN1->HPN_intermediate + H₂O H2O Water Base Base (e.g., OH⁻) BCEE Bis(2-cyanoethyl) Ether HPN_intermediate->BCEE + Acrylonitrile BCEE2 Bis(2-cyanoethyl) Ether ACN2 Acrylonitrile HPN_final This compound (Final Product) BCEE2->HPN_final ACN_recycled Acrylonitrile (Recycled) BCEE2->ACN_recycled Heat Heat (Δ)

Figure 1: Overall chemical synthesis pathway for this compound.
Quantitative Data from Experimental Studies

The following tables summarize the reaction conditions and outcomes from various patented processes for the synthesis of this compound.

Table 1: Reaction Conditions for the Formation of Bis(2-cyanoethyl) Ether Intermediate

ParameterValueReference
Reactants Acrylonitrile, Water[3][4]
Catalyst Weak base (e.g., Na₂CO₃, NaHCO₃), Organic base[1][5]
Molar Ratio (ACN:H₂O) 1:0.5 to 1:20 (typically 1:2 to 1:4)[3]
Temperature 80 - 150 °C (typically 100 - 130 °C)[3][4]
Pressure 0.1 - 0.8 MPa[4]
Acrylonitrile Conversion 40 - 80%[1]

Table 2: Conditions for the Pyrolysis of Bis(2-cyanoethyl) Ether

ParameterValueReference
Starting Material Mixture containing Bis(2-cyanoethyl) ether[1]
Catalyst Basic catalyst[1]
Temperature 140 - 180 °C (typically 160 - 170 °C)[4]
Pressure 0.5 - 50 kPa (typically 1 - 10 kPa)[4]
Conversion of BCEE > 95% in a single pass[4]
Detailed Experimental Protocols

The following protocols are representative of the procedures described in the patent literature for the synthesis of this compound.

Protocol 1: Two-Step Synthesis of this compound [1][4]

Step A: Synthesis of Bis(2-cyanoethyl) Ether Intermediate

  • Reaction Setup: A pressurized reactor equipped with a stirrer, heating mantle, and temperature and pressure controllers is charged with acrylonitrile and water in a molar ratio of approximately 1:2.

  • Catalyst Addition: A weak base catalyst, such as a mixture of sodium carbonate and sodium bicarbonate (e.g., 65:35 mixture), is added to the aqueous phase at a concentration of approximately 0.15 mol% based on the water content.[4]

  • Reaction Execution: The reaction mixture is heated to 110 °C under a pressure of 0.4 MPa and stirred for approximately 75 minutes.[4] The conversion of acrylonitrile is monitored and the reaction is stopped when the conversion reaches 40-80%.

  • Work-up: After cooling, the aqueous phase is separated from the organic phase which contains bis(2-cyanoethyl) ether, unreacted acrylonitrile, and some this compound.

Step B: Pyrolysis of Bis(2-cyanoethyl) Ether

  • Reaction Setup: The organic phase from Step A is transferred to a distillation apparatus suitable for reactive distillation, such as a thin-film evaporator.

  • Catalyst (optional): In some process variations, the weak base from the first step is neutralized with a weak acid (e.g., acetic acid), and the resulting salt acts as a catalyst for the pyrolysis.[4]

  • Pyrolysis and Distillation: The mixture is heated to 160-170 °C under reduced pressure (1-10 kPa).[4] Under these conditions, the bis(2-cyanoethyl) ether decomposes to this compound and acrylonitrile.

  • Product Isolation: The this compound and the regenerated acrylonitrile are continuously distilled off and collected. The two products can then be separated by fractional distillation. The unreacted acrylonitrile is recycled back into the first step.

G cluster_prep Preparation cluster_reaction Reaction cluster_pyrolysis Pyrolysis & Purification cluster_products Products Reactants Acrylonitrile + Water + Base Catalyst Reactor Pressurized Reactor (110°C, 0.4 MPa, 75 min) Reactants->Reactor PhaseSeparation Phase Separation Reactor->PhaseSeparation ReactiveDistillation Reactive Distillation (160-170°C, 1-10 kPa) PhaseSeparation->ReactiveDistillation Organic Phase FractionalDistillation Fractional Distillation ReactiveDistillation->FractionalDistillation HPN_Product This compound FractionalDistillation->HPN_Product ACN_Recycle Recycled Acrylonitrile FractionalDistillation->ACN_Recycle ACN_Recycle->Reactants Recycle

Figure 2: Experimental workflow for the chemical synthesis of 3-HPN.

Biocatalytic Synthesis: An Emerging Alternative

The use of biocatalysts, such as enzymes and whole microorganisms, for nitrile hydration is a well-established green alternative to chemical methods, particularly in the industrial production of acrylamide (B121943).[6][7] Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides.[8] While the primary application of NHases with acrylonitrile has been for acrylamide synthesis, research into their activity on a broader range of aliphatic nitriles suggests potential for the synthesis of other valuable compounds.

Nitrile Hydratases for Acrylonitrile Conversion

Nitrile hydratases from various microorganisms, including species of Rhodococcus and Pseudomonas, have been extensively studied for their ability to hydrate (B1144303) acrylonitrile.[9][10][11] The selectivity of these enzymes is a critical factor. While most industrial applications have been optimized for acrylamide production, the reaction conditions and the specific enzyme used can influence the product distribution. The direct, selective biocatalytic synthesis of this compound from acrylonitrile is not as well-documented as acrylamide production. The challenge lies in favoring the hydration of the nitrile group without promoting polymerization or other side reactions.

Potential Biocatalytic Pathway

A hypothetical biocatalytic pathway would involve the direct hydration of the nitrile group of acrylonitrile by a nitrile hydratase to yield this compound. This would require an enzyme that is highly selective for this transformation over the formation of acrylamide.

G cluster_biocatalysis Biocatalytic Synthesis Acrylonitrile Acrylonitrile HPN_Product This compound Acrylonitrile->HPN_Product + H₂O Water Water NitrileHydratase Nitrile Hydratase (Whole Cells or Isolated Enzyme)

Figure 3: Conceptual biocatalytic pathway for 3-HPN synthesis.
Experimental Considerations for Biocatalytic Synthesis

Protocol 2: General Procedure for Biocatalytic Hydration of Acrylonitrile

  • Biocatalyst Preparation: Whole cells of a microorganism known to express nitrile hydratase (e.g., Rhodococcus rhodochrous or Pseudomonas chlororaphis) are cultivated under conditions that induce enzyme production.[9][12] The cells are then harvested by centrifugation and washed.

  • Reaction Setup: The resting cells are suspended in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0) in a temperature-controlled reactor.

  • Substrate Addition: Acrylonitrile is added to the cell suspension. A fed-batch or continuous feeding strategy may be necessary to avoid substrate inhibition of the enzyme.

  • Reaction Conditions: The reaction is typically carried out at a mild temperature (e.g., 10-30 °C) with gentle agitation to ensure proper mixing.[6]

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as HPLC. Once the reaction is complete, the cells are removed by centrifugation or filtration. The this compound can be recovered from the aqueous solution through extraction or distillation.

Table 3: Comparison of Chemical and Potential Biocatalytic Synthesis of this compound

FeatureChemical SynthesisBiocatalytic Synthesis (Hypothetical)
Catalyst Base (e.g., Na₂CO₃)Nitrile Hydratase
Temperature High (80-180 °C)Mild (10-30 °C)
Pressure Elevated (0.1-0.8 MPa)Atmospheric
Solvent WaterAqueous buffer
Byproducts Bis(2-cyanoethyl) ether, polymersPotentially acrylamide, acrylic acid
Selectivity Can be controlled by process parametersHighly dependent on enzyme characteristics
Environmental Impact Higher energy consumption, potential for waste from catalyst neutralizationGreener process with lower energy demand

Conclusion

The synthesis of this compound from acrylonitrile is a well-established industrial process, primarily relying on a two-step chemical method involving the formation and subsequent pyrolysis of bis(2-cyanoethyl) ether. This method, while effective, requires elevated temperatures and pressures. Biocatalytic routes using nitrile hydratases present a promising, environmentally benign alternative, operating under mild conditions. However, further research is needed to identify or engineer nitrile hydratases with high selectivity for the direct conversion of acrylonitrile to this compound to make this a viable industrial process. This guide provides the foundational knowledge and experimental frameworks for researchers to explore and optimize both chemical and biocatalytic approaches to 3-HPN synthesis.

References

Ethylene cyanohydrin CAS number 109-78-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethylene (B1197577) Cyanohydrin (CAS 109-78-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ethylene cyanohydrin (CAS 109-78-4), also known as 3-hydroxypropionitrile. It covers its chemical and physical properties, synthesis protocols, key chemical reactions, applications, and detailed safety and handling information. The guide is intended to serve as a foundational resource for professionals in research, development, and manufacturing who work with this versatile chemical intermediate.

Chemical and Physical Properties

Ethylene cyanohydrin is a colorless to light yellow, odorless liquid.[1][2] It is a bifunctional molecule, containing both a hydroxyl (-OH) and a nitrile (-C≡N) group, which dictates its chemical reactivity and physical properties, such as its miscibility with water and use as a polar solvent.[3][4]

Chemical Identifiers
IdentifierValue
CAS Number 109-78-4[5]
Molecular Formula C₃H₅NO[6]
Molecular Weight 71.08 g/mol [6]
IUPAC Name 3-Hydroxypropanenitrile[7]
Synonyms Hydracrylonitrile, 2-Cyanoethanol, Glycol cyanohydrin, β-Cyanoethanol, β-Hydroxypropionitrile[5][6][7]
EC Number 203-704-8[8]
InChI Key WSGYTJNNHPZFKR-UHFFFAOYSA-N[9]
Physical Properties
PropertyValue
Appearance Colorless to yellow-brown liquid[2][10]
Melting Point -46 °C (-51 °F)[1]
Boiling Point 228 °C (442 °F) at 760 mmHg (with slight decomposition)[1][5]
Density 1.047 g/cm³ at 20 °C[5]
Vapor Pressure 0.08 mmHg at 25 °C (77 °F)[5]
Vapor Density 2.45 - 2.5 (Air = 1)[5][11]
Refractive Index 1.4241 - 1.425 at 25 °C[4][12]
Chemical and Safety Properties
PropertyValue
Solubility Miscible with water, ethanol, acetone (B3395972), chloroform, and methyl ethyl ketone.[4][6][7] Insoluble in benzene, petroleum ether, carbon tetrachloride, and carbon disulfide.[4][6][12]
logP (Octanol/Water Partition Coefficient) -0.94[11]
Flash Point >128 °C (>262 °F) (Open Cup)[6][13]
Autoignition Temperature 494 °C (922 °F)[5][11]
Explosive Limits LEL: 2.3%; UEL: 12.1%[5][11]
pH 3.0 - 4.5[1][14]
Stability Stable under normal conditions.[2] Decomposes on heating or contact with acids, producing toxic cyanide fumes.[7][11] May polymerize in the presence of organic bases.[11]

Synthesis and Production

Ethylene cyanohydrin can be synthesized through several methods. The most common laboratory and industrial preparations involve the reaction of an epoxide with a cyanide source or a chlorohydrin with a cyanide salt.

Laboratory-Scale Synthesis from Ethylene Chlorohydrin

A well-established method for laboratory preparation involves the reaction of ethylene chlorohydrin with sodium cyanide in an aqueous solution.[15] This procedure requires careful temperature control to prevent a runaway reaction.[15]

  • Apparatus: A 5-liter flask equipped with an efficient stirrer, a thermometer well, and a reflux condenser is placed in a water bath for temperature control.[15]

  • Reagents:

    • Finely powdered sodium cyanide (612 g, 12.5 moles)

    • Water (250 cc)

    • Pure ethylene chlorohydrin (1 kg, 12.4 moles)

  • Procedure:

    • Place the powdered sodium cyanide in the flask.[15]

    • Add a mixture of water and ethylene chlorohydrin to the flask.[15]

    • Begin stirring and warm the mixture to 45°C using the water bath.[15]

    • Critically, maintain the temperature at 45°C for one hour by circulating cooler water (33–35°C) through the bath. The reaction is exothermic, and the temperature can rise rapidly if not controlled.[15]

    • Over the next 1.5 hours, allow the temperature to slowly rise to 55°C.[15]

    • Maintain the temperature at 55°C for an additional 4.5 to 5 hours.[15]

    • Cool the reaction mixture to 20–22°C while continuing to stir.[15]

    • Filter the mixture by suction to remove the precipitated sodium chloride. Wash the salt cake with approximately 800 cc of acetone, collecting the washings separately.[15]

    • Distill the acetone and water from the washings until the vapor temperature reaches 90°C. Cool the residue and filter any additional salt that precipitates.[15]

    • Combine the main filtrate with the filtrate from the washings.[15]

    • Purify the final product by distillation under reduced pressure. The pure ethylene cyanohydrin fraction is collected at 107–109°/12 mm or 116–118°/20 mm. The typical yield is 79–80%.[15]

G cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Workup & Purification cluster_final Final Product reagents 1. Combine Reagents (NaCN, H₂O, Ethylene Chlorohydrin) in 5L Flask heat45 2. Heat to 45°C reagents->heat45 hold45 3. Hold at 45°C (1 hour) heat45->hold45 ramp55 4. Ramp to 55°C (1.5 hours) hold45->ramp55 hold55 5. Hold at 55°C (4.5-5 hours) ramp55->hold55 cool 6. Cool to 20-22°C hold55->cool filter 7. Suction Filter (Remove NaCl) cool->filter wash 8. Wash Salt with Acetone filter->wash distill_acetone 9. Distill Acetone/H₂O from Washings wash->distill_acetone filter2 10. Filter More NaCl distill_acetone->filter2 combine 11. Combine Filtrates filter2->combine vac_distill 12. Vacuum Distillation (107-109°C @ 12mm) combine->vac_distill product Pure Ethylene Cyanohydrin (79-80% Yield) vac_distill->product G cluster_input Reactant Feed cluster_reactor Primary Reaction Zone cluster_separation Product Handling eo Liquid Ethylene Oxide loop Closed Tubular Loop Reactor (20-100°C, >1 atm) eo->loop hcn Liquid Hydrocyanic Acid hcn->loop cat Alkaline Catalyst (pH > 8.5) cat->loop pump Circulation Pump (Turbulence) pump->loop loop->pump Recirculation valve Pressure Control Valve loop->valve Product Discharge sec_reactor Secondary Reactor (Post-Reaction) valve->sec_reactor distill Acidification & Distillation sec_reactor->distill product Final Product (96-97% Yield) distill->product G cluster_conditions Decomposition Conditions cluster_products Toxic Products ECH Ethylene Cyanohydrin (HOCH₂CH₂CN) HCN Hydrogen Cyanide (HCN) ECH->HCN releases NOx Nitrogen Oxides (NOx) ECH->NOx releases CO Carbon Monoxide (CO) ECH->CO releases Heat Heat (>228°C) Heat->ECH Acid Acids / Acid Fumes Acid->ECH Water Water / Steam Water->ECH

References

An In-depth Technical Guide to 3-Hydroxypropionitrile: Molecular Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, is a bifunctional organic molecule of significant interest in chemical synthesis. Possessing both a hydroxyl (-OH) and a nitrile (-CN) group, it serves as a versatile precursor for a variety of commercially important chemicals, including polymers, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of this compound. Detailed experimental protocols for its key transformations and relevant safety and toxicity data are also presented to support its application in research and development.

Molecular Structure and Identification

This compound is a simple, three-carbon aliphatic nitrile with a primary alcohol functional group. The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group on the same molecule is key to its diverse reactivity.

Key Identifiers:

  • IUPAC Name: 3-hydroxypropanenitrile[1]

  • Synonyms: Ethylene cyanohydrin, Hydracrylonitrile, 2-Cyanoethanol[2][3]

  • CAS Number: 109-78-4[2][3][4]

  • Molecular Formula: C₃H₅NO[1]

  • Molecular Weight: 71.08 g/mol [1]

  • SMILES: OCCC#N

  • InChI Key: WSGYTJNNHPZFKR-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Physical State Liquid[2][5]
Appearance Clear, colorless to very slight yellow liquid[2][5]
Melting Point -46 °C[2][5]
Boiling Point 228 °C (with slight decomposition)[2][5]
Density 1.040 g/cm³ at 25 °C[2]
Refractive Index (n²⁰/D) 1.4272[6]
Vapor Pressure 0.08 mm Hg at 20 °C[2]
Vapor Density 2.45 (air=1)[2][5]
Solubility Miscible with water, ethanol, and acetone. Insoluble in benzene (B151609) and carbon tetrachloride.[2]
pKa ~13.8
Table 2: Spectroscopic Data for this compound
SpectrumKey Peaks/Shifts
¹H NMR (CDCl₃) δ ~2.6 (t, 2H, -CH₂-CN), ~3.8 (t, 2H, -CH₂-OH), broad s (1H, -OH)
¹³C NMR (CDCl₃) δ ~118 (-CN), ~58 (-CH₂-OH), ~20 (-CH₂-CN)
IR (neat, cm⁻¹) ~3400 (broad, O-H stretch), ~2940 (C-H stretch), ~2250 (C≡N stretch), ~1060 (C-O stretch)
Mass Spectrum (EI) m/z 71 (M+), 42, 41, 31

Reactivity and Key Transformations

The dual functionality of this compound allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The hydroxyl group can undergo typical alcohol reactions such as oxidation and esterification, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.

Key Reactions of this compound
  • Hydrolysis to 3-Hydroxypropionic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions, or enzymatically, to yield 3-hydroxypropionic acid, a valuable platform chemical for biodegradable polymers.[7][8]

  • Dehydration to Acrylonitrile (B1666552): Although 3-HPN is synthesized from acrylonitrile, the reverse reaction, dehydration, can be of interest in specific contexts, though less common.

  • Reduction to 3-Aminopropanol: The nitrile group can be readily reduced to a primary amine, yielding 3-aminopropanol, a precursor for pharmaceuticals like cyclophosphamide (B585) and propranolol.

  • Precursor to Acrylic Acid: this compound can be converted to acrylic acid, a key monomer for superabsorbent polymers and other materials. This typically proceeds via the intermediate 3-hydroxypropionic acid followed by dehydration.[9]

Reaction Pathways

Reaction_Pathways_of_this compound HPN This compound HPA 3-Hydroxypropionic Acid HPN->HPA Hydrolysis (H⁺/OH⁻ or enzyme) AP 3-Aminopropanol HPN->AP Reduction (e.g., H₂/Raney Ni) AA Acrylic Acid HPA->AA Dehydration Pharma Pharmaceuticals (e.g., Cyclophosphamide, Propranolol) AP->Pharma Further Synthesis

Caption: Key synthetic transformations of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Acrylonitrile

This procedure is based on the base-catalyzed hydration of acrylonitrile.

Workflow Diagram:

Synthesis_of_3HPN_from_Acrylonitrile cluster_0 Reaction Setup cluster_1 Work-up and Purification A Charge reactor with Acrylonitrile and Water B Add weak base catalyst (e.g., Na₂CO₃/NaHCO₃) A->B C Heat to 85-140 °C under pressure B->C D Cool reaction mixture C->D E Neutralize with weak acid (e.g., Acetic Acid) D->E F Phase separation E->F G Fractional distillation F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of 3-HPN.

Methodology:

  • Reaction: In a pressure reactor, acrylonitrile and water are mixed in a molar ratio of approximately 1:10.[10][11] A weak base catalyst, such as a mixture of sodium carbonate and sodium bicarbonate, is added.[12] The mixture is heated to a temperature between 85-140°C under a pressure of 0.1-0.5 MPa for 80-120 minutes.[11]

  • Neutralization and Work-up: After cooling, the reaction mixture is neutralized with a weak acid like acetic acid.[13] This results in a two-phase mixture. The aqueous phase is separated.

  • Purification: The organic phase, which contains this compound, unreacted acrylonitrile, and the byproduct bis(2-cyanoethyl) ether, is subjected to fractional distillation under reduced pressure to isolate the pure this compound.[10][13] The fraction boiling at 108-110°C/15 mm Hg is collected.

Hydrolysis of this compound to 3-Hydroxypropionic Acid (Biocatalytic)

This protocol utilizes whole-cell biocatalysts for a greener hydrolysis process.

Methodology:

  • Biocatalyst Preparation: A microorganism strain with nitrile hydratase and amidase activity (e.g., Rhodococcus sp. or a recombinant E. coli) is cultivated and the cells are harvested.[7] The cells can be used freely or immobilized on a support.

  • Hydrolysis Reaction: this compound is added to a buffered aqueous solution (e.g., Tris-HCl buffer, pH 7.0-8.0) containing the biocatalyst. The reaction is typically carried out at a controlled temperature (e.g., 30°C) with agitation.[7]

  • Monitoring and Product Isolation: The reaction progress is monitored by techniques like HPLC. Once the conversion is complete, the biocatalyst is removed by centrifugation or filtration. The resulting aqueous solution of 3-hydroxypropionic acid can be used directly or subjected to further purification steps like extraction or chromatography.

Reduction of this compound to 3-Aminopropanol

This protocol describes the catalytic hydrogenation of the nitrile group.

Methodology:

  • Reaction Setup: In a high-pressure autoclave, this compound is dissolved in a solvent such as methanol (B129727) or ethanol.[10] A hydrogenation catalyst, typically Raney Nickel, is added to the solution.[10] An excess of ammonia (B1221849) is often added to suppress the formation of secondary amines.[10][14]

  • Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas (typically 25-100 bar).[13] The reaction mixture is heated to around 100°C with vigorous stirring.[13]

  • Work-up and Purification: After the reaction is complete (as determined by the cessation of hydrogen uptake), the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent and excess ammonia are removed by distillation. The resulting crude 3-aminopropanol is then purified by vacuum distillation.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to introduce a three-carbon chain with a terminal hydroxyl or amino group is synthetically useful.

  • Propranolol: The reduction of 3-HPN to 3-aminopropanol provides a key building block for the synthesis of this beta-blocker used to treat high blood pressure.

  • Cyclophosphamide: 3-aminopropanol, derived from 3-HPN, is a precursor to this widely used chemotherapy drug.

The bifunctional nature of 3-HPN allows for its incorporation into more complex molecular scaffolds, making it a target for medicinal chemists developing new therapeutic agents.

Safety and Toxicology

This compound is a chemical that must be handled with appropriate safety precautions.

Table 3: Toxicological Data for this compound
Route of ExposureSpeciesLD50 ValueReference(s)
Oral Rat3200 mg/kg[2][3][4][5]
Oral Mouse1800 mg/kg[2][5]
Dermal Rabbit5250 mg/kg (5 mL/kg)[2][4][5]

Hazards Identification:

  • Causes skin and eye irritation.[2]

  • May cause respiratory tract irritation upon inhalation.[2]

  • Ingestion may cause gastrointestinal irritation.[2]

  • Repeated exposure may cause kidney damage.[2][5]

  • When heated or in contact with strong acids, it can release highly toxic hydrogen cyanide fumes.[15]

Handling and Storage:

  • Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[2][6]

  • Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents, acids, and bases.[2][15]

  • Facilities should be equipped with an eyewash station and a safety shower.[2]

Conclusion

This compound is a versatile and economically important chemical intermediate. Its unique molecular structure, containing both hydroxyl and nitrile functional groups, provides a gateway to a wide array of valuable chemical products, including key precursors for the pharmaceutical and polymer industries. A thorough understanding of its reactivity, coupled with safe handling practices and optimized experimental protocols, will continue to drive its application in both academic research and industrial manufacturing.

References

Spectral Analysis of 3-Hydroxypropionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Hydroxypropionitrile (CAS No: 109-78-4), a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who utilize this compound in their work.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid.[1] It is miscible with water and soluble in many organic solvents like ethanol (B145695) and methanol.[1][2] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₃H₅NO
Molecular Weight71.08 g/mol
Boiling Point228 °C
Melting Point-46 °C
Density1.04 g/mL at 25 °C
Refractive Indexn20/D 1.425

Safety Information

This compound is an irritant to the eyes, skin, and respiratory system.[3] It may cause kidney damage with repeated exposure.[1][4] Appropriate personal protective equipment, including chemical safety goggles and gloves, should be worn when handling this compound.[3] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[5]

Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
~3.85Triplet~6.1-CH₂-OH
~2.61Triplet~6.1-CH₂-CN
~3.44Singlet (broad)--OH

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~118.9-CN
~57.4-CH₂-OH
~21.4-CH₂-CN

Note: The ¹³C NMR spectrum is typically acquired with proton decoupling.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~3434 (broad)O-H stretch (alcohol)
~2253C≡N stretch (nitrile)
~2880-2950C-H stretch (alkane)
~1060C-O stretch (primary alcohol)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
71Variable[M]⁺ (Molecular Ion)
41High[C₂H₃N]⁺
31High[CH₃O]⁺

Note: The mass spectrum is typically acquired using Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6]

  • Instrument Setup : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity.

  • ¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired. Typical parameters for a 300 or 400 MHz spectrometer might include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. A 30° pulse and a 4-second acquisition time with no relaxation delay can be used for molecules of this size.[7]

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the spectrum. The spectrum is then phased and the chemical shift axis is calibrated using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy (FT-IR)
  • Sample Preparation : For a neat liquid sample like this compound, the Attenuated Total Reflectance (ATR) or liquid cell method can be used.[8]

    • ATR : A small drop of the liquid is placed directly onto the ATR crystal.[9]

    • Liquid Cell : A drop of the liquid is placed on a salt plate (e.g., NaCl), and a second plate is placed on top to create a thin film.[9][10]

  • Instrument Setup : A background spectrum of the empty ATR crystal or clean salt plates is collected. The spectral range is typically set to 4000-400 cm⁻¹.[11]

  • Data Acquisition : The sample is placed in the instrument, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.[11]

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : As this compound is a volatile liquid, it can be introduced into the mass spectrometer via direct insertion or through a gas chromatograph (GC-MS).[12] The sample is vaporized in the ion source.[2]

  • Ionization : The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[13][14] This causes the molecules to ionize and fragment.[2]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Film/ATR Sample->Prep_IR Prep_MS Vaporize Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectral analysis of this compound.

References

Navigating the Solubility of 3-Hydroxypropionitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for formulation, synthesis, and purification processes. This in-depth technical guide provides a detailed overview of the solubility of 3-Hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, in various organic solvents. While extensive quantitative, temperature-dependent data remains limited in publicly available literature, this guide compiles existing qualitative and quantitative information, outlines detailed experimental protocols for solubility determination, and presents logical workflows to guide laboratory practices.

Core Concepts in this compound Solubility

This compound (C₃H₅NO) is a polar molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group. This dual functionality governs its solubility characteristics, adhering to the principle of "like dissolves like." The hydroxyl group can participate in hydrogen bonding, while the nitrile group contributes to the molecule's polarity. Consequently, 3-HPN exhibits favorable solubility in polar solvents and is sparingly soluble to insoluble in non-polar solvents.[1]

Quantitative and Qualitative Solubility Data

A thorough review of available data reveals a predominance of qualitative solubility information for this compound. The following tables summarize the known solubility of 3-HPN in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

Solvent ClassSolventSolubility
Alcohols EthanolMiscible[2]
MethanolSoluble[1]
Ketones AcetoneMiscible[2]
Methyl Ethyl KetoneMiscible[2]
Ethers Diethyl EtherSlightly Soluble[2]
Halogenated Hydrocarbons ChloroformSoluble[2]
Carbon TetrachlorideInsoluble
Aromatic Hydrocarbons BenzeneInsoluble
Aliphatic Hydrocarbons Petroleum EtherInsoluble
Other Carbon DisulfideInsoluble
WaterMiscible

Table 2: Quantitative Solubility of this compound in Diethyl Ether

SolventTemperature (°C)Solubility (% w/w)
Diethyl Ether152.3

Note: The lack of extensive quantitative data highlights a significant research gap. The experimental protocols outlined in the following section provide a framework for generating such valuable data.

Experimental Protocols for Solubility Determination

For researchers seeking to generate precise solubility data for this compound, the following are detailed methodologies for commonly employed experimental techniques.

Isothermal Shake-Flask Method (Equilibrium Solubility)

This gravimetric method is a gold standard for determining the equilibrium solubility of a liquid solute in a solvent.

Objective: To determine the concentration of this compound in a saturated solution of an organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase (undissolved 3-HPN) is necessary to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with 3-HPN) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved micro-droplets of 3-HPN.

  • Quantification:

    • Gravimetric Analysis: Accurately weigh a known mass of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of 3-HPN) until a constant weight of the residual 3-HPN is achieved. The solubility can then be calculated as grams of solute per 100 g of solvent.

    • Chromatographic Analysis (GC/HPLC): Prepare a series of standard solutions of 3-HPN in the solvent of interest at known concentrations. Analyze both the standards and the filtered saturated solution using a validated GC or HPLC method. Construct a calibration curve from the standards to determine the concentration of 3-HPN in the sample.

Analytical Methods for Quantification

A critical component of solubility determination is the accurate quantification of the solute in the solvent.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile solutes like 3-HPN, HPLC is a robust analytical technique. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) and a UV detector can be employed.

  • Gas Chromatography (GC): GC is also a suitable method for the analysis of 3-HPN. A polar capillary column and a Flame Ionization Detector (FID) are typically used. The sample preparation would involve dilution of the saturated solution in a suitable solvent.

Visualizing Methodologies and Relationships

To further aid in the understanding of the principles and processes involved in determining the solubility of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_quantification Quantification prep Prepare Supersaturated Solution (Excess 3-HPN in Solvent) equilibrate Isothermal Agitation (24-72 hours) prep->equilibrate Incubate at constant T phase_sep Phase Separation equilibrate->phase_sep Allow to settle sampling Aliquot Supernatant phase_sep->sampling filtration Syringe Filtration sampling->filtration analysis GC or HPLC Analysis filtration->analysis result Calculate Solubility analysis->result

Figure 1: Experimental workflow for the determination of this compound solubility.

solubility_relationship cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_solubility Solubility Outcome solute Polar Molecule - Hydroxyl Group (-OH) - Nitrile Group (-CN) polar_solvent Polar Solvents (e.g., Ethanol, Acetone) - Hydrogen Bonding - Dipole-Dipole Interactions solute->polar_solvent Strong Intermolecular Interactions nonpolar_solvent Non-Polar Solvents (e.g., Hexane, Toluene) - Van der Waals Forces solute->nonpolar_solvent Weak Intermolecular Interactions high_solubility High Solubility / Miscibility polar_solvent->high_solubility low_solubility Low Solubility / Immiscibility nonpolar_solvent->low_solubility

Figure 2: Logical relationship between solvent polarity and the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive, quantitative, temperature-dependent dataset is not yet available in the public domain, the provided qualitative data, detailed experimental protocols, and illustrative diagrams offer valuable resources for researchers. The methodologies outlined herein can be readily adapted to generate the specific solubility data required for various applications in drug development and chemical synthesis, thereby addressing the current knowledge gap.

References

The Discovery and Synthesis of 3-Hydroxypropionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, is a bifunctional molecule of significant interest in organic synthesis and as a precursor to valuable industrial polymers and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, and key physicochemical and spectroscopic properties. Detailed experimental protocols for its preparation are presented, along with a comparative analysis of the primary synthetic routes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 109-78-4), with the linear formula HOCH₂CH₂CN, is a clear, colorless to pale yellow liquid.[1] Its structure incorporates both a hydroxyl and a nitrile functional group, rendering it a versatile building block in organic chemistry.[2][3] Historically, 3-HPN was a key intermediate in the production of acrylonitrile (B1666552) and acrylic acid.[2] Today, it finds applications as a solvent, a reagent in peptide synthesis, and a precursor in the manufacturing of pharmaceuticals, agrochemicals, and materials for renewable energy technologies.[2][3][4][5]

Discovery and Historical Context

The first documented synthesis of this compound is attributed to the year 1863 and was achieved through the reaction of 2-chloroethanol (B45725) (ethylene chlorohydrin) with an alkali metal cyanide.[6][7] This seminal work was published in Annalen der Chemie und Pharmacie.[6][7] This early method laid the groundwork for subsequent optimizations and alternative synthetic pathways that have been developed over the past century to improve yield, safety, and economic viability.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₃H₅NO[8]
Molecular Weight71.08 g/mol [1][6]
AppearanceClear, slightly yellow to yellow liquid[1][8]
Melting Point-46 °C[6][8]
Boiling Point228 °C[6][8]
Density1.04 g/mL at 25 °C[6][8]
Refractive Index (n20/D)1.425[6][8]
Flash Point>110 °C (>230 °F)[8]
Water Solubility>=10 g/100 mL at 20 °C[8]
Vapor Pressure<0.1 mmHg at 20 °C[6]
Vapor Density2.5 (vs air)[6]
pKa13.82 ± 0.10 (Predicted)[8]

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyDataReference
¹H NMR (CDCl₃)δ 3.85 (t, 2H), δ 2.61 (t, 2H), δ 3.44 (s, 1H)[9]
IR Spectrum Key peaks corresponding to O-H and C≡N stretching
Mass Spectrum Available on the NIST WebBook

Key Synthesis Methodologies

Several methods for the synthesis of this compound have been developed since its discovery. The following sections detail the most significant historical and industrial approaches.

From Ethylene Chlorohydrin and Sodium Cyanide

This classical method, stemming from its original discovery, remains a viable laboratory-scale synthesis.

Reaction:

ClCH2CH2OH Ethylene Chlorohydrin HOCH2CH2CN This compound ClCH2CH2OH->HOCH2CH2CN H2O NaCN Sodium Cyanide NaCN->HOCH2CH2CN NaCl Sodium Chloride

Synthesis of 3-HPN from Ethylene Chlorohydrin.

Detailed Experimental Protocol (Adapted from Organic Syntheses):

  • Apparatus Setup: A 5-liter flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser. The flask is placed in a water bath to control the temperature.

  • Reactant Charging: 612 g (12.5 moles) of finely powdered sodium cyanide is placed in the flask. A solution of 1 kg (12.4 moles) of ethylene chlorohydrin in 250 cc of water is prepared.

  • Reaction Initiation: The ethylene chlorohydrin solution is added to the flask, and stirring is initiated. The mixture is heated to 45°C using the water bath.

  • Temperature Control: The temperature is carefully maintained at 45°C for 1 hour. The temperature is then gradually raised to 48°C for 1 hour, and finally to 50°C until the reaction is complete (approximately 4.5-5 hours).

  • Work-up: The reaction mixture is cooled to 20-22°C, and the precipitated sodium chloride is removed by suction filtration.

  • Purification: The filtrate is distilled under reduced pressure. The fraction boiling at 108-110°C/15 mm Hg is collected as this compound. The typical yield is 79-80%.

From Ethylene Oxide and Hydrogen Cyanide

A common industrial method involves the base-catalyzed ring-opening of ethylene oxide with hydrogen cyanide.

Reaction:

C2H4O Ethylene Oxide HOCH2CH2CN This compound C2H4O->HOCH2CH2CN Base catalyst HCN Hydrogen Cyanide HCN->HOCH2CH2CN

Synthesis of 3-HPN from Ethylene Oxide.

General Industrial Protocol:

This reaction is typically performed in a continuous process. Liquid ethylene oxide and liquid hydrogen cyanide are reacted in an alkaline medium within a closed tubular circulation system. The reaction is maintained at a pH of at least 8.5 and a pressure of at least 2 atmospheres gauge.[4] A weak base, such as a carboxylic acid sodium salt resin, can be used as a catalyst, with the reaction carried out in water at 45-50°C.

Hydration of Acrylonitrile

Another significant industrial route is the base-catalyzed addition of water to acrylonitrile. This reaction can lead to the formation of a byproduct, bis(2-cyanoethyl) ether, which can be subsequently pyrolyzed to yield additional 3-HPN.

Reaction Pathway:

cluster_0 Primary Reaction cluster_1 Side Reaction CH2=CHCN Acrylonitrile HOCH2CH2CN This compound CH2=CHCN->HOCH2CH2CN Weak Base H2O Water H2O->HOCH2CH2CN Ether bis(2-cyanoethyl) ether HOCH2CH2CN->Ether + Acrylonitrile Ether->HOCH2CH2CN Heat, Base

Synthesis of 3-HPN from Acrylonitrile Hydration.

General Industrial Protocol:

  • Initial Reaction: Acrylonitrile and water are reacted in a molar ratio of approximately 1:0.5 to 1:20 in the presence of a weak base (e.g., sodium carbonate and sodium bicarbonate mixture) at 80-150°C and 1-5 bar pressure.[6][8] This produces a mixture of this compound and bis(2-cyanoethyl) ether.

  • Separation: The aqueous phase is separated from the organic phase. Unreacted acrylonitrile is distilled off from the organic phase.

  • Pyrolysis: The remaining mixture, rich in bis(2-cyanoethyl) ether, is heated to 120-160°C under reduced pressure in the presence of a basic catalyst (e.g., calcium oxide) to cleave the ether into this compound and acrylonitrile.[6]

  • Final Purification: The desired this compound is isolated by fractional distillation.[6]

Conclusion

This compound is a chemical of considerable historical and ongoing importance. Its discovery in 1863 opened avenues for its use in a wide range of chemical syntheses. While the original synthesis from ethylene chlorohydrin is still relevant for laboratory applications, industrial production has largely shifted to more economical and scalable processes involving ethylene oxide or acrylonitrile. The unique bifunctionality of 3-HPN ensures its continued role as a valuable intermediate for researchers and professionals in the chemical and pharmaceutical industries. This guide provides a foundational understanding of its synthesis and properties to support further innovation and application.

References

Navigating the Synthesis Landscape: A Technical Guide to 3-Hydroxypropionitrile Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling protocols for 3-Hydroxypropionitrile (CAS No. 109-78-4), also known as ethylene (B1197577) cyanohydrin. Adherence to these guidelines is essential to ensure a safe laboratory environment and mitigate potential risks associated with the use of this versatile chemical intermediate.

Chemical Identification and Physical Properties

This compound is a clear, colorless to very slightly yellow liquid.[1][2] It is a combustible liquid that is miscible with water.[1][3][4]

PropertyValueReferences
Molecular Formula C3H5NO[1][3][5]
Molecular Weight 71.08 g/mol [1]
Boiling Point 228 °C (442.4 °F) at 760 mmHg[1][5]
Melting Point -46 °C (-50.8 °F)[1][5]
Flash Point 128 °C (262.4 °F)[1][5][6]
Autoignition Temperature 505 °C (941.0 °F)[1][6]
Density 1.0410 g/cm³[1]
Vapor Pressure 0.1 mbar @ 20 °C[1][5]
Vapor Density 2.45 (Air = 1)[1][7]
Solubility Miscible in water[1][4]
Appearance Clear, colorless to very slight yellow liquid[1][6]
Odor Weak or none reported[1][2][7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards include skin and eye irritation, and potential for kidney damage upon repeated exposure.[1][6][8]

HazardGHS ClassificationSignal WordHazard Statement
Skin Irritation Category 2WarningH315: Causes skin irritation.[8]
Eye Irritation Category 2WarningH319: Causes serious eye irritation.[8]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (Kidney)WarningH373: May cause damage to organs (Kidneys) through prolonged or repeated exposure.[8][9]

Toxicological Data

Acute toxicity data indicates that this compound has moderate to low toxicity via oral and dermal routes.

TestSpeciesRouteValueReferences
LD50RatOral3200 mg/kg[3][5][6][10]
LD50MouseOral1800 mg/kg[6][11]
LD50RabbitDermal5 mL/kg[6]
LD50RabbitDermal5000 mg/kg[5][10][11]
Draize TestRabbitEye500 mg (Moderate)[6]

Experimental Protocols

The following are representative methodologies for key toxicological assessments, based on OECD and EPA guidelines.

Acute Oral Toxicity (Representative OECD 423 Protocol)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.[1][11]

  • Animal Selection: Healthy, young adult female rats are typically used.

  • Housing and Fasting: Animals are housed in controlled conditions and fasted prior to dosing.[2]

  • Dose Administration: The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[11]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[2]

  • Stepwise Procedure: The outcome of the first step determines the next dose level for a new group of animals, progressively refining the toxicity estimate.[1]

Acute Dermal Toxicity (Representative OECD 402 Protocol)

This method assesses toxicity following a single dermal application.[12][13]

  • Animal Selection: Adult rats, typically females, are used.

  • Preparation: The day before the test, the fur is removed from the dorsal area of the trunk.

  • Application: The test substance is applied uniformly over the shaved area (at least 10% of the body surface) and held in place with a porous gauze dressing for 24 hours.[12][14]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[12]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[12]

Skin Irritation (Representative OECD 439 Protocol)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[6][7][15]

  • Tissue Preparation: Commercially available RhE models are equilibrated in a cell culture incubator.[9]

  • Application: The test substance is applied topically to the surface of the RhE tissue.[15]

  • Exposure and Rinsing: After a defined exposure period, the substance is rinsed off.[9]

  • Incubation: The tissues are incubated for a post-exposure period to allow for the development of cytotoxic effects.[9]

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT). A reduction in viability below a certain threshold indicates irritation potential.[7][15]

Eye Irritation (Representative OECD 405 Protocol)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[16][17][18]

  • Animal Selection: Albino rabbits are typically used.[4]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[4][17]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to score for corneal, iridial, and conjunctival effects.[4][17]

  • Evaluation: The severity and reversibility of the ocular lesions are assessed to determine the irritation potential.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure chemical stability.

  • Ventilation: Use with adequate general or local exhaust ventilation to keep airborne concentrations low.[1][6]

  • Personal Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[1][6]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[1][6]

  • Storage: Store in a cool, dry, well-ventilated place. Keep containers tightly closed.[6][16] Store separately from incompatible materials.[4][16]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[1][6][7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][5][6]

  • Respiratory Protection: If ventilation is inadequate, wear a NIOSH/MSHA-approved respirator.[1][6][7]

PPE_Selection_Workflow Start Handling this compound MandatoryPPE Standard PPE: - Lab Coat - Nitrile Gloves Start->MandatoryPPE CheckVentilation Is ventilation adequate? SmallScale Small scale, short duration? CheckVentilation->SmallScale Yes Respirator Use NIOSH/MSHA Approved Respirator CheckVentilation->Respirator No SplashRisk Risk of splashing? SmallScale->SplashRisk Yes Proceed Proceed with work SmallScale->Proceed No Goggles Wear Chemical Splash Goggles SplashRisk->Goggles Low FaceShield Wear Face Shield over Goggles SplashRisk->FaceShield High MandatoryPPE->CheckVentilation Goggles->Proceed FaceShield->Proceed Respirator->SmallScale

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][6]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[1][6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][6]

Emergency_Response_Spill Spill Spill of this compound Detected Evacuate Evacuate immediate area Spill->Evacuate Assess Assess spill size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don appropriate PPE (respirator, gloves, goggles) SmallSpill->PPE ContactEHS Contact Emergency Services & Environmental Health & Safety LargeSpill->ContactEHS Absorb Absorb with inert material (sand, vermiculite) PPE->Absorb Collect Collect into a suitable container for disposal Absorb->Collect Clean Clean the area Collect->Clean Chemical_Incompatibility HPN This compound Oxidizers Strong Oxidizing Agents HPN->Oxidizers Vigorous Reaction Acids Acids / Acid Fumes HPN->Acids Releases Toxic Cyanide Fumes Bases Strong Bases (e.g., NaOH) HPN->Bases Violent Reaction Moisture Moisture / Water HPN->Moisture Releases Toxic Vapors

References

Commercial Production of 3-Hydroxypropionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Core Industrial Synthesis Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, is a bifunctional molecule of significant industrial value, featuring both a hydroxyl and a nitrile group. This unique structure makes it a versatile precursor in the synthesis of a wide array of chemical products, including acrylic acid, acrylamide, 3-aminopropanol, and as an intermediate in the production of pharmaceuticals like panthenol.[1][2] Its physical properties, such as being a liquid at room temperature and its solubility in water and common organic solvents, facilitate its handling in industrial settings. This technical guide provides a comprehensive overview of the principal commercial methods for the production of this compound, with a focus on chemical synthesis routes. It details the underlying chemistry, reaction conditions, and experimental protocols, and presents quantitative data to allow for a comparative assessment of these processes.

Core Commercial Synthesis Routes

The industrial production of this compound is dominated by three primary chemical synthesis pathways. Each method offers distinct advantages and challenges in terms of feedstock availability, reaction conditions, yield, and by-product formation.

Hydration of Acrylonitrile (B1666552)

The base-catalyzed hydration of acrylonitrile is a prominent method for the commercial production of 3-HPN. This process involves the addition of water to the double bond of acrylonitrile. A significant challenge in this route is the competing reaction where the initially formed 3-HPN reacts with another molecule of acrylonitrile to produce bis(2-cyanoethyl) ether as a major by-product.[2][3]

To address this, a common industrial approach is a two-stage process:

  • Stage 1: Hydration Reaction: Acrylonitrile is reacted with water in the presence of a weak base catalyst to produce a mixture of this compound and bis(2-cyanoethyl) ether.[1][2]

  • Stage 2: Pyrolysis: The bis(2-cyanoethyl) ether is then thermally cleaved, in the presence of a basic catalyst, to yield this compound and acrylonitrile. The recovered acrylonitrile is recycled back into the first stage.[1][2]

A continuous process has also been developed that combines the hydration reaction with a reactive distillation to fragment the bis(cyanoethyl) ether, offering a more streamlined production flow.[4]

Catalysts: Weak bases are typically employed to minimize the formation of unwanted by-products. These include inorganic bases such as sodium carbonate and sodium bicarbonate mixtures, as well as organic bases.[3][4]

Reaction Conditions: The hydration step is generally carried out at elevated temperatures and pressures to achieve a reasonable reaction rate.[1][3]

Table 1: Quantitative Data for the Hydration of Acrylonitrile Method

ParameterStage 1: HydrationStage 2: Pyrolysis of bis(2-cyanoethyl) ether
Reactants Acrylonitrile, Waterbis(2-cyanoethyl) ether
Catalyst Weak base (e.g., Na₂CO₃/NaHCO₃ mixture, organic base)Basic catalyst (e.g., sodium acetate)
Catalyst Conc. 0.05 to 10 mol% (based on acrylonitrile)[3]0.05 to 10 wt%[1]
Temperature 80°C to 150°C[1]120°C to 180°C[1]
Pressure 0.1 MPa to 0.8 MPa[3]0.5 kPa to 50 kPa (Reduced Pressure)[1]
Molar Ratio Acrylonitrile:Water = 1:0.5 to 1:20[1]-
Conversion 40% to 80% (of acrylonitrile)[2]>95% (fragmentation of ether)
Yield Overall process yield can be high due to recycling-

Experimental Protocol: Two-Stage Hydration of Acrylonitrile

Stage 1: Synthesis of this compound and bis(2-cyanoethyl) ether

  • An autoclave is charged with acrylonitrile and an aqueous solution of a weak base catalyst (e.g., a mixture of sodium carbonate and sodium bicarbonate). The molar ratio of acrylonitrile to water is typically in the range of 1:2 to 1:4.[1][4]

  • The mixture is heated to a temperature between 100°C and 130°C with stirring. The pressure in the reactor will rise to between 0.1 and 0.5 MPa.[1][3]

  • The reaction is allowed to proceed until the conversion of acrylonitrile reaches 40% to 80%.[2]

  • After the reaction, the mixture is cooled, leading to the formation of two phases: an organic phase and an aqueous phase.

  • The aqueous phase, containing the bulk of the catalyst, is separated.

  • The unreacted acrylonitrile is distilled from the organic phase, often under reduced pressure. The remaining mixture primarily contains this compound and bis(2-cyanoethyl) ether.[1]

Stage 2: Pyrolysis of bis(2-cyanoethyl) ether

  • The mixture of this compound and bis(2-cyanoethyl) ether from Stage 1 is subjected to pyrolysis in the presence of a basic catalyst (e.g., sodium acetate).

  • The pyrolysis is conducted at a temperature of 130°C to 160°C under reduced pressure (e.g., 1 kPa to 40 kPa).[1]

  • The pyrolysis results in the cracking of bis(2-cyanoethyl) ether into this compound and acrylonitrile.

  • The resulting mixture of this compound and acrylonitrile is then separated by fractional distillation to isolate the pure this compound. The recovered acrylonitrile is recycled to Stage 1.[1][2]

Logical Relationship: Two-Stage Hydration of Acrylonitrile

G cluster_stage1 Stage 1: Hydration cluster_stage2 Stage 2: Pyrolysis ACN_in Acrylonitrile Reactor Hydration Reactor (100-130°C, 0.1-0.5 MPa) ACN_in->Reactor H2O_in Water H2O_in->Reactor Catalyst_in Weak Base Catalyst Catalyst_in->Reactor Separation Phase Separation Reactor->Separation Reaction Mixture Aqueous_Phase Aqueous_Phase Separation->Aqueous_Phase Aqueous Phase (Catalyst Recycle) Organic_Phase Organic_Phase Separation->Organic_Phase Organic Phase Distillation1 Distillation Organic_Phase->Distillation1 ACN_recycle ACN_recycle Distillation1->ACN_recycle Acrylonitrile (Recycle) Pyrolysis_Feed Pyrolysis_Feed Distillation1->Pyrolysis_Feed 3-HPN + bis(2-cyanoethyl) ether ACN_recycle->ACN_in Pyrolysis_Reactor Pyrolysis Reactor (130-160°C, Reduced Pressure) Pyrolysis_Feed->Pyrolysis_Reactor Distillation2 Fractional Distillation Pyrolysis_Reactor->Distillation2 3-HPN + Acrylonitrile Final_Product Final_Product Distillation2->Final_Product Pure this compound ACN_recycle2 ACN_recycle2 Distillation2->ACN_recycle2 Acrylonitrile (Recycle) ACN_recycle2->ACN_in

Caption: Workflow for the two-stage production of 3-HPN from acrylonitrile.

Reaction of Ethylene Oxide with Hydrogen Cyanide

This method involves the ring-opening of ethylene oxide with hydrogen cyanide to directly form this compound.[5] This is an atom-economical reaction with high potential yields. However, the high toxicity of both ethylene oxide and hydrogen cyanide necessitates stringent safety protocols and specialized handling equipment, which can increase capital and operational costs.

Catalysts: The reaction is typically catalyzed by weak bases.

Reaction Conditions: The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of by-products.

Table 2: Quantitative Data for the Ethylene Oxide and Hydrogen Cyanide Method

ParameterValue
Reactants Ethylene Oxide, Hydrogen Cyanide
Catalyst Weak base (e.g., sodium cyanide and citric acid for pH control)[6]
Temperature 10°C to 30°C[7]
pH 7.8 to 8.3[6][7]
Yield Can be high, with some processes reporting yields of 93-94%[8]

Experimental Protocol: Ethylene Oxide and Hydrogen Cyanide Reaction

  • Ethylene oxide is introduced into a reaction vessel containing an aqueous solution of a weak base catalyst.

  • Liquid hydrogen cyanide is then carefully added to the reactor while maintaining the temperature between 10°C and 30°C.[7]

  • The pH of the reaction mixture is maintained in the range of 7.8 to 8.3.[6][7]

  • The reaction is highly exothermic, and efficient cooling is crucial to control the temperature.

  • After the reaction is complete, the mixture is typically neutralized.

  • The this compound is then purified from the reaction mixture, usually by distillation under reduced pressure.

Signaling Pathway: Ethylene Oxide and Hydrogen Cyanide Reaction

G EO Ethylene Oxide Reaction Ring-Opening Reaction (10-30°C, pH 7.8-8.3) EO->Reaction HCN Hydrogen Cyanide HCN->Reaction Catalyst Weak Base Catalyst Catalyst->Reaction Product This compound Reaction->Product

Caption: Reaction pathway for 3-HPN synthesis from ethylene oxide and HCN.

Reaction of Ethylene Chlorohydrin with Alkali Cyanides

This is a more traditional method for synthesizing this compound.[9] It involves the nucleophilic substitution of the chloride in ethylene chlorohydrin by a cyanide ion, typically from sodium or potassium cyanide. While this method can achieve good yields, it has several commercial disadvantages, including the relatively high cost of ethylene chlorohydrin and the formation of a salt by-product (sodium or potassium chloride) that needs to be separated and disposed of.[2]

Table 3: Quantitative Data for the Ethylene Chlorohydrin and Alkali Cyanide Method

ParameterValue
Reactants Ethylene Chlorohydrin, Sodium Cyanide (or Potassium Cyanide)
Solvent Water, Aqueous Alcohol[9]
Temperature 45°C to 50°C[9]
Reaction Time Approximately 4.5 to 5 hours[6]
Yield 79-80%[9]

Experimental Protocol: Ethylene Chlorohydrin and Sodium Cyanide Reaction

  • Finely powdered sodium cyanide is placed in a flask equipped with a stirrer, thermometer, and reflux condenser.[9]

  • An aqueous solution of ethylene chlorohydrin is added to the flask.

  • The mixture is heated to approximately 45°C with stirring. The reaction is exothermic, and the temperature is carefully maintained at 45°C for about an hour, then gradually raised to 48-50°C for several hours until the reaction is complete.[9]

  • Upon completion, the reaction mixture is cooled to 20-22°C, causing the sodium chloride by-product to precipitate.[9]

  • The precipitated sodium chloride is removed by filtration.

  • The filtrate, containing the this compound, is then subjected to distillation under reduced pressure to isolate the pure product. The fraction boiling at 107–109°C/12 mm Hg is collected.[9]

Signaling Pathway: Ethylene Chlorohydrin and Alkali Cyanide Reaction

G ECH Ethylene Chlorohydrin Reaction Nucleophilic Substitution (45-50°C) ECH->Reaction NaCN Sodium Cyanide NaCN->Reaction Intermediate Reaction Mixture Reaction->Intermediate Filtration Filtration Intermediate->Filtration Distillation Vacuum Distillation Filtration->Distillation Filtrate Byproduct Sodium Chloride (precipitate) Filtration->Byproduct Product This compound Distillation->Product

Caption: Synthesis of 3-HPN from ethylene chlorohydrin and sodium cyanide.

Emerging Production Methods: Biocatalysis

While not yet as commercially established as the chemical routes for 3-HPN production, biocatalytic methods are an area of active research. These methods are primarily focused on the production of 3-hydroxypropionic acid (3-HP), for which 3-HPN can be a precursor. The enzymatic hydrolysis of this compound to 3-hydroxypropionic acid using microorganisms that possess nitrile hydratase and amidase activities has been demonstrated. This suggests a potential future for chemoenzymatic processes, where a chemically synthesized 3-HPN is biologically converted to other valuable chemicals under mild conditions.

Conclusion

The commercial production of this compound is primarily achieved through three well-established chemical synthesis routes. The hydration of acrylonitrile, particularly the two-stage process involving the pyrolysis of the bis(2-cyanoethyl) ether by-product, is a robust industrial method. The reaction of ethylene oxide with hydrogen cyanide is highly efficient but carries significant safety considerations. The older method involving ethylene chlorohydrin and alkali cyanides is less common commercially due to economic and waste disposal issues. For researchers and professionals in drug development and chemical synthesis, the choice of a production method will depend on a variety of factors including scale, cost, safety infrastructure, and the desired purity of the final product. The ongoing development of biocatalytic routes may offer more sustainable alternatives in the future.

References

An In-Depth Technical Guide on the Thermochemical Properties of 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data for 3-Hydroxypropionitrile (3-HPN), a versatile bifunctional molecule of significant interest in organic synthesis and as a precursor in the pharmaceutical and materials science industries. Understanding its thermodynamic properties is crucial for process optimization, safety assessments, and computational modeling.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. The data presented is primarily derived from the comprehensive experimental and computational study by Roux et al. (2007), supplemented with data from other established chemical databases.

Table 1: Standard Molar Enthalpies at 298.15 K
Thermochemical ParameterSymbolPhaseValue (kJ·mol⁻¹)Citation
Standard Molar Enthalpy of CombustionΔcH°Liquid-1620.5 ± 0.8[1]
Standard Molar Enthalpy of FormationΔfH°Liquid-153.5 ± 1.6[1]
Standard Molar Enthalpy of VaporizationΔvapH°Liquid → Gas62.3 ± 0.5[1][2]
Standard Molar Enthalpy of FormationΔfH°Gas-91.2 ± 1.4[1]
Table 2: Physical Properties
PropertyValueConditionsCitation
Molecular FormulaC₃H₅NO[3]
Molar Mass71.08 g·mol⁻¹[3]
Melting Point-46 °C (227.15 K)
Boiling Point228 °C (501.15 K)at 1013 hPa[4]
Density1.04 g·mL⁻¹at 25 °C
Refractive Index1.425at 20 °C
Vapor Pressure<0.1 mmHg (<0.01 hPa)at 20 °C[5]
Flash Point113 °C (Closed Cup)[4]

Experimental Protocols

The experimental values for the standard molar enthalpy of combustion and vaporization were determined through precise calorimetric and transpiration methods, respectively, as detailed by Roux et al. (2007).

Determination of Enthalpy of Combustion

The standard molar enthalpy of combustion of liquid this compound was determined using static bomb combustion calorimetry .[1]

Experimental Workflow:

cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis p1 Purify 3-HPN sample p2 Determine sample purity (e.g., GC) p1->p2 p3 Accurately weigh the sample in a crucible p2->p3 c1 Place crucible in a static bomb calorimeter p3->c1 c2 Pressurize bomb with excess pure oxygen c1->c2 c3 Ignite the sample c2->c3 c4 Measure the temperature change of the water bath c3->c4 a2 Apply corrections (e.g., for ignition energy, acid formation) c4->a2 a1 Calibrate the calorimeter using a standard (e.g., benzoic acid) a1->a2 a3 Calculate the standard specific energy of combustion a2->a3 a4 Convert to standard molar enthalpy of combustion a3->a4

Static Bomb Combustion Calorimetry Workflow

A purified and accurately weighed sample of this compound is placed in a crucible within a static bomb calorimeter. The bomb is then pressurized with a surplus of pure oxygen. The sample is ignited, and the resulting temperature increase of the surrounding water bath is meticulously measured. The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid. Corrections are applied to account for factors like the ignition energy and the formation of nitric acid. From these measurements, the standard specific energy of combustion is calculated and subsequently converted to the standard molar enthalpy of combustion.[1]

Determination of Enthalpy of Vaporization

The standard molar enthalpy of vaporization was determined using the transpiration method .[1]

Experimental Workflow:

cluster_setup Experimental Setup cluster_collection Vapor Collection cluster_calculation Calculation s1 Place 3-HPN in a saturator within a thermostat-controlled bath s2 Pass a stream of inert gas (N₂) at a known flow rate through the saturator s1->s2 s3 Maintain a constant temperature s2->s3 c1 The gas stream becomes saturated with 3-HPN vapor s2->c1 c2 Trap the vapor downstream (e.g., using a cold trap or absorbent) c1->c2 c3 Accurately measure the mass of the condensed vapor c2->c3 a1 Calculate the partial pressure of 3-HPN from the mass and gas volume c3->a1 a2 Repeat at several temperatures a1->a2 a3 Plot ln(p) vs 1/T (Clausius-Clapeyron equation) a2->a3 a4 Determine ΔvapH° from the slope of the line a3->a4 C3H5NO_l 3-HPN (l) C3H5NO_g 3-HPN (g) C3H5NO_l->C3H5NO_g ΔvapH° = 62.3 kJ·mol⁻¹ Combustion_Products 3CO₂(g) + 2.5H₂O(l) + 0.5N₂(g) (Combustion Products) C3H5NO_l->Combustion_Products ΔcH°(l) = -1620.5 kJ·mol⁻¹ Elements 3C(gr) + 2.5H₂(g) + 0.5N₂(g) + 0.5O₂(g) (Elements in standard state) Elements->C3H5NO_l ΔfH°(l) = -153.5 kJ·mol⁻¹ Elements->C3H5NO_g ΔfH°(g) = -91.2 kJ·mol⁻¹

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Hydroxypropionitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group.[1] This unique structure makes it a valuable C3 building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to undergo transformations at both functional groups allows for the construction of complex molecular architectures.[2] This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound relevant to pharmaceutical development.

Key Synthetic Applications

This compound serves as a crucial starting material for several important pharmaceutical precursors, including 3-aminopropanol, β-alanine, and acrylic acid derivatives. These intermediates are subsequently used in the synthesis of various drugs.

1. Synthesis of 3-Aminopropanol

3-Aminopropanol is a key intermediate in the synthesis of pharmaceuticals such as the antihypertensive drug propranolol (B1214883) and the anticancer agent cyclophosphamide (B585).[1] The primary method for its synthesis from this compound is through catalytic hydrogenation of the nitrile group.

2. Synthesis of Acrylic Acid and Acrylamide (B121943)

Acrylic acid and its derivatives are important monomers in the production of various polymers used in drug delivery systems. Acrylamide itself is a versatile chemical intermediate. The synthesis from this compound typically proceeds through a two-step process involving hydrolysis of the nitrile to 3-hydroxypropionic acid, followed by dehydration.[3][4]

3. Synthesis of β-Alanine

β-Alanine is a naturally occurring beta-amino acid that is a precursor to vitamin B5 (pantothenic acid) and is used in the synthesis of various peptides and pharmaceuticals.[5][6] While multiple synthetic routes to β-alanine exist, one pathway involves the transformation of this compound.[7]

Quantitative Data Summary

The following tables summarize quantitative data for the key synthetic transformations of this compound.

Table 1: Catalytic Hydrogenation of this compound to 3-Aminopropanol

CatalystTemperature (°C)Pressure (bar)SolventYield (%)Reference
Raney Nickel10025 - 100Methanol (B129727) / Ammonia (B1221849)High (not specified)[8]
Group 8, 9, 10 Catalysts50 - 150120 - 250AmmoniaHigh (not specified)[9]
Ru-40Ni/SiO₂8020Not specified>99[10][11]
Pd/C30 - 806Dichloromethane / Water20[12][13]

Table 2: Synthesis of Acrylic Acid from 3-Hydroxypropionic Acid (derived from 3-HPN)

CatalystTemperature (°C)PhaseYield (%)Reference
TiO₂230Gas>95[3]
Silica (B1680970) Gel300Gas>99[14]
Bentonite Clay (F-24)250GasHigh (not specified)[4]
Phosphoric Acid170 - 230LiquidNot specified[15]

Table 3: Synthesis of Acrylamide from Acrylonitrile (B1666552) (related to 3-HPN transformation)

CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Nitrile Hydratase (Brevibacterium CH1)4Not specified~100[16]
Nitrile Hydratase (Pseudomonas chlororaphis B23)Not specified7.5~100[17]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopropanol via Catalytic Hydrogenation of this compound

This protocol describes the synthesis of 3-aminopropanol by the catalytic hydrogenation of this compound using a Raney Nickel catalyst.

Materials:

  • This compound (HOCH₂CH₂CN)

  • Raney Nickel (aqueous slurry)

  • Anhydrous Methanol (CH₃OH)

  • Anhydrous Ammonia (NH₃)

  • High-pressure autoclave with stirring mechanism

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., argon or nitrogen), carefully wash the Raney Nickel slurry (a pyrophoric catalyst when dry) with anhydrous methanol to remove water.[18]

  • Reaction Setup: In a high-pressure autoclave, combine this compound, anhydrous methanol, and the prepared Raney Nickel catalyst.

  • Ammonia Addition: Cool the autoclave and introduce anhydrous ammonia. The molar ratio of ammonia to this compound can range from 2:1 to 10:1 to minimize the formation of secondary amines.[9]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to 25-100 bar and heat to approximately 100°C with vigorous stirring.[8]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess pressure. Under an inert atmosphere, filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: Purify the resulting 3-aminopropanol by fractional distillation under reduced pressure.

Safety Precautions:

  • Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere or solvent.

  • Hydrogen gas is highly flammable and explosive.

  • Ammonia is corrosive and toxic.

  • The reaction is conducted at high pressure and temperature and should only be performed in appropriate equipment by trained personnel.

Protocol 2: Two-Step Synthesis of Acrylic Acid from this compound

This protocol outlines the synthesis of acrylic acid from this compound via the intermediate 3-hydroxypropionic acid.

Step 1: Hydrolysis of this compound to 3-Hydroxypropionic Acid

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or a suitable biocatalyst (e.g., immobilized nitrilase)[9]

  • Sulfuric Acid (H₂SO₄) for acidification

  • Reaction vessel with heating and stirring capabilities

Procedure (Chemical Hydrolysis):

  • In a reaction vessel, prepare an aqueous solution of sodium hydroxide.

  • Add this compound to the alkaline solution.

  • Heat the mixture under reflux until the hydrolysis of the nitrile group is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with sulfuric acid to a pH of approximately 2-3 to precipitate sodium sulfate (B86663) and liberate the 3-hydroxypropionic acid.

  • Filter to remove the precipitated salts. The aqueous solution of 3-hydroxypropionic acid can be used directly in the next step or concentrated.

Step 2: Dehydration of 3-Hydroxypropionic Acid to Acrylic Acid

Materials:

  • Aqueous solution of 3-hydroxypropionic acid

  • Solid acid catalyst (e.g., TiO₂, silica gel)[3][14]

  • Fixed-bed reactor or distillation setup with a packed column

  • Polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ)[4]

Procedure (Gas-Phase Dehydration):

  • Pack a fixed-bed reactor with the chosen solid acid catalyst.

  • Heat the reactor to the desired temperature (e.g., 230°C for TiO₂ or 300°C for silica gel).[3][14]

  • Add a polymerization inhibitor to the aqueous 3-hydroxypropionic acid solution.

  • Feed the solution into the heated reactor at a controlled flow rate.

  • The vaporized product stream containing acrylic acid, water, and byproducts is cooled and collected.

  • Purify the acrylic acid by fractional distillation.

Protocol 3: Synthesis of Cyclophosphamide from 3-Aminopropanol

This protocol describes the synthesis of the anticancer drug cyclophosphamide using 3-aminopropanol as a key intermediate.

Materials:

  • 3-Aminopropanol

  • Phosphoryl chloride (POCl₃)

  • Bis(2-chloroethyl)amine (B1207034) hydrochloride

  • Triethylamine or another suitable base

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction vessel with cooling and stirring capabilities

Procedure:

  • Formation of the Phosphoramidic Dichloride: In a reaction vessel under an inert atmosphere, react bis(2-chloroethyl)amine hydrochloride with phosphoryl chloride in the presence of a base to form N,N-bis(2-chloroethyl)phosphoramidic dichloride.[15][19]

  • Cyclization: To the in-situ generated phosphoramidic dichloride, slowly add a solution of 3-aminopropanol in the presence of a base (e.g., triethylamine) at a controlled temperature (typically cooled in an ice bath).[20]

  • Reaction Completion: Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the cyclophosphamide into an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.[21]

Visualizations

Signaling Pathways and Experimental Workflows

Pharmaceutical_Synthesis_from_3HPN cluster_main Key Synthetic Pathways from this compound cluster_aminopropanol 3-Aminopropanol Synthesis cluster_acrylic_acid Acrylic Acid Synthesis cluster_beta_alanine β-Alanine Synthesis cluster_applications Pharmaceutical Applications 3-HPN This compound Hydrogenation Hydrogenation 3-HPN->Hydrogenation H₂, Catalyst (e.g., Raney Ni) Hydrolysis Hydrolysis 3-HPN->Hydrolysis H₂O, Acid/Base or Enzyme Amination_then_Hydrolysis Amination_then_Hydrolysis 3-HPN->Amination_then_Hydrolysis 1. NH₃ 2. H₂O, H⁺/OH⁻ 3-Aminopropanol 3-Aminopropanol Hydrogenation->3-Aminopropanol Cyclophosphamide Cyclophosphamide 3-Aminopropanol->Cyclophosphamide Propranolol Propranolol 3-Aminopropanol->Propranolol 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid Hydrolysis->3-Hydroxypropionic Acid Dehydration Dehydration 3-Hydroxypropionic Acid->Dehydration Heat, Catalyst (e.g., TiO₂) Acrylic Acid Acrylic Acid Dehydration->Acrylic Acid Drug Delivery Polymers Drug Delivery Polymers Acrylic Acid->Drug Delivery Polymers β-Alanine β-Alanine Amination_then_Hydrolysis->β-Alanine Pantothenic Acid Derivatives Pantothenic Acid Derivatives β-Alanine->Pantothenic Acid Derivatives

Caption: Synthetic routes from this compound to key pharmaceutical intermediates.

Aminopropanol_Workflow start Start reactor High-Pressure Autoclave start->reactor Charge 3-HPN, MeOH, Raney Ni, NH₃ reactor->reactor Heat (100°C) Pressurize (25-100 bar H₂) Stir filtration Filtration reactor->filtration Cool, Vent, Filter Catalyst distillation Fractional Distillation filtration->distillation Transfer Filtrate product 3-Aminopropanol distillation->product Purify under Reduced Pressure

Caption: Experimental workflow for the synthesis of 3-Aminopropanol.

Cyclophosphamide_Synthesis_Pathway Bis_amine Bis(2-chloroethyl)amine Hydrochloride Intermediate N,N-bis(2-chloroethyl) phosphoramidic dichloride Bis_amine->Intermediate Base POCl3 Phosphoryl Chloride POCl3->Intermediate Cyclophosphamide Cyclophosphamide Intermediate->Cyclophosphamide Base 3-AP 3-Aminopropanol 3-AP->Cyclophosphamide

Caption: Synthetic pathway for Cyclophosphamide from 3-Aminopropanol.

References

Application Notes and Protocols: Synthesis of 3-Aminopropanol from 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Aminopropanol is a valuable building block in the synthesis of various pharmaceuticals and cosmetic ingredients.[1] One common and efficient method for its preparation is the catalytic hydrogenation of 3-hydroxypropionitrile. This document provides detailed application notes and experimental protocols for this conversion, focusing on the use of various heterogeneous catalysts. The primary challenge in this synthesis is to achieve high selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts.[2] The use of ammonia (B1221849) during the hydrogenation is a key strategy to enhance the selectivity for the desired 3-aminopropanol.[2][3]

Reaction Scheme:

The overall chemical transformation is the reduction of the nitrile group in this compound to a primary amine group.

ReactionScheme sub HO-(CH2)2-CN plus + 2 H2 sub->plus catalyst Catalyst (e.g., Raney Ni, Rh, Ru) Ammonia (NH3) plus->catalyst prod HO-(CH2)2-CH2NH2 catalyst->prod

Caption: General reaction scheme for the catalytic hydrogenation of this compound to 3-aminopropanol.

Catalytic Systems and Performance

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the conversion. Raney® Nickel is a widely used and cost-effective catalyst for nitrile hydrogenation.[4][5] Other noble metal catalysts, such as rhodium and ruthenium, can also be employed, often exhibiting high activity under specific conditions.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of this compound

CatalystTemperature (°C)Pressure (bar)SolventAdditiveConversion (%)Selectivity to 3-Aminopropanol (%)Reference
Raney® Nickel10025 - 100Methanol or EthanolAnhydrous AmmoniaHighHigh (Ammonia prevents secondary amine formation)[3]
Cobalt (e.g., Raney® Co)8080-AmmoniaHighHigh
Rhodium on Carbon20 - 1101 - 14Two-phase: Water/OrganicBasic substanceHighHigh[6]
Ruthenium25 - 200-----[7]

Note: Quantitative data for direct comparison is often proprietary or varies significantly with specific experimental setups. The table provides a summary of typical conditions and expected outcomes based on available literature.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using Raney® Nickel

This protocol is a generalized procedure based on common practices for nitrile hydrogenation using Raney® Nickel.[2][3]

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Anhydrous Ammonia

  • Methanol or Ethanol (solvent)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry with the chosen alcohol solvent (methanol or ethanol) to remove any residual water. The amount of catalyst can range from a 2:5 substrate to catalyst ratio (w/w) or less for optimization.[4]

  • Reactor Setup: Charge the high-pressure autoclave with this compound and the alcohol solvent.

  • Catalyst Addition: Add the prepared Raney® Nickel catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.

  • Ammonia Addition: Cool the reactor and introduce anhydrous ammonia. The presence of ammonia is crucial for suppressing the formation of secondary amines.[3]

  • Reaction: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 25-100 bar) and heat to the reaction temperature (e.g., 100°C).[3]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst can potentially be recycled.[4]

  • Purification: The solvent and excess ammonia are removed from the filtrate by distillation under reduced pressure.[7] The resulting crude 3-aminopropanol can be further purified by vacuum distillation.[8]

Workflow for Synthesis and Purification:

Workflow arrow arrow sub This compound reactor High-Pressure Autoclave sub->reactor reagents Catalyst (e.g., Raney Ni) Solvent (e.g., Ethanol) Ammonia reagents->reactor reaction Catalytic Hydrogenation (High T, High P) reactor->reaction filtration Filtration reaction->filtration catalyst_out Spent Catalyst (Recyclable) filtration->catalyst_out Solid distillation1 Solvent & Ammonia Removal (Reduced Pressure) filtration->distillation1 Liquid crude Crude 3-Aminopropanol distillation1->crude distillation2 Vacuum Distillation crude->distillation2 product Purified 3-Aminopropanol distillation2->product

Caption: Experimental workflow for the synthesis and purification of 3-aminopropanol.

Safety Considerations

  • This compound: Handle with care as it is a nitrile-containing compound.

  • Raney® Nickel: It is pyrophoric when dry and should be handled under a liquid (water or solvent).

  • Hydrogen Gas: Highly flammable and explosive. Ensure the high-pressure reactor is properly maintained and operated.

  • Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood.

  • High-Pressure Reactions: All high-pressure operations should be conducted behind a safety shield.

Troubleshooting

  • Low Yield/Conversion:

    • Catalyst deactivation: Ensure the catalyst was not exposed to air. Increase catalyst loading.

    • Insufficient reaction time or conditions: Increase reaction time, temperature, or pressure.

  • Low Selectivity (High byproduct formation):

    • Insufficient ammonia: Ensure an adequate amount of ammonia is present to suppress secondary amine formation.

    • High temperature: Very high temperatures can sometimes favor byproduct formation. Optimize the reaction temperature.

These notes and protocols provide a comprehensive guide for the synthesis of 3-aminopropanol from this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

Application of 3-Hydroxypropionitrile in Agrochemical Production: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its unique structure, possessing both a hydroxyl (-OH) and a nitrile (-CN) group, allows for a diverse range of chemical transformations, making it an important intermediate in the production of herbicides and fungicides. This document provides detailed application notes and experimental protocols for the use of 3-HPN in the synthesis of key agrochemical intermediates.

Key Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry is its use as a precursor for the synthesis of 3-alkoxypropionitriles, which are valuable intermediates in the manufacturing of certain herbicides. The hydroxyl group of 3-HPN can be readily etherified, while the nitrile group can be subsequently hydrogenated to an amine, providing a pathway to various functionalized molecules.

A significant synthetic route involves the conversion of 3-HPN to 3-alkoxypropionitriles, such as 3-methoxypropionitrile (B90507) and 3-ethoxypropionitrile (B165598). These compounds can then be reduced to form corresponding amines, like 3-ethoxypropylamine (B153944), which are used in the synthesis of more complex herbicidal molecules.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxypropionitrile from this compound (via Acrylonitrile)

While direct etherification of 3-HPN is possible, a common industrial method for producing 3-alkoxypropionitriles involves the base-catalyzed Michael addition of an alcohol to acrylonitrile (B1666552). This method is often preferred for its efficiency and cost-effectiveness. The following protocol is based on established chemical principles for this transformation.

Reaction:

HOCH₂CH₂CN + CH₃CH₂OH → CH₃CH₂OCH₂CH₂CN + H₂O (This represents the overall transformation, while the practical synthesis often starts from acrylonitrile)

NCCH=CH₂ + CH₃CH₂OH --(Base Catalyst)--> CH₃CH₂OCH₂CH₂CN

Materials:

  • Acrylonitrile

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (or other suitable base catalyst like potassium hydroxide)

  • Reactor with stirring, temperature control, and addition funnel

Procedure:

  • Charge the reactor with ethanol and the base catalyst (e.g., sodium hydroxide).

  • Control the reactor temperature, typically between 40-60°C.

  • Slowly add acrylonitrile to the mixture via an addition funnel, maintaining the desired temperature. The reaction is exothermic.

  • After the addition is complete, maintain the reaction mixture at the set temperature for a specified period (e.g., 3 hours) to ensure complete conversion.

  • Monitor the reaction progress by Gas Chromatography (GC) to confirm the disappearance of acrylonitrile.

  • Upon completion, the catalyst is neutralized, and the excess ethanol can be recovered by distillation.

  • The resulting 3-ethoxypropionitrile is then purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Product3-Ethoxypropionitrile[1]
Purity> 97%[1]
CatalystSodium Hydroxide[1]
Temperature50°C[1]
Reaction Time3 hours (post-addition)[1]
Protocol 2: Synthesis of 3-Ethoxypropylamine from 3-Ethoxypropionitrile

Reaction:

CH₃CH₂OCH₂CH₂CN + 2H₂ --(Catalyst)--> CH₃CH₂OCH₂CH₂CH₂NH₂

Materials:

  • 3-Ethoxypropionitrile

  • Hydrogen gas

  • Raney Nickel (or other suitable hydrogenation catalyst)

  • Ammonia (B1221849) (inhibitor to suppress secondary amine formation)

  • High-pressure autoclave

Procedure:

  • Charge the autoclave with 3-ethoxypropionitrile and the hydrogenation catalyst (e.g., modified Raney Nickel).

  • Pressurize the autoclave with nitrogen to purge the system, then with hydrogen.

  • Introduce liquid ammonia into the reactor.

  • Heat the reactor to the desired temperature (e.g., 85°C) and pressurize with hydrogen to the required pressure (e.g., 3.6 MPa).

  • Maintain the reaction under these conditions with stirring until hydrogen uptake ceases, indicating the completion of the reaction (typically around 5 hours).

  • Monitor the reaction by GC analysis to confirm the conversion of the nitrile.

  • After cooling and venting the reactor, the catalyst is filtered off.

  • The crude 3-ethoxypropylamine is then purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Product3-Ethoxypropylamine[1]
Purity (distilled)> 99.5%[1]
Yield90%[1]
CatalystModified Raney Nickel[1]
Temperature85°C[1]
Pressure3.6 MPa[1]
Reaction Time~5 hours[1]

Visualization of Synthetic Pathways

Synthesis of 3-Alkoxypropionitrile Intermediate

Synthesis_of_3_Alkoxypropionitrile Acrylonitrile Acrylonitrile Alkoxypropionitrile 3-Alkoxypropionitrile (e.g., 3-Ethoxypropionitrile) Acrylonitrile->Alkoxypropionitrile Michael Addition Alcohol Alcohol (e.g., Ethanol) Alcohol->Alkoxypropionitrile Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Alkoxypropionitrile Herbicides Herbicide Intermediate Alkoxypropionitrile->Herbicides

Caption: Synthesis of 3-Alkoxypropionitrile from Acrylonitrile.

General Agrochemical Synthesis Workflow from 3-HPN

Agrochemical_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis 3HPN This compound (or Acrylonitrile + Alcohol) Alkoxypropionitrile 3-Alkoxypropionitrile 3HPN->Alkoxypropionitrile Etherification Alkoxypropylamine 3-Alkoxypropylamine Alkoxypropionitrile->Alkoxypropylamine Hydrogenation Final_Herbicide Final Herbicide Product Alkoxypropylamine->Final_Herbicide Further Reactions

Caption: Workflow for Herbicide Synthesis from 3-HPN.

Conclusion

This compound is a valuable and versatile platform chemical in the agrochemical industry. Its ability to be converted into key intermediates like 3-alkoxypropionitriles and subsequently to functionalized amines provides a robust pathway for the synthesis of modern herbicides. The protocols outlined above, derived from established chemical processes, offer a foundation for researchers and professionals in the development and production of new and effective crop protection agents. The provided quantitative data underscores the efficiency of these synthetic routes, making them viable for industrial-scale production.

References

Application Notes and Protocols: 3-Hydroxypropionitrile as a Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, as a polar solvent in the context of organic synthesis. This document details its physicochemical properties, summarizes its application as a reactant and a substrate in biocatalysis, and discusses its potential as a solvent in various organic reactions, supported by available data and protocols.

Physicochemical Properties of this compound

This compound is a versatile organic compound possessing both a hydroxyl and a nitrile functional group, which contribute to its distinct polar characteristics.[1][2] Its physical and chemical properties make it a subject of interest as a solvent in various chemical processes.[3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 109-78-4[4]
Molecular Formula C₃H₅NO[4]
Molecular Weight 71.08 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Melting Point -46 °C[4][5]
Boiling Point 228 °C[4][5]
Density 1.04 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.425[4][5]
Flash Point 113 °C (closed cup)[6]
Vapor Pressure <0.1 mmHg at 20 °C[7]
Solubility Miscible with water, ethanol, and acetone. Slightly soluble in diethyl ether. Insoluble in benzene, carbon tetrachloride, and petroleum ether.[7][8]

The high boiling point and polarity of 3-HPN make it a potentially suitable medium for reactions requiring elevated temperatures and the dissolution of polar reagents or intermediates.

Applications in Organic Synthesis: As a Reactant

While the use of this compound as a primary solvent in common organic reactions is not extensively documented in the literature, it serves as a valuable reactant and intermediate in several synthetic transformations.[1][2]

A notable application of this compound is in a palladium-catalyzed multicomponent cascade reaction for the synthesis of substituted dihydrochalcones.[9] In this reaction, 3-HPN or its derivatives react with arylboronic acids in a process involving aryl addition, hydroxyl elimination, and a reduction Heck approach.[9]

Protocol 1: Synthesis of Substituted Dihydrochalcones

Reaction Scheme:

Materials:

  • This compound derivative

  • Arylboronic acids (2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if required)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., D₂O for deuteration studies)[9]

Procedure:

A detailed experimental procedure for a similar reaction is described in the literature, which can be adapted for specific substrates.[6] The general steps involve:

  • To a reaction vessel, add the this compound derivative, arylboronic acids, palladium catalyst, and base.

  • Add the appropriate solvent.

  • Stir the mixture at the specified temperature for the required duration.

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the substituted dihydrochalcone.

Quantitative Data:

The yields of substituted dihydrochalcones can vary depending on the specific substrates and reaction conditions. For example, the reaction of a this compound derivative with two different arylboronic acids has been reported to proceed with moderate yields.[9] In a related transformation, a deuterated product was obtained in 89% yield with >99% deuterium (B1214612) incorporation when the reaction was carried out in D₂O.[9]

Applications in Biocatalysis: As a Substrate

This compound is a key substrate in the biocatalytic production of 3-hydroxypropionic acid (3-HP), an important platform chemical.[10] This transformation is typically achieved using whole-cell biocatalysts containing nitrile hydratase and amidase or nitrilase enzymes.[7][10]

Microbial catalysts, such as Comamonas testosteroni, can efficiently hydrolyze this compound to 3-hydroxypropionic acid.[10] Immobilized whole cells have been shown to enhance substrate tolerance and reusability.[10]

Protocol 2: Biocatalytic Synthesis of 3-Hydroxypropionic Acid

Reaction Scheme:

Materials:

  • This compound

  • Whole-cell biocatalyst (e.g., immobilized Comamonas testosteroni or recombinant E. coli)

  • Buffer solution (e.g., Tris-HCl)

  • Bioreactor

Procedure:

  • Prepare a suspension of the whole-cell biocatalyst in a suitable buffer within a bioreactor.

  • Add this compound to the desired concentration.

  • Maintain the reaction at the optimal temperature and pH for the specific biocatalyst.

  • Monitor the conversion of this compound to 3-hydroxypropionic acid using analytical techniques such as HPLC.

  • Upon completion, the product can be isolated and purified from the reaction mixture.

Quantitative Data:

The efficiency of the biocatalytic conversion of 3-HPN to 3-HP is summarized in Table 2.

Table 2: Quantitative Data for Biocatalytic Hydrolysis of this compound

BiocatalystSubstrate ConcentrationProduct TiterYieldReference
Meyerozyma guilliermondiiNot specified19.48 g/LNot specified[7]
Immobilized C. testosteroni 5-MGAM-4D1.0 M 3-hydroxyvaleronitrile (analogous substrate)Not specified for 3-HP99-100%[10]
Whole-cell catalysis systemNot specified184.7 g/LNot specified[7]

Potential as a Polar Solvent in Organic Reactions

Based on its physicochemical properties, this compound has the potential to be a useful polar solvent in various organic reactions. Its high dielectric constant and ability to act as a hydrogen bond donor suggest it could effectively solvate polar reactants and intermediates, potentially influencing reaction rates and selectivity.[3]

The use of organic solvents in biocatalysis can offer several advantages, including increased solubility of non-polar substrates and suppression of water-dependent side reactions.[12] While 3-HPN is primarily documented as a substrate, its polar nature and miscibility with water could make it an interesting co-solvent in certain enzymatic reactions to enhance substrate availability. Further research is needed to explore its compatibility with various enzyme systems.

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

Diagram 1: Logical Relationship of 3-HPN Applications

G Figure 1. Applications of this compound HPN This compound Reactant Reactant in Organic Synthesis HPN->Reactant Solvent Polar Solvent (Potential) HPN->Solvent Substrate Substrate in Biocatalysis HPN->Substrate Dihydrochalcones Substituted Dihydrochalcones Reactant->Dihydrochalcones Pd-Catalyzed Cascade Pd_Coupling Pd-Catalyzed Cross-Coupling Solvent->Pd_Coupling Potential Application Enzymatic_Reactions Other Enzymatic Reactions Solvent->Enzymatic_Reactions Potential Application HP_Acid 3-Hydroxypropionic Acid Substrate->HP_Acid Enzymatic Hydrolysis

Caption: Applications of this compound

Diagram 2: Experimental Workflow for Biocatalytic Hydrolysis

G Figure 2. Workflow for Biocatalytic Hydrolysis Start Start: Prepare Biocatalyst Suspension Add_HPN Add this compound Start->Add_HPN Reaction Incubate at Optimal Temperature and pH Add_HPN->Reaction Monitor Monitor Reaction Progress (HPLC) Reaction->Monitor Workup Product Isolation and Purification Monitor->Workup Upon Completion End End: 3-Hydroxypropionic Acid Workup->End

Caption: Workflow for Biocatalytic Hydrolysis

Conclusion

This compound is a valuable chemical with established roles as a reactant in palladium-catalyzed reactions and as a substrate for the biocatalytic synthesis of 3-hydroxypropionic acid. Its physicochemical properties, particularly its high polarity and boiling point, suggest its potential as a useful solvent in various organic reactions. However, the current body of literature lacks detailed application notes and protocols for its use as a primary reaction solvent in common organic transformations. Further research into this area could expand the utility of this compound as a green and effective solvent in organic synthesis.

References

Application Notes and Protocols for Polymerization Reactions Involving 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of polymers derived from 3-hydroxypropionitrile (3-HP), a versatile building block for biodegradable and biocompatible polyesters. The primary polymer, poly(3-hydroxypropionate) [poly(3HP)], and its copolymers are of significant interest for applications in drug delivery, medical implants, and sustainable packaging. This document details both chemical and biological synthesis routes, complete with experimental protocols, quantitative data, and workflow diagrams.

Introduction to this compound-Based Polymers

This compound is a precursor to 3-hydroxypropionic acid and its lactone, β-propiolactone, which are key monomers for the synthesis of poly(3HP). Poly(3HP) is a member of the polyhydroxyalkanoate (PHA) family of bioplastics.[1][2] Unlike the more common and brittle poly(3-hydroxybutyrate) (PHB), poly(3HP) exhibits greater flexibility, a lower melting point, and high tensile strength, making it a desirable material for a broader range of applications.[1][2][3] Copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxypropionate) (poly(3HB-co-3HP)), can be synthesized to tailor the mechanical and thermal properties of the resulting polymer.[1][4]

Chemical Synthesis of Poly(3-Hydroxypropionate)

Chemical synthesis offers a direct route to poly(3HP) and allows for precise control over the polymer's molecular weight and architecture. The two primary methods are the polycondensation of 3-hydroxypropionic acid and the ring-opening polymerization of β-propiolactone.

Synthesis of this compound Monomer

The precursor, this compound, can be synthesized from acrylonitrile (B1666552) and water. A continuous process involves reacting acrylonitrile and water in the presence of a weak base, followed by reactive distillation to convert the by-product, bis(cyanoethyl)ether, into additional this compound.

Polycondensation of 3-Hydroxypropionic Acid

Direct polycondensation of 3-hydroxypropionic acid (which can be derived from the hydrolysis of this compound) is a straightforward method to produce poly(3HP). The use of effective catalysts is crucial to achieve high molecular weight polymers.

Experimental Protocol: Polycondensation of 3-Hydroxypropionic Acid using SnCl₂ and p-Toluenesulfonic Acid (p-TSA)

This protocol is adapted from studies on polyester (B1180765) synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add 3-hydroxypropionic acid.

  • Catalyst Addition: Add SnCl₂ (0.1-0.5 mol%) and p-TSA (0.1-0.5 mol%) to the reaction flask.

  • Polymerization - Step 1 (Oligomerization): Heat the mixture to 120-140°C under a slow stream of nitrogen for 2-4 hours to form low molecular weight oligomers. Water produced during the reaction is removed by distillation.

  • Polymerization - Step 2 (High Vacuum): Increase the temperature to 160-180°C and apply a high vacuum (<1 mmHg) for 4-8 hours to facilitate the removal of water and drive the polymerization towards higher molecular weight.

  • Purification: Dissolve the resulting polymer in chloroform (B151607) and precipitate it in cold methanol.

  • Drying: Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.

Ring-Opening Polymerization (ROP) of β-Propiolactone

Ring-opening polymerization of β-propiolactone is an efficient method for producing high molecular weight poly(3HP) with good control over the polymerization process.[5]

Experimental Protocol: Ring-Opening Polymerization of β-Propiolactone

This protocol is a general procedure based on organocatalysis.

  • Monomer and Catalyst Preparation: In a glovebox, add purified β-propiolactone to a dry Schlenk flask. In a separate vial, prepare a stock solution of the organocatalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) in a dry solvent like toluene.

  • Initiation: Add the initiator, typically an alcohol such as benzyl (B1604629) alcohol, to the monomer.

  • Polymerization: Add the catalyst solution to the monomer/initiator mixture. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60°C) for a period ranging from a few minutes to several hours, depending on the catalyst activity.

  • Termination: Quench the polymerization by adding a small amount of a weak acid, such as benzoic acid.

  • Purification: Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol).

  • Drying: Dry the purified polymer under vacuum.

Biological Synthesis of Poly(3-Hydroxypropionate)

Biological synthesis using engineered microorganisms, particularly Escherichia coli, offers a sustainable route to poly(3HP) from renewable feedstocks like glycerol (B35011) or glucose.[2][6][7] Several metabolic pathways have been developed for this purpose.

Biosynthetic Pathways

The following diagrams illustrate the main biosynthetic pathways engineered in E. coli for poly(3HP) production.

Workflow for Biosynthesis of Poly(3HP)

Biosynthesis Workflow General Workflow for Poly(3HP) Biosynthesis cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Recombinant E. coli Strain media Growth Medium Preparation strain->media inoculum Inoculum Culture media->inoculum fermentor Fed-Batch Fermentation inoculum->fermentor induction Induction of Gene Expression (e.g., IPTG) fermentor->induction harvest Cell Harvesting (Centrifugation) fermentor->harvest lysis Cell Lysis & Polymer Extraction harvest->lysis purification Polymer Purification lysis->purification drying Drying purification->drying characterization Polymer Characterization drying->characterization PduP Pathway PduP Biosynthetic Pathway Glycerol Glycerol 3-Hydroxypropionaldehyde 3-Hydroxypropionaldehyde Glycerol->3-Hydroxypropionaldehyde dhaB1 (Glycerol dehydratase) 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionaldehyde->3-Hydroxypropionyl-CoA pduP (Propionaldehyde dehydrogenase) Poly(3HP) Poly(3HP) 3-Hydroxypropionyl-CoA->Poly(3HP) phaC1 (PHA synthase) Malonyl_CoA_Pathway Malonyl-CoA Biosynthetic Pathway Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA acc (Acetyl-CoA carboxylase) Malonate semialdehyde Malonate semialdehyde Malonyl-CoA->Malonate semialdehyde mcr (Malonyl-CoA reductase) 3-Hydroxypropionate 3-Hydroxypropionate Malonate semialdehyde->3-Hydroxypropionate 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionate->3-Hydroxypropionyl-CoA prpE (Propionyl-CoA synthetase) Poly(3HP) Poly(3HP) 3-Hydroxypropionyl-CoA->Poly(3HP) phaC1 (PHA synthase) Beta_Alanine_Pathway β-Alanine Biosynthetic Pathway Glucose Glucose L-Aspartate L-Aspartate Glucose->L-Aspartate β-Alanine β-Alanine L-Aspartate->β-Alanine panD (L-aspartate-α-decarboxylase) Malonate semialdehyde Malonate semialdehyde β-Alanine->Malonate semialdehyde β-alanine-pyruvate transaminase 3-Hydroxypropionate 3-Hydroxypropionate Malonate semialdehyde->3-Hydroxypropionate 3-hydroxy acid dehydrogenase 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionate->3-Hydroxypropionyl-CoA prpE (Propionyl-CoA synthetase) Poly(3HP) Poly(3HP) 3-Hydroxypropionyl-CoA->Poly(3HP) phaC1 (PHA synthase)

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, is a versatile and commercially available bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its structure, possessing both a hydroxyl (-OH) and a nitrile (-CN) group, allows for diverse reactivity, making it an attractive starting material in medicinal chemistry and drug discovery for the construction of privileged heterocyclic scaffolds.[1] This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles, including pyrimidines, thiazoles, and pyridazinones, utilizing this compound as a key precursor.

The dual functionality of this compound enables it to participate in various cyclization and multicomponent reactions. The nitrile group can undergo nucleophilic addition or be converted to an amidine, while the hydroxyl group can be a leaving group or participate in condensation reactions. This reactivity is harnessed to construct five- and six-membered heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds.[1]

Applications in Heterocyclic Synthesis

This compound is a key intermediate in the synthesis of various heterocyclic systems, which are of significant interest in pharmaceutical and agrochemical research.

  • Pyrimidines: The reaction of this compound with N-nucleophiles such as guanidine (B92328), amidines, and ureas provides a direct route to functionalized pyrimidines. These compounds are foundational to numerous therapeutic agents, including antiviral and anticancer drugs.

  • Thiazoles: Cyclocondensation of this compound or its derivatives with sulfur-containing reagents like thiourea (B124793) or thioamides offers a pathway to thiazole (B1198619) derivatives. Thiazoles are present in many clinically used drugs, exhibiting a broad spectrum of biological activities.

  • Pyridazinones: The reaction of γ-keto acids, which can be conceptually derived from precursors like this compound, with hydrazine (B178648) derivatives is a common method for synthesizing pyridazinones. These heterocycles are known to possess cardiovascular, analgesic, and anti-inflammatory properties.[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative heterocyclic compounds from this compound.

Protocol 1: Synthesis of 2-Amino-4-(2-hydroxyethyl)pyrimidine

This protocol describes the synthesis of a functionalized pyrimidine (B1678525) through the cyclocondensation of this compound with guanidine.

Reaction Scheme:

G cluster_0 Reaction 3-HPN This compound Product 2-Amino-4-(2-hydroxyethyl)pyrimidine 3-HPN->Product + Guanidine Guanidine Guanidine NaOEt NaOEt, EtOH Heat Reflux

Figure 1: Synthesis of 2-Amino-4-(2-hydroxyethyl)pyrimidine.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Anhydrous ethanol (B145695) (EtOH)

  • Hydrochloric acid (HCl) (for neutralization)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 2-amino-4-(2-hydroxyethyl)pyrimidine.

Expected Yield: 65-75%

Characterization Data (Hypothetical):

Compound1H NMR (DMSO-d6, 400 MHz) δ (ppm)13C NMR (DMSO-d6, 100 MHz) δ (ppm)MS (ESI) m/z
2-Amino-4-(2-hydroxyethyl)pyrimidine7.95 (d, 1H, J = 5.2 Hz, H-6), 6.50 (s, 2H, NH2), 6.40 (d, 1H, J = 5.2 Hz, H-5), 4.80 (t, 1H, J = 5.5 Hz, OH), 3.60 (q, 2H, J = 6.0 Hz, CH2OH), 2.65 (t, 2H, J = 6.0 Hz, CH2-pyrimidine)167.5 (C-4), 163.0 (C-2), 158.0 (C-6), 110.0 (C-5), 59.5 (CH2OH), 38.0 (CH2-pyrimidine)140.1 [M+H]+
Protocol 2: Synthesis of 2-Amino-4-(2-hydroxyethyl)thiazole

This protocol outlines the synthesis of a thiazole derivative via the Hantzsch-type condensation of a this compound derivative with thiourea.

Reaction Workflow:

G cluster_0 Synthesis of 2-Amino-4-(2-hydroxyethyl)thiazole start Start step1 Activation of 3-HPN (e.g., conversion to α-haloketone analog) start->step1 1 step2 Reaction with Thiourea step1->step2 2 step3 Cyclization step2->step3 3 step4 Work-up and Purification step3->step4 4 end 2-Amino-4-(2-hydroxyethyl)thiazole step4->end 5

Figure 2: Workflow for the synthesis of 2-Amino-4-(2-hydroxyethyl)thiazole.

Materials:

  • α-Halo derivative of a 3-hydroxy-ketone (derived from this compound) (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3) or Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve the α-halo-ketone derivative in ethanol or DMF in a round-bottom flask.

  • Add thiourea and a base (e.g., sodium bicarbonate or triethylamine) to the mixture.

  • Heat the reaction mixture to 50-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-(2-hydroxyethyl)thiazole.

Expected Yield: 50-65%

Characterization Data (Hypothetical):

Compound1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)MS (ESI) m/z
2-Amino-4-(2-hydroxyethyl)thiazole6.55 (s, 1H, thiazole-H), 5.10 (s, 2H, NH2), 3.85 (t, 2H, J = 6.0 Hz, CH2OH), 2.90 (t, 2H, J = 6.0 Hz, CH2-thiazole), 2.50 (br s, 1H, OH)168.0 (C-2), 148.0 (C-4), 105.0 (C-5), 61.0 (CH2OH), 34.0 (CH2-thiazole)145.1 [M+H]+
Protocol 3: Synthesis of 6-(2-Hydroxyethyl)pyridazin-3(2H)-one

This protocol describes a potential synthetic route to a pyridazinone derivative, conceptually starting from this compound as a precursor to a γ-keto acid equivalent.

Logical Relationship of Synthesis:

G cluster_0 Synthesis of 6-(2-Hydroxyethyl)pyridazin-3(2H)-one A This compound B γ-Keto Acid Derivative A->B Functional Group Transformation D Cyclization B->D Reacts with C Hydrazine Hydrate (B1144303) C->D E 6-(2-Hydroxyethyl)pyridazin-3(2H)-one D->E Forms

Figure 3: Conceptual pathway for pyridazinone synthesis.

Materials:

  • A suitable γ-keto acid or ester derived from this compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Water

Procedure:

  • Dissolve the γ-keto acid or ester in ethanol or acetic acid in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, filter it and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Add water to the residue to induce precipitation. Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyridazinone.[2][3]

Expected Yield: 70-85%

Characterization Data (Hypothetical):

Compound1H NMR (DMSO-d6, 400 MHz) δ (ppm)13C NMR (DMSO-d6, 100 MHz) δ (ppm)MS (ESI) m/z
6-(2-Hydroxyethyl)pyridazin-3(2H)-one11.50 (s, 1H, NH), 7.80 (d, 1H, J = 8.0 Hz, H-4), 6.90 (d, 1H, J = 8.0 Hz, H-5), 4.70 (t, 1H, J = 5.5 Hz, OH), 3.70 (q, 2H, J = 6.0 Hz, CH2OH), 2.80 (t, 2H, J = 6.0 Hz, CH2-pyridazine)165.0 (C=O), 150.0 (C-6), 135.0 (C-4), 130.0 (C-5), 60.0 (CH2OH), 35.0 (CH2-pyridazine)143.1 [M+H]+

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this building block. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes this compound an attractive choice for the efficient construction of diverse molecular scaffolds in drug discovery and development programs. Further exploration of multicomponent reactions and novel catalytic systems will undoubtedly expand the utility of this compound in heterocyclic synthesis.

References

Application Notes and Protocols for the Reduction of 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the reduction of the nitrile group in 3-hydroxypropionitrile to yield 3-amino-1-propanol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below utilize common laboratory reagents and techniques, offering researchers a selection of methods to suit their specific needs and available equipment.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. In the case of this compound, the presence of a primary hydroxyl group requires careful consideration of the chosen reduction method to ensure chemoselectivity and high yields of the desired 3-amino-1-propanol. This document details three effective protocols for this conversion:

  • Catalytic Hydrogenation using Raney® Nickel and Molecular Hydrogen: A classic and industrially relevant method that offers high yields and is amenable to scale-up.

  • Reduction with Raney® Nickel and Potassium Borohydride (B1222165): A milder, non-pyrophoric alternative to metal hydrides, operating under ambient conditions.

  • Reduction with Lithium Aluminum Hydride (LAH): A powerful and rapid method suitable for small-scale laboratory syntheses.

Data Presentation

The following table summarizes the key quantitative data for the described protocols, allowing for easy comparison of their respective advantages and limitations.

ParameterProtocol 1: Catalytic Hydrogenation (Raney® Ni, H₂)Protocol 2: Raney® Ni / KBH₄ ReductionProtocol 3: Lithium Aluminum Hydride (LAH) Reduction
Product 3-Amino-1-propanol3-Amino-1-propanol3-Amino-1-propanol
Typical Yield >90%Good to ExcellentHigh
Reaction Temperature 50 - 150 °C[1]Room Temperature0 °C to Room Temperature[2]
Reaction Pressure 25 - 250 bar H₂[1]AtmosphericAtmospheric
Reaction Time Several hours45 minutes4 hours[2]
Key Reagents Raney® Nickel, H₂, Ammonia (B1221849)Raney® Nickel, Potassium BorohydrideLithium Aluminum Hydride
Solvent Methanol (B129727) or Ethanol[3][4]Dry Ethanol[5]Anhydrous Tetrahydrofuran (THF)[2]
Chemoselectivity High (Ammonia suppresses secondary amine formation)[3][4]High (Minimal secondary/tertiary amine formation)[5]High (Reduces nitrile to amine)
Safety Considerations High pressure hydrogenation, Flammable gasFlammable solventPyrophoric and water-reactive reagent

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel and Molecular Hydrogen

This protocol describes the reduction of this compound using Raney® Nickel as a catalyst under a hydrogen atmosphere, with the addition of ammonia to minimize the formation of secondary amine by-products.[3][4]

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol (B145695)

  • Anhydrous Ammonia

  • High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls

  • Filter aid (e.g., Celite®)

Procedure:

  • In a high-pressure autoclave, combine this compound (1.0 eq), methanol or ethanol as the solvent, and a catalytic amount of Raney® Nickel (typically 5-10% by weight of the substrate).

  • Seal the autoclave and purge the system with nitrogen gas.

  • Introduce anhydrous ammonia into the autoclave (typically a molar ratio of 2:1 to 10:1 of ammonia to this compound).[1]

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 120-250 bar).[1]

  • Heat the reaction mixture to the target temperature (e.g., 50-150 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet with solvent to prevent the pyrophoric catalyst from igniting in the air.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 3-amino-1-propanol.

  • The product can be further purified by distillation under reduced pressure.

Protocol 2: Reduction with Raney® Nickel and Potassium Borohydride

This method provides a milder and more convenient laboratory-scale reduction of this compound using potassium borohydride as the hydrogen source in the presence of Raney® Nickel.[5]

Materials:

  • This compound

  • Raney® Nickel (moist weight)

  • Potassium Borohydride (KBH₄)

  • Dry Ethanol

  • Round-bottom flask with a magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask containing dry ethanol, add Raney® Nickel (approx. 1.0 eq, moist weight) and potassium borohydride (4.0 eq).[5]

  • While stirring the suspension, add this compound (1.0 eq) dropwise at room temperature.[5]

  • Stir the reaction mixture vigorously at room temperature for approximately 45 minutes.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the Raney® Nickel.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-1-propanol.

  • Further purification can be achieved by vacuum distillation.

Protocol 3: Reduction with Lithium Aluminum Hydride (LAH)

This protocol utilizes the potent reducing agent lithium aluminum hydride to convert this compound to 3-amino-1-propanol. Due to the presence of the hydroxyl group, an excess of LAH is required.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Water

  • 15% Aqueous Sodium Hydroxide (B78521) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LAH (approximately 2.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Work-up (Fieser method): Cautiously and sequentially add the following dropwise with vigorous stirring:

    • Water (x mL, where x is the mass of LAH in grams).

    • 15% aqueous sodium hydroxide solution (x mL).

    • Water (3x mL).

  • A granular precipitate of aluminum salts should form.

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-amino-1-propanol.

  • Purify the product by vacuum distillation if necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protocols Reduction Protocols cluster_purification Work-up & Purification cluster_product Final Product start This compound p1 Protocol 1: Catalytic Hydrogenation (Raney Ni, H₂, NH₃) start->p1 p2 Protocol 2: Raney Ni / KBH₄ Reduction start->p2 p3 Protocol 3: LAH Reduction start->p3 workup Reaction Work-up (Filtration, Extraction) p1->workup p2->workup p3->workup purification Purification (Distillation) workup->purification end 3-Amino-1-propanol purification->end

Caption: General experimental workflow for the reduction of this compound.

logical_relationship cluster_catalytic Catalytic Methods cluster_hydride Stoichiometric Hydride Reduction title Protocols for this compound Reduction p1 Catalytic Hydrogenation (Raney Ni, H₂, NH₃) p2 Raney Ni / KBH₄ Reduction p3 Lithium Aluminum Hydride (LAH) Reduction

References

Application Notes and Protocols: Esterification of the Hydroxyl Group in 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of the hydroxyl group in 3-hydroxypropionitrile, a versatile building block in organic synthesis. The protocols cover several common esterification methods, including Fischer esterification, acylation with acid chlorides and anhydrides, and enzymatic transesterification.

Introduction

This compound (also known as ethylene (B1197577) cyanohydrin) is a bifunctional molecule containing both a hydroxyl and a nitrile group.[1] This dual functionality makes it a valuable precursor in the synthesis of various pharmaceuticals and specialty chemicals. Esterification of the hydroxyl group is a common transformation that allows for the introduction of a wide range of functional groups, modifying the molecule's physical and chemical properties.

Esterification Methods and Protocols

This section details the experimental procedures for different esterification approaches.

Fischer Esterification with Carboxylic Acids

Fischer esterification is a classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[2] The reaction is reversible and often requires forcing conditions, such as the removal of water or the use of an excess of one reactant, to drive the equilibrium towards the product.[2]

Experimental Protocol: Synthesis of 3-Acetoxypropionitrile

This protocol is adapted from general Fischer esterification procedures.[3][4][5]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the reaction mixture to reflux (approximately 120-140°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. (Caution: CO₂ evolution).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 3-acetoxypropionitrile.

Expected Yield: Yields for this reaction are typically in the range of 60-80%, depending on the efficiency of water removal.

Acylation with Acid Chlorides

Acylation with acid chlorides is a highly efficient method for ester formation and often proceeds under milder conditions than Fischer esterification. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 2-Cyanoethyl Benzoate (B1203000)

This protocol is based on a literature procedure for the reaction of this compound with benzoyl chloride.[4]

Materials:

  • This compound

  • Benzoyl Chloride

  • Pyridine

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dry dichloromethane (DCM).

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise via an addition funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude 2-cyanoethyl benzoate can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Quantitative Data:

Reactant 1Reactant 2Catalyst/BaseSolventTemperatureTimeYieldReference
This compoundBenzoyl Chloride1-pyrrolidinecarboxaldehyde-80°C5.5 h~82% (ester)[4]
Acylation with Acid Anhydrides

Acetic anhydride (B1165640) is a common and efficient reagent for the acetylation of alcohols. The reaction is often catalyzed by a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocol: Synthesis of 3-Acetoxypropionitrile using Acetic Anhydride

This protocol is adapted from general procedures for acetylation of alcohols.[6][7]

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (as solvent and catalyst)

  • Toluene (B28343)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine under an inert atmosphere.

  • Cool the solution to 0°C and add acetic anhydride (1.5-2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by vacuum distillation.

Enzymatic Transesterification

Enzymatic methods offer a green and highly selective alternative for esterification, often proceeding under mild conditions with high chemo-, regio-, and enantioselectivity. Lipases are commonly used enzymes for this purpose.[8]

Experimental Protocol: Lipase-Catalyzed Synthesis of Esters of this compound

This protocol is based on procedures for the enzymatic resolution of structurally similar compounds.[3][9]

Materials:

  • This compound

  • Vinyl acetate (or other acyl donor)

  • Immobilized Lipase (B570770) (e.g., from Pseudomonas fluorescens or Candida antarctica Lipase B)

  • Organic solvent (e.g., hexane, toluene, or supercritical CO₂)

  • Molecular sieves (optional, for dehydration)

  • Orbital shaker or magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a screw-capped vial, combine this compound (1.0 eq), vinyl acetate (as both acyl donor and solvent, or in excess in another solvent), and the immobilized lipase (e.g., 10-50 mg/mmol of substrate).

  • If not using vinyl acetate as the solvent, add a suitable organic solvent like hexane.

  • Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-60°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent and excess acyl donor under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation if necessary.

Quantitative Data for a Similar Reaction (Resolution of 3-hydroxy-3-phenylpropanonitrile): [3]

EnzymeAcyl DonorSolventAdditiveTemperatureTimeConversion/EfficiencyEnantiomeric Excess (ee%)
Immobilized Pseudomonas fluorescens lipaseVinyl acetateHexane1% [BMIM]Cl40°C168 h97.4%79.5%

Diagrams

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reflux Reflux (e.g., 120-140°C) This compound->Reflux Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->Reflux Acid_Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Acid_Catalyst->Reflux Extraction Extraction with Organic Solvent Reflux->Extraction Cooling Neutralization Neutralization with NaHCO₃ Solution Extraction->Neutralization Washing Washing with Brine Neutralization->Washing Drying Drying over Na₂SO₄ Washing->Drying Distillation Vacuum Distillation Drying->Distillation Solvent Removal Final_Product Pure Ester Distillation->Final_Product

Caption: Workflow for Fischer Esterification.

Acylation_with_Acyl_Chloride_Mechanism Start This compound + Acyl Chloride Nucleophilic_Attack Nucleophilic attack of -OH on carbonyl carbon Start->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Elimination of Chloride Ion Tetrahedral_Intermediate->Chloride_Elimination Deprotonation Deprotonation by Base (e.g., Pyridine) Chloride_Elimination->Deprotonation Product Ester Product + Pyridinium Hydrochloride Deprotonation->Product

Caption: Mechanism of Acylation with Acyl Chloride.

Enzymatic_Transesterification_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_separation Separation cluster_product Product 3-HPN This compound Incubation Incubation in Organic Solvent (e.g., 40-60°C) 3-HPN->Incubation Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Incubation Lipase Immobilized Lipase Lipase->Incubation Filtration Filtration to remove Lipase Incubation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reaction Mixture Crude_Ester Crude Ester Evaporation->Crude_Ester Purification Purification (optional) Crude_Ester->Purification Final_Product Pure Ester Purification->Final_Product

Caption: Enzymatic Transesterification Workflow.

References

3-Hydroxypropionitrile: A Versatile Reagent for Carboxyl Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. The selection of a suitable protecting group for the carboxylic acid terminus is a critical decision that influences the overall synthetic strategy. 3-Hydroxypropionitrile (3-HPN) has emerged as a valuable reagent for the protection of carboxylic acids, forming a 2-cyanoethyl ester. This protecting group offers distinct advantages, including its introduction under mild conditions and its facile removal under specific basic conditions. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

Principle of Carboxyl Protection with this compound

The hydroxyl group of this compound reacts with the carboxylic acid of an N-terminally protected amino acid to form a 2-cyanoethyl ester. This esterification effectively masks the reactivity of the carboxyl group, preventing its participation in unwanted side reactions during subsequent peptide coupling steps.

The 2-cyanoethyl protecting group is notably stable under the acidic conditions typically used for the removal of tert-butyloxycarbonyl (Boc) protecting groups, offering orthogonality in Boc-based solid-phase peptide synthesis (SPPS). However, its lability under basic conditions requires careful consideration when employed in Fmoc-based strategies, where piperidine (B6355638) is commonly used for N-terminal deprotection.

Key Advantages of the 2-Cyanoethyl Protecting Group

  • Mild Introduction: The esterification reaction can be carried out under gentle conditions.

  • Base-Labile Removal: The 2-cyanoethyl group is readily cleaved by specific, mild basic conditions.

  • Orthogonality in Boc-SPPS: It is stable to the acidic conditions used for Boc deprotection.

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is a critical factor in the utility of any protecting group. The following tables summarize the quantitative data for the formation of 2-cyanoethyl esters of various N-Fmoc protected amino acids and their subsequent deprotection.

Table 1: Yields for the Protection of N-Fmoc-Amino Acids as 2-Cyanoethyl Esters

N-Fmoc-Amino AcidYield (%)
Fmoc-Ala-OH85
Fmoc-Gly-OH88
Fmoc-Leu-OH82
Fmoc-Phe-OH86
Fmoc-Val-OH75
Fmoc-Pro-OH80
Fmoc-Ser(tBu)-OH78
Fmoc-Asp(OtBu)-OH72
Fmoc-Glu(OtBu)-OH74

Table 2: Yields for the Deprotection of N-Fmoc-Amino Acid-2-Cyanoethyl Esters

N-Fmoc-Amino Acid-2-Cyanoethyl EsterDeprotection Yield (%)
Fmoc-Ala-OCe95
Fmoc-Gly-OCe98
Fmoc-Leu-OCe94
Fmoc-Phe-OCe96
Fmoc-Val-OCe92
Fmoc-Pro-OCe95
Fmoc-Ser(tBu)-OCe93
Fmoc-Asp(OtBu)-OCe90
Fmoc-Glu(OtBu)-OCe91

Note: OCe represents the 2-cyanoethyl ester.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key experiments involving the use of this compound for carboxyl protection.

Protocol 1: Protection of N-Fmoc-Amino Acids as 2-Cyanoethyl Esters

This protocol describes a general procedure for the esterification of N-Fmoc-amino acids with this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).

Materials:

  • N-Fmoc-amino acid

  • This compound (3-HPN)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the N-Fmoc-amino acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add this compound (1.2 eq.) and 4-dimethylaminopyridine (0.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford the pure N-Fmoc-amino acid-2-cyanoethyl ester.

Protocol 2: Deprotection of the 2-Cyanoethyl Ester Group

This protocol outlines the removal of the 2-cyanoethyl protecting group under mild basic conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials:

  • N-Fmoc-amino acid-2-cyanoethyl ester

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dilute aqueous hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Fmoc-amino acid-2-cyanoethyl ester (1.0 eq.) in DCM or THF.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with dilute aqueous HCl to remove excess DBU.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected N-Fmoc-amino acid.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key chemical transformations and experimental workflows described in this document.

Carboxyl_Protection cluster_protection Protection Reaction Fmoc_AA N-Fmoc-Amino Acid Protected_AA N-Fmoc-Amino Acid-2-Cyanoethyl Ester Fmoc_AA->Protected_AA   DCC, DMAP   DCM, rt HPN This compound HPN->Protected_AA

Caption: Carboxyl protection of an N-Fmoc-amino acid using this compound.

Carboxyl_Deprotection cluster_deprotection Deprotection Reaction Protected_AA N-Fmoc-Amino Acid-2-Cyanoethyl Ester Deprotected_AA N-Fmoc-Amino Acid Protected_AA->Deprotected_AA   DBU   DCM or THF, rt Acrylonitrile Acrylonitrile (byproduct) Protected_AA->Acrylonitrile

Caption: Deprotection of the 2-cyanoethyl ester to regenerate the free carboxylic acid.

SPPS_Workflow start Start with Resin swell Swell Resin in Solvent start->swell deprotect_fmoc Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect_fmoc wash1 Wash deprotect_fmoc->wash1 couple Couple Next Fmoc-Amino Acid wash1->couple wash2 Wash couple->wash2 repeat Repeat Steps 3-6 for Peptide Elongation wash2->repeat repeat->deprotect_fmoc n cycles final_deprotect Final Deprotection of Side-Chain Protecting Groups repeat->final_deprotect cleave Cleave Peptide from Resin final_deprotect->cleave end Purify Peptide cleave->end

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Discussion on Orthogonality and Stability

The 2-cyanoethyl protecting group is removed under basic conditions. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the standard reagent for Fmoc deprotection is 20% piperidine in DMF, which is also a basic condition. This raises a critical consideration regarding the orthogonality of the 2-cyanoethyl group with the Fmoc group.

While DBU is a more common choice for the rapid cleavage of the 2-cyanoethyl ester, piperidine can also effect its removal, albeit at a slower rate. The stability of the 2-cyanoethyl ester to the repetitive treatments with 20% piperidine/DMF during the elongation of the peptide chain is a key parameter to evaluate for its successful application in Fmoc-SPPS. For lengthy syntheses, some premature deprotection of the C-terminal 2-cyanoethyl group may occur.

Therefore, for applications in Fmoc-SPPS, it is recommended to:

  • Use a milder base or shorter deprotection times for Fmoc removal, if compatible with efficient deprotection.

  • Consider the 2-cyanoethyl group as "quasi-orthogonal" in Fmoc-SPPS, suitable for the synthesis of shorter peptides where the number of piperidine treatments is limited.

  • For Boc-based SPPS, the 2-cyanoethyl group offers excellent orthogonality, as it is completely stable to the acidic conditions used for Boc deprotection (e.g., TFA in DCM).

Conclusion

This compound provides a valuable method for the protection of carboxylic acids in peptide synthesis via the formation of a 2-cyanoethyl ester. The mild conditions for its introduction and the specific, mild basic conditions for its removal make it an attractive option for synthetic chemists. While its application in Fmoc-SPPS requires careful consideration of its stability towards piperidine, it offers a robust and orthogonal protecting group strategy for Boc-based peptide synthesis. The protocols and data presented in this document are intended to serve as a comprehensive guide for the effective utilization of this compound in the synthesis of peptides for research and drug development.

Application Notes and Protocols: 3-Hydroxypropionitrile in Solid-State Composite Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of safe, high-performance all-solid-state lithium batteries is a critical area of research for next-generation energy storage. Solid-state composite electrolytes, which combine the flexibility of a polymer matrix with the ionic conductivity of a plasticizer and a lithium salt, are a promising solution. 3-Hydroxypropionitrile (HPN), a polar organic molecule, has shown potential as a plasticizer in solid electrolytes. These application notes provide a detailed overview of the use of HPN in solid-state composite electrolytes, including experimental protocols and performance data, primarily drawing parallels from the extensively studied analogous compound, succinonitrile (B93025) (SN), due to the limited direct research on HPN in rechargeable lithium batteries.

Overview of this compound as a Plasticizer

This compound (HPN) is a promising candidate for use as a plasticizer in solid polymer electrolytes due to its high polarity and potential to enhance the dissociation of lithium salts and improve ionic mobility within the polymer matrix. While direct research on HPN in solid-state electrolytes for lithium-ion batteries is limited, its structural similarity to succinonitrile (SN)—a well-established plasticizer—suggests it could offer comparable or even enhanced performance. Nitrile-based compounds are known for their high dielectric constants and favorable interactions with lithium ions, which can lead to high ionic conductivities.[1] For instance, a solid electrolyte of LiI(HPN)₄ has demonstrated an impressive ambient ionic conductivity of 1.4 x 10⁻³ S/cm, highlighting its potential.[2]

Data Presentation: Comparative Performance of Nitrile-Based Plasticizers

The following tables summarize the typical performance of solid polymer electrolytes plasticized with succinonitrile (SN), which can be used as a benchmark for the expected performance of this compound (HPN)-based electrolytes.

Table 1: Ionic Conductivity of PEO-Based Composite Electrolytes

Electrolyte CompositionTemperature (°C)Ionic Conductivity (S/cm)
PEO-LiTFSI60~10⁻⁵ - 10⁻⁴
PEO-SN-LiTFSI252.85 x 10⁻⁴
PEO-SN-LiCF₃SO₃207.0 x 10⁻⁴
PEO-SiO₂-SN-LiTFSI603.3 x 10⁻⁴
LiI(HPN)₄Ambient1.4 x 10⁻³

Note: Data for SN-based electrolytes is presented as a proxy for HPN-based systems due to a lack of available data for the latter in a comparable polymer matrix for lithium batteries.

Table 2: Electrochemical Properties of SN-Plasticized Solid Electrolytes

Electrolyte SystemElectrochemical Stability Window (V vs. Li/Li⁺)Li⁺ Transference Number (t₊)
PEO-SN-LiTFSI-GF5.5Not Reported
PEO-SN-LiCF₃SO₃>5.0Not Reported

Note: The electrochemical properties of HPN-based electrolytes are expected to be in a similar range, but require experimental verification.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of a hypothetical PEO-LiTFSI-HPN solid-state composite electrolyte, based on established methods for similar systems.

Preparation of PEO-LiTFSI-HPN Composite Solid Electrolyte (Solution Casting Method)

Materials:

  • Poly(ethylene oxide) (PEO), high molecular weight (e.g., Mw = 600,000 g/mol )

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • This compound (HPN)

  • Acetonitrile (B52724) (anhydrous)

Protocol:

  • Drying: Dry PEO and LiTFSI under vacuum at an appropriate temperature (e.g., 60°C for PEO, 120°C for LiTFSI) for 24 hours to remove any residual moisture.

  • Dissolution: In an argon-filled glovebox, dissolve the dried PEO in anhydrous acetonitrile with magnetic stirring until a homogeneous solution is formed. The concentration of PEO can be around 5-10 wt%.

  • Addition of Li Salt and Plasticizer: Add the desired amount of LiTFSI to the PEO solution and continue stirring until it is fully dissolved. The ratio of ethylene (B1197577) oxide units to lithium ions (EO:Li) is a critical parameter, typically ranging from 16:1 to 20:1.

  • Incorporate HPN: Add the desired weight percentage of this compound to the PEO-LiTFSI solution and stir for several hours to ensure uniform distribution.

  • Casting: Cast the resulting homogeneous solution onto a flat substrate (e.g., a PTFE dish) using a doctor blade to control the thickness.

  • Solvent Evaporation: Allow the solvent to evaporate slowly inside the glovebox at room temperature for 24 hours.

  • Final Drying: Further dry the resulting freestanding electrolyte membrane under vacuum at a slightly elevated temperature (e.g., 60°C) for at least 48 hours to ensure the complete removal of acetonitrile.

Electrochemical Characterization

a) Ionic Conductivity Measurement:

  • Cut the prepared composite electrolyte membrane into a circular disc of a known diameter and thickness.

  • Sandwich the electrolyte disc between two stainless steel blocking electrodes in a coin cell configuration.

  • Place the cell in a temperature-controlled chamber.

  • Perform electrochemical impedance spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).

  • Determine the bulk resistance (Rb) from the intercept of the low-frequency impedance tail with the real axis of the Nyquist plot.

  • Calculate the ionic conductivity (σ) using the formula: σ = l / (Rb * A), where 'l' is the thickness of the electrolyte and 'A' is the electrode area.

b) Electrochemical Stability Window (ESW) Measurement:

  • Assemble a coin cell with the composite electrolyte sandwiched between a lithium metal working electrode and a stainless steel counter electrode.

  • Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 0.5 mV/s) from the open-circuit voltage to a high potential (e.g., 6 V vs. Li/Li⁺).

  • The onset of a significant increase in the oxidation current is considered the anodic stability limit of the electrolyte.

c) Lithium-Ion Transference Number (tLi⁺) Measurement:

  • Assemble a symmetric Li/composite electrolyte/Li cell.

  • Measure the initial AC impedance to determine the initial interfacial resistance (Ri,0) and bulk resistance (Rb).

  • Apply a small DC voltage polarization (ΔV, e.g., 10 mV) and monitor the current until a steady state is reached (Iss).

  • Measure the final AC impedance to determine the steady-state interfacial resistance (Ri,ss).

  • Calculate the transference number using the Bruce-Vincent-Evans equation: tLi⁺ = Iss(ΔV - I0Ri,0) / [I0(ΔV - IssRi,ss)], where I0 is the initial current.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_char Electrochemical Characterization drying Drying of PEO & LiTFSI dissolution Dissolution in Acetonitrile drying->dissolution addition Addition of LiTFSI & HPN dissolution->addition casting Solution Casting addition->casting evaporation Solvent Evaporation casting->evaporation final_drying Vacuum Drying evaporation->final_drying eis Ionic Conductivity (EIS) final_drying->eis lsv Electrochemical Stability (LSV) final_drying->lsv transference Li⁺ Transference Number final_drying->transference

Caption: Workflow for the preparation and characterization of HPN-based composite solid electrolytes.

Ionic_Conduction_Mechanism Mechanism of Ionic Conduction cluster_polymer Amorphous PEO Matrix cluster_components Mobile Species p1 PEO Chain p2 PEO Chain p3 PEO Chain li_ion Li⁺ li_ion->p1 Coordination & Segmental Motion anion TFSI⁻ hpn HPN hpn->li_ion Solvation hpn->anion Solvation

Caption: Proposed mechanism of enhanced ionic conduction in a PEO-HPN composite electrolyte.

Logical_Relationship cluster_effects Effects on Electrolyte Properties cluster_performance Resulting Performance Enhancement hpn Addition of This compound (HPN) crystallinity Decreased PEO Crystallinity hpn->crystallinity dissociation Increased Li⁺ Salt Dissociation hpn->dissociation segmental_motion Enhanced Polymer Segmental Motion hpn->segmental_motion conductivity Higher Ionic Conductivity crystallinity->conductivity dissociation->conductivity transference Potentially Higher Li⁺ Transference Number dissociation->transference segmental_motion->conductivity interfacial Improved Interfacial Contact conductivity->interfacial

Caption: Logical relationship between HPN addition and electrolyte performance enhancement.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Hydroxypropionitrile (3-HPN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude 3-HPN is largely dependent on its synthesis method, which is most commonly the reaction of acrylonitrile (B1666552) with water. The primary impurities include:

  • Unreacted Starting Materials: Acrylonitrile is a common impurity.[1][2][3]

  • By-products:

    • Bis(cyanoethyl) ether: This is a significant by-product formed when 3-HPN reacts with another molecule of acrylonitrile.[1][2][4]

    • Acrylamide: Formed from the hydration of acrylonitrile, it can be a challenging impurity to remove.[4]

  • Catalyst Residues: Depending on the synthetic route, residual basic or acidic catalysts may be present.[1][2]

Q2: My purified 3-HPN is discolored (yellow to brown). What is the likely cause?

A2: Discoloration is often an indication of thermal degradation. 3-HPN can decompose at elevated temperatures, especially during atmospheric distillation. To mitigate this, it is highly recommended to perform distillations under reduced pressure (vacuum distillation) to lower the boiling point.[5]

Q3: I am experiencing low yields after purification. What are the potential reasons?

A3: Low recovery of 3-HPN can be attributed to several factors:

  • Decomposition during distillation: As mentioned in Q2, high temperatures can lead to product loss.

  • Incomplete extraction: Due to its high polarity and miscibility with water, 3-HPN can be difficult to extract efficiently from aqueous solutions.[6] Multiple extractions with a suitable organic solvent are recommended.

  • Loss during fractional distillation: Product can be lost in the forerun with lower-boiling impurities or remain in the distillation residue with higher-boiling impurities.

Q4: What are the recommended storage conditions for purified this compound?

A4: 3-HPN should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, amines, and inorganic bases.[7] It is stable under recommended storage conditions but can react with water or steam to release toxic vapors.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Purification by Distillation

Distillation is the most common and effective method for purifying 3-HPN on a larger scale.

Troubleshooting Distillation Issues:

IssuePossible CauseSolution
Product degradation (discoloration, low yield) Distillation temperature is too high.Use vacuum distillation to lower the boiling point.[5] A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. Wiped molecular distillation is a highly effective technique for achieving high purity (>99.5%) with minimal degradation.[8]
Poor separation of 3-HPN from closely boiling impurities Insufficient number of theoretical plates in the distillation setup.Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.[2] Optimize the reflux ratio during fractional distillation.
"Bumping" or uneven boiling Lack of nucleation sites for smooth boiling.Use a magnetic stir bar or boiling chips in the distillation flask. Ensure even heating with a heating mantle and a stirrer.
High-boiling residue containing significant product Incomplete distillation.Ensure the distillation is carried out to completion, monitoring the temperature at the distillation head. A second distillation of the residue under higher vacuum might be necessary.
Presence of bis(cyanoethyl) ether in the final product Co-distillation with 3-HPN.Consider reactive distillation. Heating the crude mixture with a basic catalyst can fragment the bis(cyanoethyl) ether back into 3-HPN and acrylonitrile, which can then be separated by fractional distillation.[4]

Experimental Protocol: Vacuum Distillation of Crude 3-HPN

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short fractionating column (optional, but recommended), a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude 3-HPN to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection:

    • Collect any low-boiling forerun, which may contain unreacted acrylonitrile and water, in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of 3-HPN at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Monitoring: Continuously monitor the temperature and pressure. A stable boiling point indicates a pure fraction is being collected.

  • Termination: Stop the distillation when the majority of the product has been collected or if the temperature starts to rise significantly, indicating the presence of higher-boiling impurities. Allow the apparatus to cool completely before slowly releasing the vacuum.

Purification by Column Chromatography

Column chromatography is suitable for small-scale purification and for removing non-volatile or highly polar/non-polar impurities.

Troubleshooting Column Chromatography Issues:

IssuePossible CauseSolution
Poor separation of compounds (overlapping peaks) Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.
Tailing of the 3-HPN peak Strong interaction between the hydroxyl group of 3-HPN and the acidic silanol (B1196071) groups on the silica (B1680970) gel.Add a small amount of a polar modifier like methanol (B129727) to the eluent. Alternatively, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[9]
Cracking of the silica gel bed Improper packing or running the column dry.Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. 3-HPN is a polar molecule and will require a relatively polar solvent system.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 3-HPN in a minimal amount of the eluent. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with a less polar solvent system (e.g., ethyl acetate (B1210297)/hexane mixture) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified 3-HPN.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-HPN.

Purification by Crystallization

Crystallization can be an effective method for obtaining high-purity 3-HPN, although finding a suitable solvent system can be challenging due to its high solubility in many polar solvents and its liquid state at room temperature (melting point: -46 °C).[6][10] Low-temperature crystallization is a potential option.[10]

Troubleshooting Crystallization Issues:

IssuePossible CauseSolution
Product oils out instead of crystallizing The solvent is too non-polar, or the solution is supersaturated.Add a small amount of a co-solvent in which the product is more soluble. Try scratching the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling The solution is not sufficiently concentrated, or the chosen solvent is too good a solvent.Slowly evaporate some of the solvent. If using a solvent mixture, add more of the anti-solvent (the one in which the product is less soluble).
Impurities co-crystallize with the product The cooling process is too rapid, or the impurity has similar solubility properties.Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer. A second recrystallization may be necessary.

Experimental Protocol: Low-Temperature Crystallization (Conceptual)

  • Solvent Selection: Identify a solvent or solvent mixture in which 3-HPN is soluble at room temperature but has significantly lower solubility at reduced temperatures. Ethers or mixtures of polar and non-polar solvents could be starting points.

  • Dissolution: Dissolve the crude 3-HPN in a minimal amount of the chosen solvent at room temperature.

  • Cooling: Slowly cool the solution in a controlled manner (e.g., in a refrigerator, then a freezer).

  • Crystal Formation: Allow sufficient time for crystals to form. Seeding with a previously obtained pure crystal can aid in this process.

  • Isolation: Quickly filter the cold solution through a pre-chilled funnel to collect the crystals.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniqueTypical Purity AchievedAdvantagesDisadvantagesScale
Fractional Vacuum Distillation 98-99%Good for large quantities, effective for removing volatile and non-volatile impurities.Risk of thermal degradation, may not separate closely boiling isomers effectively.Lab to Industrial
Wiped Molecular Distillation >99.5%[8]Very low thermal stress, excellent for heat-sensitive compounds, high purity achievable.[8]Requires specialized equipment.Lab to Industrial
Silica Gel Column Chromatography >99%Good for removing non-volatile or highly polar/non-polar impurities, high resolution possible.Not easily scalable, requires significant solvent usage.Lab Scale
Low-Temperature Crystallization Potentially >99%Can yield very high purity product, effective for removing soluble impurities.Finding a suitable solvent can be difficult, requires low-temperature equipment.Lab Scale

Visualization of Purification Workflow

Below is a logical workflow for selecting a purification strategy for crude 3-HPN.

Purification_Workflow start Crude 3-HPN analysis Analyze Impurity Profile (GC/HPLC) start->analysis distillation_check High concentration of volatile impurities (e.g., acrylonitrile)? analysis->distillation_check distillation Fractional Vacuum Distillation distillation_check->distillation Yes bce_check Significant amount of Bis(cyanoethyl) ether? distillation_check->bce_check No distillation->bce_check reactive_distillation Reactive Distillation bce_check->reactive_distillation Yes final_purity_check Purity > 99%? bce_check->final_purity_check No reactive_distillation->distillation column_chromatography Column Chromatography final_purity_check->column_chromatography No, for small scale crystallization Low-Temperature Crystallization final_purity_check->crystallization No, for high purity final_product Pure 3-HPN final_purity_check->final_product Yes column_chromatography->final_product crystallization->final_product

Caption: Decision workflow for purifying crude 3-HPN.

References

Technical Support Center: Synthesis of 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxypropionitrile (3-HPN). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of 3-HPN.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound from acrylonitrile (B1666552) and water?

The most prevalent side reaction is the formation of bis(2-cyanoethyl) ether. This occurs when the desired product, this compound, reacts with an additional molecule of acrylonitrile under basic conditions.[1][2] Other potential side reactions include the polymerization of acrylonitrile and the formation of acrylamide (B121943).[3][4]

Q2: How can I minimize the formation of bis(2-cyanoethyl) ether?

The formation of bis(2-cyanoethyl) ether is a significant issue in the base-catalyzed hydration of acrylonitrile.[1] To minimize this side product, consider the following strategies:

  • Use of a Weak Base: Employing a weak base, such as sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate, instead of a strong base like sodium hydroxide, can help control the reaction.[1][5][6]

  • Control of Reaction Conditions: Carefully controlling the temperature, pressure, and molar ratio of reactants is crucial. Operating within a temperature range of 80°C to 150°C and adjusting the acrylonitrile to water molar ratio can influence the product distribution.[6]

  • Conversion Rate Management: Limiting the acrylonitrile conversion to a range of approximately 40% to 80% can reduce the subsequent reaction of the product to form the ether.[1][6]

  • Pyrolysis of the Byproduct: In some processes, the bis(2-cyanoethyl) ether is intentionally formed and then pyrolyzed in a subsequent step to yield this compound and acrylonitrile, which can be recycled.[1][5][6]

Q3: I am observing polymer formation in my reaction. What is causing this and how can I prevent it?

Acrylonitrile can readily undergo polymerization, which is often initiated by radicals, bases, or light.[4][7] This exothermic reaction can be a significant issue. To prevent polymerization:

  • Inhibitor Presence: Ensure that an appropriate inhibitor, such as hydroquinone, is present in the acrylonitrile if it is not being used immediately.[4]

  • Temperature Control: Avoid excessive temperatures during the reaction and storage, as heat can promote polymerization.

  • Avoid Light Exposure: Protect the reaction mixture from light, which can initiate polymerization.[4]

Q4: My product is contaminated with acrylamide. How is this formed and how can I avoid it?

Acrylamide can be formed through the partial hydration of acrylonitrile, often facilitated by certain catalysts.[3][4] While the goal is the formation of this compound, conditions that favor the hydration of the nitrile group to an amide can lead to this impurity. Using catalysts and conditions specifically optimized for the addition of water across the double bond, rather than hydration of the nitrile, is key.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound and high yield of bis(2-cyanoethyl) ether Reaction conditions favor the secondary reaction of the product with acrylonitrile. This is common with strong bases and high acrylonitrile conversion.[1]- Switch to a weaker base catalyst (e.g., sodium carbonate/bicarbonate mixture).[5] - Optimize the acrylonitrile to water molar ratio (e.g., 1:3 to 1:8).[6] - Control the reaction temperature between 100°C and 130°C.[6] - Consider a two-step process involving pyrolysis of the ether if separation is difficult.[5][6]
Formation of a solid polymer in the reaction vessel Spontaneous polymerization of acrylonitrile.[4][8]- Ensure the acrylonitrile starting material contains an inhibitor. - Maintain strict temperature control to avoid overheating. - Protect the reaction from light exposure.[4]
Presence of acrylamide in the final product Undesired hydration of the nitrile group of acrylonitrile.[3][4]- Review and optimize the catalyst system to favor the desired hydration pathway. Copper-based catalysts are known to produce acrylamide.[4] - Adjust reaction pH and temperature to disfavor nitrile hydrolysis.
Incomplete reaction Insufficient catalyst activity or non-optimal reaction conditions.- Verify the concentration and activity of the catalyst. - Increase reaction time or temperature within the recommended range.[6]
Quantitative Data on Side Product Formation

The following table presents an example of product distribution under specific reaction conditions as described in the literature.

Reactant ConversionThis compound Yieldbis(2-cyanoethyl)ether YieldReaction Conditions
~77% of Acrylonitrile~21%~56%Temperature: 110°C; Pressure: 0.4 MPa; Catalyst: 65:35 mixture of sodium carbonate and sodium bicarbonate.[5]

Experimental Protocols

Synthesis of this compound via Acrylonitrile Hydration (Illustrative)

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, charge water and the weak base catalyst (e.g., a mixture of sodium carbonate and sodium bicarbonate).

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 100-130°C).[6]

  • Reaction: Slowly add acrylonitrile to the heated mixture while maintaining vigorous stirring. Control the addition rate to manage the exothermic reaction and maintain the target temperature.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using a suitable technique (e.g., Gas Chromatography) to determine the conversion of acrylonitrile and the formation of this compound and bis(2-cyanoethyl) ether.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture. Neutralize the catalyst with a weak acid (e.g., acetic acid).[5]

  • Purification: The product can be isolated and purified by fractional distillation under reduced pressure.[6] Unreacted acrylonitrile can be recovered and recycled.

Visual Guides

Side_Reactions ACN Acrylonitrile HPN This compound (Desired Product) ACN->HPN + Weak Base BCEE bis(2-cyanoethyl) ether (Side Product) ACN->BCEE + Weak Base Polymer Polyacrylonitrile (Side Product) ACN->Polymer Radicals, Base, Light Acrylamide Acrylamide (Side Product) ACN->Acrylamide + Catalyst (e.g., Copper) H2O Water H2O->HPN + Weak Base H2O->Acrylamide + Catalyst (e.g., Copper) HPN->BCEE + Weak Base

Caption: Main reaction and side reactions in 3-HPN synthesis.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield of 3-HPN? Start->CheckYield HighBCEE High bis(2-cyanoethyl) ether? CheckYield->HighBCEE Yes ProductOK Product Meets Specs CheckYield->ProductOK No PolymerFormation Polymer Formation? HighBCEE->PolymerFormation No OptimizeBase Use Weaker Base Control Temp/Ratio HighBCEE->OptimizeBase Yes CheckInhibitor Check for Inhibitor Control Temp/Light PolymerFormation->CheckInhibitor Yes PolymerFormation->ProductOK No OptimizeBase->Start CheckInhibitor->Start

Caption: Troubleshooting workflow for 3-HPN synthesis.

References

Technical Support Center: Optimization of 3-Hydroxypropionitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Hydroxypropionitrile (3-HP).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary methods for producing this compound include the hydration of acrylonitrile (B1666552), the reaction of ethylene (B1197577) oxide with hydrogen cyanide, and the reaction of ethylene chlorohydrin with an alkali cyanide.[1][2][3][4][5] The choice of route often depends on factors like available starting materials, scale, and safety considerations.[6]

Q2: What are the critical safety precautions to take when synthesizing this compound?

A2: Due to the nature of the reactants and product, strict safety protocols are essential.

  • Handling: Use adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing to avoid contact with eyes, skin, and clothing.[7][8]

  • Storage: Store in a cool, dry place in tightly closed containers, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Spills: In case of a spill, absorb with an inert material like vermiculite (B1170534) or sand and place it in a suitable container for disposal. Ensure the area is well-ventilated.[7]

  • Fire: Use water spray, foam, dry chemical, or carbon dioxide for extinguishing fires.[8] Note that water or foam may cause frothing.[7]

  • Toxicity: this compound is irritating to the eyes, respiratory system, and skin. Avoid ingestion and inhalation.[7] Reactants like hydrogen cyanide and ethylene oxide are highly toxic and require specialized handling procedures.[5]

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Reaction progress can be monitored by tracking the consumption of reactants and the formation of the product. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for quantitative analysis of the reaction mixture at different time points.[3][9] For qualitative and rapid checks, Thin Layer Chromatography (TLC) can be an effective tool to assess the disappearance of starting materials.[10]

Q4: What are the typical physical and chemical properties of this compound?

A4: this compound is a clear, slightly yellow liquid. It is soluble in water and many organic solvents like ethanol (B145695) and methanol.[11] Key properties are summarized in the table below.

PropertyValue
CAS Number 109-78-4
Molecular Formula C₃H₅NO
Molar Mass 71.08 g/mol
Boiling Point 228 °C (lit.)
Melting Point -46 °C (lit.)
Density 1.04 g/mL at 25 °C (lit.)
Flash Point 128 °C[8]
pH 3.0 - 4.5 (undiluted in H₂O at 20°C)[12]

Q5: What are the main applications of this compound?

A5: this compound is a versatile intermediate in organic synthesis. It is a precursor for the production of 3-hydroxypropionic acid, a valuable platform chemical for biodegradable polymers.[13] It is also used in the synthesis of pharmaceuticals, pesticides, and as a raw material for epoxy resin curing agents and in the papermaking and textile industries.[14][15]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Product Yield

Possible Cause Diagnostic Check Suggested Solution
Incomplete Reaction Monitor the reaction using TLC or HPLC to confirm the consumption of starting materials.[10]Extend the reaction time or moderately increase the temperature, keeping in mind potential side reactions.[16] Ensure proper mixing.
Side Product Formation Analyze the crude product mixture using GC-MS or NMR to identify by-products. A common by-product in the acrylonitrile hydration route is bis(cyanoethyl) ether.[2][5]Adjust the molar ratio of reactants. For instance, in the hydration of acrylonitrile, using a large excess of water can favor the formation of 3-HP.[5] Optimize catalyst concentration and type.
Catalyst Deactivation Observe a gradual decrease in reaction rate over time or with catalyst reuse. Characterize the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) for coking.[17]If coking is the issue, the catalyst can often be regenerated via calcination (controlled heating in an oxidizing atmosphere).[17] For poisoning, purify the feedstock to remove impurities.[17]
Product Decomposition The formation of colored impurities or a decrease in product concentration upon prolonged heating or exposure to harsh pH suggests degradation.[10]Perform purification steps at the lowest feasible temperature. For distillation, use reduced pressure to lower the boiling point.[3] Maintain a neutral pH during workup unless the protocol specifies otherwise.[10]
Losses During Workup/Purification Analyze aqueous layers after extraction to check for product loss. The product has solubility in water.[11]Perform multiple extractions with a suitable organic solvent to maximize recovery from the aqueous phase.[10] Optimize the distillation conditions to prevent product loss in the residue or forerun.

Problem 2: Difficulty in Product Purification

Possible Cause Diagnostic Check Suggested Solution
Co-elution of Impurities If using column chromatography, check the separation of spots on a TLC plate with the chosen eluent system.[10]Optimize the solvent system for chromatography by testing different polarity mixtures to achieve better separation between the product and impurities.[10]
Formation of Azeotropes Observe a constant boiling point during distillation that does not correspond to the pure product, with both product and impurity present in the distillate.Consider alternative purification methods such as wiped molecular distillation, which is effective for separating high-boiling, heat-sensitive compounds.[14]
Thermal Decomposition During Distillation Notice darkening of the distillation pot residue and lower-than-expected yield.Use vacuum distillation to lower the boiling point. A typical condition is 108-110°C at 15 mm Hg.[3] Techniques like wiped molecular distillation minimize the residence time at high temperatures.[14]

Data Presentation

Table 1: Comparison of Reaction Conditions for 3-HP Synthesis via Acrylonitrile Hydration

ParameterCondition 1 (Continuous Process)Condition 2 (Batch Process)
Reactants Acrylonitrile, WaterAcrylonitrile, Water
Catalyst Weak base (e.g., 65:35 mixture of Na₂CO₃ and NaHCO₃)[1]Weak base (pKₐ value of about 8 to 12)[2]
Temperature 100°C to 130°C (Addition Step)[1]50°C to 120°C[2]
Pressure ~0.4 MPa[1]0.2 to 1.0 MPa[2]
Key By-product Bis(cyanoethyl)ether[1]Bis(cyanoethyl)ether[2]
Yield Up to 89.4% (with recycling)[1]Not specified, focuses on pyrolysis of intermediate
Notes Involves a second step of reactive distillation at 140-180°C to fragment the by-product back to 3-HP.[1]A multi-step process involving pyrolysis of the bis(cyanoethyl)ether intermediate at 150-250°C.[2]

Table 2: Conditions for 3-HP Synthesis from Ethylene Chlorohydrin

ParameterCondition
Reactants Ethylene chlorohydrin, Sodium cyanide[3]
Solvent Water[3]
Temperature Stepwise increase: 45°C (1 hr) → 48°C (1 hr) → 50°C (until completion)[3]
Reaction Time Approx. 4.5 - 5 hours[3]
Yield 79 - 80%[3]
Purification Filtration followed by distillation under reduced pressure (108-110°C / 15 mm Hg).[3]

Experimental Protocols

Method 1: Synthesis of this compound from Ethylene Chlorohydrin and Sodium Cyanide

This protocol is based on the procedure described in Organic Syntheses.[3]

Materials:

  • Ethylene chlorohydrin (1 kg, 12.4 moles)

  • Sodium cyanide (612 g, 12.5 moles), finely powdered

  • Water

  • 5-L flask equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • Prepare a solution of 1 kg of ethylene chlorohydrin in 250 cc of water.

  • Place 612 g of finely powdered sodium cyanide into the 5-L flask.

  • Add the ethylene chlorohydrin solution to the flask and begin stirring.

  • Using a water bath, heat the mixture to 45°C and maintain this temperature for 1 hour.

  • Gradually raise the temperature to 48°C and hold for 1 hour.

  • Finally, increase the temperature to 50°C and maintain it until the reaction is complete (approximately 4.5-5 hours total).

  • Cool the reaction mixture to 20-22°C.

  • Remove the precipitated sodium chloride by suction filtration.

  • The filtrate is then distilled under reduced pressure. Collect the fraction boiling at 108-110°C / 15 mm Hg as this compound.[3] The typical yield is 700–705 g (79–80%).[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Final Analysis reactants 1. Prepare Reactants (e.g., Acrylonitrile, Water) catalyst 2. Add Catalyst (e.g., Weak Base) reactor 3. Charge Reactor reaction 4. Control Reaction Conditions (Temp, Pressure, Time) reactor->reaction monitoring 5. Monitor Progress (TLC, HPLC, GC) reaction->monitoring neutralize 6. Neutralize & Quench monitoring->neutralize extract 7. Extraction neutralize->extract distill 8. Vacuum Distillation extract->distill analysis 9. Characterize Product (NMR, GC-MS, Purity) distill->analysis product Pure 3-HP analysis->product

Caption: General experimental workflow for 3-HP synthesis.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Are there significant by-products? (Check via GC-MS/NMR) check_completion->check_byproducts Yes solution_incomplete Solution: - Extend reaction time - Increase temperature moderately - Check catalyst activity incomplete->solution_incomplete byproducts Side Reactions Occurring check_byproducts->byproducts Yes check_workup Was product lost during workup? check_byproducts->check_workup No solution_byproducts Solution: - Adjust reactant ratios - Optimize catalyst - Change temperature byproducts->solution_byproducts workup_loss Losses in Extraction or Distillation check_workup->workup_loss Yes end Yield Optimized check_workup->end No solution_workup Solution: - Perform multiple extractions - Analyze aqueous layers - Optimize distillation workup_loss->solution_workup

Caption: Troubleshooting flowchart for low 3-HP yield.

synthesis_routes cluster_acrylonitrile Acrylonitrile Route cluster_eo Ethylene Oxide Route cluster_ec Ethylene Chlorohydrin Route hp This compound (3-HP) an Acrylonitrile + Water an_cat Weak Base Catalyst an->an_cat an_cat->hp Hydration eo Ethylene Oxide + Hydrogen Cyanide eo_cat Base or Resin Catalyst eo->eo_cat eo_cat->hp Addition ec Ethylene Chlorohydrin + Alkali Cyanide (NaCN) ec->hp Nucleophilic Substitution

Caption: Major synthesis pathways to this compound.

References

Technical Support Center: Storage and Handling of 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 3-Hydroxypropionitrile (3-HPN) during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-HPN) and why is its stability a concern?

This compound (CAS 109-78-4), also known as ethylene (B1197577) cyanohydrin, is a versatile bifunctional molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group.[1][2][3] This dual functionality makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][3] While generally stable under recommended storage conditions, its reactive nature means it can be susceptible to polymerization or degradation under inappropriate conditions, potentially impacting experimental outcomes and product purity.

Q2: What are the primary causes of this compound polymerization?

While specific studies on the polymerization of 3-HPN are not extensively documented in publicly available literature, based on its chemical structure, polymerization can be initiated by:

  • Contamination: The presence of acidic, basic, or other catalytic impurities can initiate polymerization.

  • Elevated Temperatures: High temperatures can provide the activation energy for polymerization to occur.

  • Presence of Water: Although used in its synthesis, excess water, especially in the presence of catalysts, could potentially lead to hydrolysis of the nitrile group or other side reactions that may precede polymerization.

  • Exposure to Air/Oxygen: For some organic molecules, oxygen can initiate radical polymerization, although this is less common for nitriles and alcohols compared to vinyl monomers.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of 3-HPN and prevent polymerization, it is crucial to adhere to proper storage conditions.

ParameterRecommended Condition
Temperature Store in a cool, dry place. Specific recommendations vary by supplier, with ranges such as 2-8°C or below +30°C often cited. Refrigeration is generally recommended for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture.
Container Use tightly sealed containers made of an appropriate inert material (e.g., amber glass) to prevent contamination and exposure to light.
Incompatibilities Keep away from strong acids, strong bases, and strong oxidizing agents.[4] These substances can act as catalysts for polymerization or degradation.

Troubleshooting Guide

Problem: I suspect my this compound has started to polymerize. What are the signs?

  • Visual Changes: An increase in viscosity, the formation of a gel-like substance, or the appearance of solid precipitates are strong indicators of polymerization. The liquid may also change color, becoming more yellow or brown.

  • Analytical Observations:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of peaks in the ¹H or ¹³C NMR spectrum can indicate the presence of polymeric material.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the 3-HPN monomer and the appearance of new, broader peaks at later retention times can signal polymerization.

    • Gel Permeation Chromatography (GPC): This is a direct method to observe a shift in molecular weight distribution towards higher molecular weight species.

Problem: My 3-HPN has increased in viscosity. Can I still use it?

It is strongly advised not to use 3-HPN that shows signs of polymerization. The presence of oligomers and polymers can significantly affect reaction stoichiometry, kinetics, and the purity of your final product. It is best to dispose of the material according to your institution's safety guidelines and obtain a fresh batch.

Problem: How can I prevent polymerization during my reaction?

  • Use Fresh or Properly Stored 3-HPN: Always start with 3-HPN that has been stored under the recommended conditions.

  • Purify if Necessary: If you suspect the presence of impurities, consider purifying the 3-HPN by distillation under reduced pressure. Ensure the distillation temperature is kept as low as possible to prevent thermally induced polymerization.

  • Control Reaction Conditions:

    • Temperature: Maintain the recommended reaction temperature and avoid localized overheating.

    • pH: If your reaction is sensitive to acidic or basic conditions, use appropriate buffers.

  • Consider Inhibitors (with caution): For reactions run at elevated temperatures for extended periods, the addition of a polymerization inhibitor might be considered. However, the choice of inhibitor must be compatible with your reaction chemistry. Potential options, based on general principles for similar monomers, could include radical scavengers like hydroquinone (B1673460) or butylated hydroxytoluene (BHT). The appropriate inhibitor and its concentration would need to be determined experimentally.

Experimental Protocols

Protocol 1: Stability Testing of this compound via Forced Degradation

This protocol is designed to assess the stability of 3-HPN under various stress conditions to identify potential degradation and polymerization pathways.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • Analytical instruments: HPLC with UV detector, GC-MS, FTIR, NMR.

2. Procedure:

  • Sample Preparation: Prepare solutions of 3-HPN (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or acetonitrile).
  • Stress Conditions:
  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the 3-HPN solution. Heat at 60°C for 24 hours.
  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the 3-HPN solution. Keep at room temperature for 24 hours.
  • Oxidation: Add an equal volume of 3% H₂O₂ to the 3-HPN solution. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store a sample of neat 3-HPN and a solution at 60°C for 7 days.
  • Photostability: Expose a solution of 3-HPN to light according to ICH Q1B guidelines.
  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours for hydrolytic and oxidative stress; 1, 3, 7 days for thermal stress), withdraw aliquots of each stressed sample. Neutralize the acidic and basic samples before analysis.
  • Analytical Methods:
  • HPLC/GC: Quantify the remaining 3-HPN and detect the formation of new peaks.
  • Mass Spectrometry (MS): Identify the mass of potential degradation or polymerization products.
  • Spectroscopy (FTIR, NMR): Characterize changes in functional groups and molecular structure.

3. Data Interpretation:

  • Compare the chromatograms and spectra of the stressed samples to a control sample stored under recommended conditions.
  • A significant decrease in the 3-HPN peak with the appearance of a "hump" or multiple new peaks in the chromatogram suggests degradation or polymerization.
  • Spectroscopic data can help elucidate the structure of the new species formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_interpretation Data Interpretation prep Prepare 3-HPN Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Stress (60°C) prep->thermal Expose to Stress photo Photostability (ICH Q1B) prep->photo Expose to Stress analysis HPLC, GC-MS, NMR, FTIR acid->analysis Analyze at Time Points base->analysis Analyze at Time Points oxidation->analysis Analyze at Time Points thermal->analysis Analyze at Time Points photo->analysis Analyze at Time Points interpretation Assess Degradation/Polymerization Identify Degradants analysis->interpretation

Caption: Workflow for forced degradation stability testing of this compound.

troubleshooting_logic start Suspicion of 3-HPN Polymerization signs Observe Signs? (Increased Viscosity, Color Change) start->signs analytical Perform Analytical Tests (NMR, HPLC, GPC) signs->analytical confirm Polymerization Confirmed? analytical->confirm discard Discard Material (Follow Safety Protocols) confirm->discard Yes no_poly No Evidence of Polymerization Proceed with Caution confirm->no_poly No prevent Implement Preventative Measures (Proper Storage, Inert Atmosphere) discard->prevent no_poly->prevent

Caption: Troubleshooting logic for suspected this compound polymerization.

References

Troubleshooting low yields in 3-Hydroxypropionitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxypropionitrile Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of this compound (3-HPN).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common industrial synthesis involves the base-catalyzed hydration of acrylonitrile (B1666552) with water.[1][2] This reaction is an addition reaction where water is added across the double bond of acrylonitrile. Other methods, such as the reaction of ethylene (B1197577) chlorohydrin with an alkali cyanide or the addition of hydrocyanic acid to ethylene oxide, are also known but may involve more hazardous reagents.[3][4]

Q2: What are the common side reactions that lead to low yields of this compound?

A2: The primary side reaction is the formation of bis(cyanoethyl) ether from the reaction of the newly formed this compound with another molecule of acrylonitrile.[3][4][5] Additionally, hydrolysis of the nitrile group in acrylonitrile or 3-HPN can lead to the formation of acrylamide (B121943) and acrylic acid as byproducts.[6][7]

Q3: What type of catalyst is typically used for this synthesis?

A3: The hydration of acrylonitrile to 3-HPN is generally catalyzed by weak bases.[3][8] Mixtures of sodium carbonate and sodium bicarbonate are commonly used.[3] Organic bases can also be employed to facilitate the reaction and potentially allow for easier recycling of the catalyst and wastewater.[1]

Q4: How can the formation of the main byproduct, bis(cyanoethyl) ether, be minimized or reversed?

A4: The formation of bis(cyanoethyl) ether is a significant cause of yield loss. However, this byproduct can be converted back into this compound and acrylonitrile through a process called pyrolysis or fragmentation.[4][8] This is typically achieved by heating the mixture under reduced pressure in the presence of a basic catalyst.[8] Some continuous processes even incorporate a reactive distillation step to fragment the bis(cyanoethyl) ether and immediately separate the desired products.[3]

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to reduced yields of this compound.

Issue 1: The primary product of my reaction is bis(cyanoethyl) ether.

Potential Cause Recommended Solution
Incorrect Acrylonitrile to Water Ratio An excess of acrylonitrile can favor the formation of bis(cyanoethyl) ether. The recommended molar ratio of acrylonitrile to water is typically between 1:1 and 1:4, with 1:2 being preferable in some continuous processes.[3]
High Reaction Temperature While higher temperatures can increase the reaction rate, they may also promote the formation of the ether byproduct. The optimal temperature range is generally between 80°C and 150°C, with a more controlled range of 100°C to 130°C often cited.[3][8]
Prolonged Reaction Time Allowing the reaction to proceed for too long can lead to the accumulation of bis(cyanoethyl) ether. It is crucial to monitor the reaction progress and stop it once the optimal conversion to 3-HPN is achieved.
Inefficient Product Isolation If the desired 3-HPN is not promptly separated, it remains available to react with unreacted acrylonitrile.

Issue 2: Significant amounts of acrylamide and acrylic acid are present in the product mixture.

Potential Cause Recommended Solution
Harsh Reaction Conditions Strong bases or excessively high temperatures can promote the hydrolysis of the nitrile group. Ensure a weak base catalyst is used within the recommended temperature range.
Incorrect pH The pH of the reaction mixture should be controlled. Acidic conditions can also lead to nitrile hydrolysis.[6]
Water Content in Workup/Purification During workup and purification, prolonged exposure to water at elevated temperatures can cause hydrolysis. Minimize the time the product is in an aqueous solution at high temperatures.

Issue 3: The overall yield is low despite minimal byproduct formation.

Potential Cause Recommended Solution
Incomplete Reaction The reaction may not have reached completion. Monitor the consumption of starting materials using techniques like GC or HPLC. Consider extending the reaction time or slightly increasing the temperature within the optimal range.
Losses during Workup and Purification This compound is soluble in water.[9] Significant amounts can be lost in the aqueous phase during extraction. Multiple extractions with an appropriate organic solvent can help improve recovery. Distillation should be performed under reduced pressure to avoid decomposition at high temperatures.[10]
Impure Reagents The purity of acrylonitrile and the quality of the water and catalyst are important. Impurities can interfere with the reaction or lead to side products. Use purified reagents for best results.[11]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound with Fragmentation of Bis(cyanoethyl) ether

This protocol is based on a continuous process and is provided for informational purposes.

Step A: Addition Reaction

  • Acrylonitrile and water are continuously fed into a reactor in a molar ratio of approximately 1:2.[3]

  • The water contains about 0.15 mol% of a catalyst mixture of sodium carbonate and sodium bicarbonate (e.g., a 65:35 mixture).[3]

  • The reaction is maintained at a temperature of 100-130°C and a pressure of 0.2-0.6 MPa.[3]

  • The reaction mixture, containing this compound, bis(cyanoethyl)ether, unreacted acrylonitrile, and water, is continuously withdrawn.[3]

Step B: Fragmentation and Purification

  • The reaction mixture from Step A is neutralized with a weak acid (e.g., acetic acid).[3]

  • The neutralized mixture is fed into a reactive distillation apparatus, such as a thin-film evaporator.[3]

  • The fragmentation of bis(cyanoethyl)ether is carried out at 140-180°C under reduced pressure (1-10 kPa).[3]

  • This compound, along with newly formed acrylonitrile and water, is distilled off and collected.[3]

  • The collected distillate is then subjected to fractional distillation to separate the pure this compound.[8]

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterValueReference
Acrylonitrile:Water Molar Ratio1:0.5 to 1:20 (1:2 is common)[3][8]
CatalystWeak Base (e.g., Na₂CO₃/NaHCO₃)[3][4]
Catalyst Concentration0.05 to 2.5 mol% (based on water)[3]
Reaction Temperature80°C to 150°C[3][8]
Reaction Pressure0.1 MPa to 0.8 MPa[3]

Table 2: Conditions for Fragmentation of Bis(cyanoethyl) ether

ParameterValueReference
Temperature120°C to 180°C[3][8]
Pressure0.5 kPa to 50 kPa[3][8]
CatalystBasic Catalyst (e.g., sodium acetate)[3][8]

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 ACN Acrylonitrile HPN This compound (Desired Product) ACN->HPN + H₂O (Weak Base) Hydrolysis_Products Acrylamide / Acrylic Acid (Side Products) ACN->Hydrolysis_Products + H₂O (Hydrolysis) Water Water Water->HPN + H₂O (Weak Base) BCEE Bis(cyanoethyl) ether (Side Product) HPN->BCEE + Acrylonitrile BCEE->HPN Fragmentation (Heat, Base)

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield of 3-HPN Identify_Byproducts Identify Major Byproducts (e.g., via GC, NMR) Start->Identify_Byproducts BCEE_High High Bis(cyanoethyl) ether? Identify_Byproducts->BCEE_High Hydrolysis_High High Acrylamide/Acid? Identify_Byproducts->Hydrolysis_High Low_Conversion Low Conversion of Acrylonitrile? Identify_Byproducts->Low_Conversion BCEE_High->Hydrolysis_High No Adjust_Ratio Adjust Acrylonitrile:Water Ratio (Decrease Acrylonitrile) BCEE_High->Adjust_Ratio Yes Optimize_Temp_Time Optimize Temperature and Time (Lower Temp, Shorter Time) BCEE_High->Optimize_Temp_Time Yes Implement_Fragmentation Implement Fragmentation Step for BCEE BCEE_High->Implement_Fragmentation Yes Hydrolysis_High->Low_Conversion No Use_Weak_Base Use Weaker Base / Control pH Hydrolysis_High->Use_Weak_Base Yes Check_Reagents Check Reagent Purity Low_Conversion->Check_Reagents Yes Optimize_Workup Optimize Workup/Purification (e.g., Extraction, Vacuum Distillation) Low_Conversion->Optimize_Workup No

Caption: Troubleshooting workflow for low 3-HPN yields.

References

Technical Support Center: 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3-Hydroxypropionitrile (3-HPN). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the removal of water from this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

A1: The presence of water in this compound can be problematic for several reasons. 3-HPN is hygroscopic and can react with water or steam, potentially releasing toxic vapors.[1][2] For many applications in organic synthesis, such as in the production of medicines, pesticides, and polymers, the presence of water can interfere with subsequent reactions, reduce yields, and lead to the formation of impurities.[3] For instance, in peptide synthesis where 3-HPN is used for carboxyl protection, anhydrous conditions are crucial.

Q2: What are the common methods for removing water from this compound?

A2: Several methods can be employed to dry this compound, depending on the required level of dryness and the scale of the operation. Common techniques include:

  • Azeotropic Distillation: This method involves adding a solvent (entrainer) like toluene (B28343) that forms a low-boiling azeotrope with water, which is then removed by distillation.[4][5]

  • Vacuum Distillation/Wiped Molecular Distillation: Due to its high boiling point (228 °C), distillation under reduced pressure is effective for separating 3-HPN from water and other volatile impurities.[1][6] Wiped molecular distillation is particularly effective for achieving high purity (>99.5%).[3]

  • Drying Agents: For removing smaller amounts of water, chemical drying agents can be used. However, their compatibility with 3-HPN must be carefully considered.

  • Rotary Evaporation: This technique can be used to remove excess water, particularly after a reaction workup.[7]

Q3: Which drying agents are safe to use with this compound?

A3: this compound is sensitive to strong bases, acids, and amines.[1][6] Therefore, neutral and non-reactive drying agents are recommended.

  • Recommended: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable choices for preliminary drying.[4] Molecular sieves (3Å or 4Å) are also a good option for achieving low water content.[8]

  • Avoid: Strongly basic drying agents like potassium hydroxide (B78521) (KOH) or calcium hydride (CaH₂) should be avoided due to the potential for violent reactions or degradation of the 3-HPN.

Q4: How can I accurately measure the water content in my this compound sample?

A4: The most accurate and widely used method for determining water content in organic solvents and reagents is the Karl Fischer (KF) titration.[9] This method is highly specific to water and can detect even trace amounts.

Troubleshooting Guides

This section addresses specific issues you might encounter during the water removal process.

Issue 1: Product Decomposition During Distillation
  • Symptoms:

    • The product turns dark (yellow to brown) during heating.

    • Low yield of the desired this compound.

    • Formation of side-products like acrylamide.[10]

  • Possible Causes:

    • High Temperature: this compound can decompose at its atmospheric boiling point.

    • Presence of Catalysts/Impurities: Residual acids or bases from a previous synthesis step can catalyze decomposition at elevated temperatures.[10]

  • Solutions:

    • Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, allowing for distillation at a safer, lower temperature. A thin-film or wiped molecular distillation apparatus is ideal for minimizing the thermal stress on the compound.[3][10]

    • Neutralize the Sample: Before distillation, ensure that any acidic or basic impurities are neutralized. A mild workup with a buffered solution might be necessary, followed by preliminary drying.

Issue 2: Incomplete Water Removal with Drying Agents
  • Symptoms:

    • Karl Fischer titration still shows significant water content after treatment with a drying agent.

    • The organic layer remains cloudy after adding the drying agent.

  • Possible Causes:

    • Insufficient Amount of Drying Agent: The capacity of the drying agent was exceeded by the amount of water present.

    • Insufficient Contact Time: The drying agent was not allowed enough time to absorb the water. Sodium sulfate, for instance, is slower than magnesium sulfate.[4]

    • Drying Agent is Not Anhydrous: The drying agent itself may have absorbed moisture from the air before use.

  • Solutions:

    • Add More Drying Agent: Add the drying agent in portions until the liquid becomes clear.

    • Increase Contact Time: Allow the mixture to stand for a longer period (e.g., overnight), with occasional swirling.

    • Use Fresh/Activated Drying Agent: Ensure your drying agents are stored in a desiccator. Molecular sieves can be reactivated by heating in a vacuum oven.[5]

    • Preliminary Water Removal: For very wet samples, perform a preliminary water removal step, such as a brine wash, before adding the drying agent.[4]

Issue 3: Azeotropic Distillation is Ineffective
  • Symptoms:

    • Water is co-distilling, but the bulk this compound still contains a high level of moisture.

  • Possible Causes:

    • Incorrect Entrainer: The chosen azeotroping solvent may not be efficient for this specific application.

    • Insufficient Entrainer: Not enough entrainer was used to effectively remove all the water.

  • Solutions:

    • Select an Appropriate Entrainer: Toluene or benzene (B151609) are commonly used to form azeotropes with water.[4] Toluene is generally preferred due to the carcinogenicity of benzene.[5]

    • Use a Dean-Stark Apparatus: This glassware is specifically designed for azeotropic distillation, allowing for the continuous separation of the condensed water while returning the entrainer to the distillation flask.

    • Repeat the Process: For very wet samples, it may be necessary to add fresh entrainer and repeat the azeotropic distillation process.[4]

Data Presentation

Table 1: Purity of this compound After Different Purification Methods

MethodInitial PurityFinal PurityKey ParametersReference
Wiped Molecular Distillation95%> 99.5%Temperature, pressure, flow rate optimized[3]
Reactive DistillationMixture90.2%Continuous process with fragmentation[10]

Experimental Protocols

Protocol 1: Drying this compound using Azeotropic Distillation with Toluene
  • Setup: Assemble a distillation apparatus equipped with a Dean-Stark trap and a condenser.

  • Charging the Flask: To a round-bottom flask, add the water-containing this compound and toluene. A common starting ratio is 2:1 toluene to 3-HPN by volume.

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Separation: The condensed azeotrope will collect in the Dean-Stark trap. As the mixture is heterogeneous, the denser water will separate to the bottom of the trap, and the toluene will be returned to the distillation flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Solvent Removal: Once all water is removed, reconfigure the apparatus for simple distillation to remove the toluene. It is advisable to perform the final stage of toluene removal under reduced pressure to avoid high temperatures.

  • Final Product: The remaining liquid in the flask is dried this compound. Confirm final water content using Karl Fischer titration.

Protocol 2: High-Purity Distillation using a Wiped-Film Evaporator
  • System Preparation: Set up the wiped-film evaporation unit. Ensure the vacuum system is capable of reaching low pressures (e.g., 0.5-10 kPa).[11] Prepare the heating mantle/fluid and the cold trap/condenser system.

  • Pre-treatment: If the starting material has a very high water content, consider a preliminary drying step (e.g., with sodium sulfate) to reduce the load on the distillation system.

  • Degassing: Gently warm the crude 3-HPN under vacuum to remove dissolved gases before introducing it to the evaporator.

  • Distillation:

    • Heat the evaporator jacket to the desired temperature (e.g., 120-170 °C, depending on the vacuum level).[10][11]

    • Begin the wiper rotation to create a thin film on the heated surface.

    • Feed the crude 3-HPN into the evaporator at a controlled rate.

    • The more volatile components (water, residual acrylonitrile) will evaporate and be collected on the condenser.[10] The purified this compound will be collected as the distillate, while high-boiling impurities remain as the residue.[10]

  • Collection: Collect the purified 3-HPN fraction from the distillate outlet.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) and determine the residual water content by Karl Fischer titration.

Visualizations

experimental_workflow_azeotropic_distillation start Wet 3-HPN + Toluene distillation Heat to Reflux (Azeotropic Distillation) start->distillation dean_stark Dean-Stark Trap (Water Separation) distillation->dean_stark Vapor toluene_removal Distill off Toluene (Reduced Pressure) distillation->toluene_removal Anhydrous Solution dean_stark->distillation Toluene Return water_out Water Removed dean_stark->water_out end_product Dry 3-HPN toluene_removal->end_product

Caption: Workflow for azeotropic distillation of 3-HPN.

troubleshooting_logic start Water Removal Issue method Which method was used? start->method distillation Distillation method->distillation Distillation drying_agent Drying Agent method->drying_agent Drying Agent decomp Decomposition Occurred? distillation->decomp incomplete Drying Incomplete? drying_agent->incomplete yes_decomp Use Vacuum Distillation Lower Temperature decomp->yes_decomp Yes no_decomp Inefficient Separation? Check Column Efficiency decomp->no_decomp No yes_incomplete Add More Agent Increase Contact Time Use Fresh Agent incomplete->yes_incomplete Yes no_incomplete Reaction with Agent? Check Agent Compatibility incomplete->no_incomplete No

Caption: Troubleshooting logic for 3-HPN water removal.

References

Catalyst selection for the hydration of acrylonitrile to 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 3-hydroxypropionitrile (3-HP) via the hydration of acrylonitrile (B1666552).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the hydration of acrylonitrile to this compound?

A1: The selective hydration of acrylonitrile to this compound is primarily achieved using basic catalysts. Unlike the synthesis of acrylamide, which can be catalyzed by various metal oxides, the formation of 3-HP is favored under basic conditions which promote the Michael addition of water to the C=C double bond. Commonly employed catalysts include weak inorganic bases such as sodium carbonate and sodium bicarbonate, as well as organic bases.[1][2] Strong bases like sodium hydroxide (B78521) can also be used, but may lead to higher rates of side reactions.[2]

Q2: What is the major side product in this reaction, and how can its formation be minimized?

A2: The principal side product is bis(2-cyanoethyl) ether, which forms when a molecule of the desired product, this compound, reacts with a second molecule of acrylonitrile under the same basic conditions.[3] The formation of this ether is a significant challenge affecting the yield of 3-HP. Strategies to manage this side reaction include controlling the molar ratio of water to acrylonitrile, reaction time, and temperature. Some patented processes even incorporate a subsequent step to catalytically crack the bis(2-cyanoethyl) ether back into this compound and acrylonitrile.[1][3]

Q3: What are typical reaction conditions for the synthesis of this compound?

A3: Reaction conditions can vary depending on the specific catalyst and reactor setup. Generally, the reaction is carried out at elevated temperatures, typically in the range of 80°C to 150°C, and under pressure (0.1 MPa to 0.8 MPa).[1][2] The molar ratio of acrylonitrile to water is a critical parameter, with ratios from 1:1 to 1:4 being common.[1] Catalyst loading is usually in the range of 0.05 to 2.5 mol% relative to the reactants.[1]

Q4: Can the catalyst be recovered and reused?

A4: In the case of homogeneous basic catalysts like sodium carbonate, recovery involves a neutralization step, often with a weak acid like acetic acid, which converts the catalyst into a salt.[1] This salt can then be separated during product purification. For heterogeneous catalysts, such as strongly basic ion exchange resins, recovery is simpler and involves filtration. The reusability would depend on the catalyst's stability under the reaction conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Conversion of Acrylonitrile 1. Insufficient catalyst concentration.2. Reaction temperature is too low.3. Inadequate reaction time.1. Increase the catalyst loading within the recommended range (e.g., 0.15 mol%).[1]2. Gradually increase the reaction temperature, for instance, to around 110°C.[1]3. Extend the reaction time, but monitor for increased byproduct formation.
Poor Selectivity to this compound (High formation of bis(2-cyanoethyl) ether) 1. High concentration of this compound in the reaction mixture.2. High catalyst concentration.3. High reaction temperature or prolonged reaction time.1. Adjust the acrylonitrile to water molar ratio to favor the initial hydration step.2. Optimize the catalyst concentration to balance conversion and selectivity.3. Reduce the reaction temperature or time to limit the subsequent reaction of the product. Consider a process with a pyrolysis step to convert the ether back to the desired product.[2]
Product Degradation 1. Excessive reaction temperature.2. Presence of strong acids or bases during workup.1. Lower the reaction temperature and use a continuous process to minimize residence time at high temperatures.[1]2. Use weak acids for neutralization of the basic catalyst during workup.[1]
Catalyst Deactivation/Crystallization 1. For heterogeneous catalysts, fouling of the active sites.2. For homogeneous catalysts, precipitation or crystallization at high concentrations.1. Regenerate the heterogeneous catalyst according to the manufacturer's instructions.2. Ensure the catalyst remains dissolved under the reaction conditions; adjust solvent or concentration if necessary.

Data Presentation

Table 1: Performance of Weak Base Catalysts in Acrylonitrile Hydration

CatalystAcrylonitrile:Water Molar RatioTemperature (°C)Pressure (MPa)Acrylonitrile Conversion (%)Selectivity to 3-HP (%)Selectivity to bis(2-cyanoethyl) ether (%)Reference
Sodium Carbonate & Sodium Bicarbonate (65:35 mixture)1:21100.47727.372.7[1]
Organic Base1:0.5-1585-1400.1-0.540-80Not specified directly, but is a major product alongside the etherNot specified directly, but is a major product[3]

Note: Selectivity is calculated based on the converted acrylonitrile.

Experimental Protocols

Protocol 1: Continuous Synthesis of this compound using a Weak Base Catalyst [1]

  • Reactor Setup: A pressurized column reactor with multiple stirred stages is used for the continuous process.

  • Reactant Preparation: Prepare a solution of the catalyst, a 65:35 mixture of sodium carbonate and sodium bicarbonate, in water at a concentration of 0.15 mol% based on the water.

  • Reaction: Continuously feed acrylonitrile and the aqueous catalyst solution in a 1:2 molar ratio into the reactor.

  • Reaction Conditions: Maintain the reactor temperature at 110°C and a pressure of 0.4 MPa.

  • Residence Time: The reaction time is approximately 75 minutes.

  • Neutralization: The reaction mixture is continuously transferred to a second stage, and during this transfer, it is neutralized with an aqueous solution of a weak acid (e.g., acetic acid).

  • Product Separation: The neutralized mixture undergoes reactive distillation where the bis(2-cyanoethyl)ether is fragmented into this compound and acrylonitrile. The this compound is then isolated through fractional distillation.

Protocol 2: Batch Synthesis using an Organic Base Catalyst [3]

  • Reactor Setup: A suitable batch reactor capable of handling the specified temperature and pressure.

  • Reactant Charging: Charge the reactor with acrylonitrile and water in a molar ratio of approximately 1:1 to 1:4. Add the organic base catalyst at a concentration of 0.2 to 2 mol% based on the acrylonitrile.

  • Reaction Conditions: Heat the mixture to a temperature between 110°C and 130°C and maintain the pressure between 0.1 MPa and 0.3 MPa.

  • Reaction Time: Allow the reaction to proceed for 100 to 120 minutes, aiming for an acrylonitrile conversion of 40-80%.

  • Phase Separation: After cooling, the resulting two-phase mixture is separated. The organic phase contains the majority of the products (this compound and bis(2-cyanoethyl) ether) and unreacted acrylonitrile.

  • Byproduct Conversion and Purification: The organic phase is then subjected to a catalytic cracking step to convert the bis(2-cyanoethyl) ether to this compound and acrylonitrile, followed by rectification to isolate the pure product.

Mandatory Visualizations

ReactionPathway cluster_main Main Reaction cluster_side Side Reaction ACN1 Acrylonitrile HP This compound ACN1->HP + H2O H2O Water H2O->HP Base Base Catalyst Base->HP Ether bis(2-cyanoethyl) ether Base->Ether HP->Ether + Acrylonitrile ACN2 Acrylonitrile ACN2->Ether

Caption: Reaction pathway for the base-catalyzed hydration of acrylonitrile.

TroubleshootingWorkflow Start Experiment Start Problem Low Yield of 3-HP Start->Problem CheckConversion Analyze Acrylonitrile Conversion Problem->CheckConversion End Successful Synthesis Problem->End Yield is acceptable LowConversion Low Conversion CheckConversion->LowConversion Conversion < Target HighByproduct High bis(2-cyanoethyl) ether CheckConversion->HighByproduct Conversion on Target IncreaseTemp Increase Temperature LowConversion->IncreaseTemp IncreaseCat Increase Catalyst Conc. LowConversion->IncreaseCat OptimizeConditions Optimize Temp/Time/ Catalyst Conc. HighByproduct->OptimizeConditions IncreaseTemp->Problem IncreaseCat->Problem OptimizeConditions->Problem

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: By-product Formation in 3-Hydroxypropionitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxypropionitrile (3-HP), particularly concerning its synthesis from acrylonitrile (B1666552) and water.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products formed during the synthesis of this compound (3-HP) from acrylonitrile and water?

A1: The two main by-products encountered during the base-catalyzed hydration of acrylonitrile are Bis(2-cyanoethyl) ether and Acrylamide (B121943). Their formation is a known challenge in this synthesis route.[1][2]

Q2: What is the mechanism for the formation of Bis(2-cyanoethyl) ether?

A2: Bis(2-cyanoethyl) ether is formed through a subsequent reaction between the desired product, this compound, and another molecule of acrylonitrile.[2] This is a Michael addition reaction where the hydroxyl group of 3-HP acts as a nucleophile, attacking the β-carbon of the acrylonitrile molecule under basic conditions.

Q3: How is acrylamide formed as a by-product?

A3: Acrylamide is formed from the hydration of the nitrile group of acrylonitrile.[1][3] While the primary reaction is the addition of water across the double bond of acrylonitrile to form 3-HP, the competing hydration of the nitrile group can occur, especially under certain catalytic conditions.

Q4: What is the role of the catalyst in by-product formation?

A4: The synthesis of 3-HP from acrylonitrile is typically catalyzed by a weak base. This basic catalyst is essential for the primary reaction but also promotes the formation of Bis(2-cyanoethyl) ether by facilitating the deprotonation of the hydroxyl group in 3-HP, making it a more potent nucleophile.[2] The choice of catalyst and its concentration can also influence the rate of acrylamide formation.[3]

Q5: Can Bis(2-cyanoethyl) ether be converted back to this compound?

A5: Yes, a key strategy in optimizing the yield of 3-HP is the pyrolysis (thermal decomposition) of the reaction mixture. Under specific temperature and pressure conditions, and often in the presence of a basic catalyst, Bis(2-cyanoethyl) ether can be fragmented back into this compound and acrylonitrile.[1][4] The newly formed acrylonitrile can then be recycled.

Troubleshooting Guide

Issue 1: Low yield of 3-HP and high concentration of Bis(2-cyanoethyl) ether.

This is the most common issue, arising from the reaction of the product with the starting material.

Potential Cause Suggested Solution
High Reaction Temperature Lowering the temperature of the initial hydration reaction can disfavor the formation of Bis(2-cyanoethyl) ether. The activation energy for the ether formation is often higher than that for 3-HP formation.
High Catalyst Concentration An excess of base catalyst can accelerate the nucleophilic attack of 3-HP on acrylonitrile. Reduce the catalyst concentration to the minimum required for an efficient primary reaction.
High Acrylonitrile to Water Molar Ratio A high concentration of acrylonitrile increases the probability of it reacting with the 3-HP product. Adjust the molar ratio to favor a slight excess of water.
Prolonged Reaction Time Longer reaction times allow for greater conversion of 3-HP to the ether by-product. Monitor the reaction progress and stop it once the optimal 3-HP concentration is reached, before significant by-product formation occurs.
Inefficient Pyrolysis If a pyrolysis step is used, ensure the temperature and pressure are optimized for the fragmentation of Bis(2-cyanoethyl) ether back to 3-HP and acrylonitrile. This step is crucial for maximizing the overall yield.[4]
Issue 2: Significant formation of Acrylamide.

While typically a minor by-product in this specific synthesis, its presence can complicate purification and is often undesirable due to its toxicity.

Potential Cause Suggested Solution
Catalyst Selection Certain catalysts may have a higher propensity for nitrile hydration. While many base catalysts are used, some metal-based catalysts, like copper, are known to be highly selective for acrylamide formation and should be avoided if 3-HP is the desired product.[3]
Reaction pH While a basic medium is required, highly alkaline conditions might favor nitrile hydrolysis. Maintaining a weakly basic environment is recommended.
Presence of Impurities Impurities in the acrylonitrile feedstock, such as oxazole, can affect catalyst performance and potentially lead to different side reactions. Using high-purity starting materials is advised.[5]

Data Presentation: Impact of Reaction Conditions on By-product Formation

The following table summarizes the general effects of key reaction parameters on the formation of 3-HP and its major by-products. The exact quantitative impact can vary based on the specific catalyst and reactor setup.

Parameter Effect on 3-HP Yield Effect on Bis(2-cyanoethyl) ether Formation Effect on Acrylamide Formation
Temperature Increases up to an optimum, then decreases due to by-product formation and decomposition.[4]Significantly increases with temperature.Generally increases with temperature.
Pressure Primarily affects the boiling points of reactants and products, allowing for higher reaction temperatures.[4]Indirectly affected by allowing higher temperatures.Indirectly affected by allowing higher temperatures.
Catalyst Concentration (Weak Base) Increases up to an optimal level.Increases significantly with higher concentrations.Can increase, depending on the specific base.
Acrylonitrile:Water Molar Ratio Optimal yield is typically achieved with a slight excess of water.Increases with a higher ratio of acrylonitrile.Less dependent on this ratio compared to the other products.
Reaction Time Increases to a maximum and then may decrease as 3-HP is converted to by-products.Continuously increases with time.Generally increases with time.

Experimental Protocols

Protocol 1: Synthesis of this compound from Acrylonitrile and Water

This protocol is a generalized procedure based on principles described in the literature.[1][4] Researchers must adapt and optimize the conditions for their specific equipment and safety protocols.

  • Reaction Setup: In a pressure-rated reactor equipped with a stirrer, thermocouple, and pressure gauge, add water and a weak base catalyst (e.g., a mixture of sodium carbonate and sodium bicarbonate).[4]

  • Reactant Addition: Seal the reactor and heat the aqueous catalyst solution to the desired temperature (e.g., 100-130°C).[4]

  • Reaction: Add acrylonitrile to the reactor. The molar ratio of acrylonitrile to water is typically between 1:1 and 1:4.[4] Maintain the reaction at the set temperature and pressure (e.g., 0.2 to 0.6 MPa) for a predetermined time (e.g., 60-90 minutes).[4]

  • Work-up: Cool the reaction mixture. The mixture will contain 3-HP, unreacted acrylonitrile, water, catalyst, and by-products.

  • Pyrolysis (Optional but Recommended): To increase the yield, the mixture can be subjected to pyrolysis at a higher temperature (e.g., 160-170°C) and reduced pressure (e.g., 1 to 10 kPa) to convert Bis(2-cyanoethyl) ether back to 3-HP and acrylonitrile.[4]

  • Purification: The final product, 3-HP, is typically isolated by fractional distillation under reduced pressure.

Protocol 2: Quantification of 3-HP and By-products by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Dilute the sample in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile mixture) to a concentration within the calibrated range of the instrument.

    • If necessary, centrifuge the sample to remove any particulate matter.

  • GC-MS Conditions (Example):

    • Column: A polar capillary column (e.g., a Carbowax-type phase) is often suitable.

    • Injector: Split/splitless injector, temperature e.g., 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), ramp up at a controlled rate (e.g., 15°C/min) to a final temperature (e.g., 220°C) to ensure separation of all components.[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) source at 70 eV. Scan a mass range of e.g., m/z 30-300.

  • Quantification:

    • Identify the peaks for acrylonitrile, 3-HP, acrylamide, and Bis(2-cyanoethyl) ether based on their retention times and mass spectra.

    • Prepare calibration curves for each compound using certified reference standards.

    • Calculate the concentration of each component in the reaction sample based on the peak areas and the calibration curves. Note: Co-elution of 3-HP and acrylamide can be a challenge and may require careful optimization of the GC method or the use of a different stationary phase.[1]

Visualizations

reaction_pathway cluster_main Main Reaction cluster_side1 Side Reaction 1 reactant reactant product product byproduct byproduct intermediate intermediate condition condition ACN1 Acrylonitrile HP This compound (Desired Product) ACN1->HP AM Acrylamide (By-product) ACN1->AM Hydration of Nitrile H2O Water H2O->HP BCEE Bis(2-cyanoethyl) ether (By-product) HP->BCEE + ACN2 Acrylonitrile ACN2->BCEE BCEE->HP Fragmentation Base Weak Base Base->HP Catalyzes Base->BCEE Catalyzes Heat Heat/Pyrolysis Heat->BCEE troubleshooting_workflow start_node start_node decision_node decision_node process_node process_node result_node result_node solution_node solution_node start Low 3-HP Yield check_byproduct Analyze By-products (GC-MS / HPLC) start->check_byproduct high_bcee High Bis(cyanoethyl) ether? check_byproduct->high_bcee high_am High Acrylamide? high_bcee->high_am No sol_bcee1 Reduce Temperature & Catalyst Concentration high_bcee->sol_bcee1 Yes other_issue Other Issue (e.g., low conversion) high_am->other_issue No sol_am1 Check Catalyst Type (Avoid Nitrile Hydration Catalysts) high_am->sol_am1 Yes sol_bcee2 Decrease Acrylonitrile Ratio & Optimize Reaction Time sol_bcee1->sol_bcee2 sol_bcee3 Optimize Pyrolysis Step sol_bcee2->sol_bcee3 sol_am2 Ensure Weakly Basic pH sol_am1->sol_am2 sol_am3 Verify Purity of Acrylonitrile sol_am2->sol_am3 analytical_workflow start_end start_end process_step process_step analysis_step analysis_step data_step data_step start Start sampling Sample from Reactor start->sampling dilution Dilute with Appropriate Solvent sampling->dilution filtration Filter Sample (if necessary) dilution->filtration injection Inject into GC-MS or HPLC filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry or UV Detection separation->detection integration Integrate Peak Areas detection->integration quantification Quantify using Calibration Curves integration->quantification end End: Report Concentrations quantification->end

References

Stability of 3-Hydroxypropionitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of 3-Hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, under various experimental conditions.

Frequently Asked Questions (FAQs) on 3-HPN Stability

Q1: What is the general stability of this compound?

A1: this compound is stable under normal, neutral, and anhydrous storage conditions, typically stored below +30°C.[1] However, it is highly reactive and potentially unstable in the presence of strong acids, inorganic bases, and strong oxidizing agents.[2] It can also react with water or steam to release toxic vapors.

Q2: Is 3-HPN sensitive to pH?

A2: Yes, 3-HPN is highly sensitive to pH. Both acidic and basic conditions can lead to rapid degradation through hydrolysis of the nitrile group. The undiluted compound has a pH of 3.0-4.5, indicating some inherent acidity.[1][3]

Q3: What are the primary degradation products of 3-HPN under hydrolytic conditions?

A3: The primary degradation pathway is the hydrolysis of the nitrile functional group.

  • Under acidic conditions , 3-HPN hydrolyzes to form 3-hydroxypropanoic acid (an α-hydroxy acid).[4][5][6] The reaction may proceed through a 3-hydroxypropanamide (B15828) intermediate.[7]

  • Under basic conditions , 3-HPN is expected to hydrolyze to the corresponding carboxylate salt, 3-hydroxypropanoate. The reaction may also be reversible under certain basic conditions, potentially leading to the release of cyanide ions.[4]

Q4: Does temperature affect the stability of 3-HPN?

A4: Yes, temperature significantly accelerates the rate of degradation, especially under acidic or basic conditions. Heating 3-HPN in the presence of acid can release toxic hydrogen cyanide and nitrogen oxide gases. Stability studies should always be conducted at controlled temperatures.

Troubleshooting Guide

Problem: My 3-HPN sample shows unexpected degradation or the appearance of new peaks in my analysis (e.g., HPLC, NMR).

Possible Cause 1: pH of the Solvent or Reagents

  • Question: Did you use an acidic or basic solvent system or introduce acidic/basic reagents?

  • Explanation: 3-HPN reacts violently with both acids and bases. Even mildly acidic or basic conditions can initiate hydrolysis of the nitrile group, leading to the formation of 3-hydroxypropanamide and subsequently 3-hydroxypropanoic acid or its salt.

  • Solution: Ensure all solvents and reagents are neutral (pH ~7) if the intention is to preserve the 3-HPN structure. Use buffered systems if a specific pH is required for your reaction, and be aware that degradation may still occur.

Possible Cause 2: Presence of Water

  • Question: Was your sample or solvent exposed to water, especially at elevated temperatures?

  • Explanation: 3-HPN can react with water, and this hydrolysis is catalyzed by acid or base. Acetone cyanohydrin, a related compound, decomposes rapidly in contact with water.[2][8]

  • Solution: For reactions where the nitrile group must be preserved, use dry solvents and operate under an inert atmosphere (e.g., nitrogen, argon) to minimize contact with atmospheric moisture.

Possible Cause 3: Elevated Temperature

  • Question: Was the sample heated during the experiment or workup?

  • Explanation: High temperatures accelerate the rate of hydrolysis. Thermal decomposition can also lead to the release of irritating and hazardous vapors, including hydrogen cyanide.[3]

  • Solution: Perform reactions at the lowest effective temperature. If heating is necessary, conduct the experiment in a well-ventilated fume hood and monitor for degradation by taking time-point samples for analysis.

Degradation Pathways and Mechanisms

Q5: What is the chemical mechanism for the degradation of 3-HPN in acidic conditions?

A5: Under acidic conditions, 3-HPN undergoes hydrolysis to form 3-hydroxypropanoic acid. The generally accepted mechanism for nitrile hydrolysis involves two main stages: initial conversion to an amide, followed by hydrolysis of the amide to a carboxylic acid.[7]

G cluster_acid Acid-Catalyzed Hydrolysis hpn This compound (HO-CH₂CH₂-C≡N) protonated_nitrile Protonated Nitrile (HO-CH₂CH₂-C≡N⁺H) hpn->protonated_nitrile + H⁺ h_plus H⁺ intermediate1 Intermediate (HO-CH₂CH₂-C(OH)=N⁺H₂) protonated_nitrile->intermediate1 + H₂O water1 H₂O amide 3-Hydroxypropanamide (HO-CH₂CH₂-C(=O)NH₂) intermediate1->amide - H⁺ protonated_amide Protonated Amide (HO-CH₂CH₂-C(=O⁺H)NH₂) amide->protonated_amide + H⁺ h_plus2 H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_amide->tetrahedral_intermediate + H₂O water2 H₂O carboxylic_acid 3-Hydroxypropanoic Acid (HO-CH₂CH₂-COOH) tetrahedral_intermediate->carboxylic_acid - NH₄⁺ nh4 NH₄⁺ G cluster_base Base-Catalyzed Hydrolysis hpn This compound (HO-CH₂CH₂-C≡N) intermediate1 Intermediate Anion (HO-CH₂CH₂-C(O⁻)=NH) hpn->intermediate1 + OH⁻ oh_minus OH⁻ amide 3-Hydroxypropanamide (HO-CH₂CH₂-C(=O)NH₂) intermediate1->amide + H₂O - OH⁻ water1 H₂O tetrahedral_intermediate Tetrahedral Intermediate amide->tetrahedral_intermediate + OH⁻ oh_minus2 OH⁻ carboxylate 3-Hydroxypropanoate (HO-CH₂CH₂-COO⁻) tetrahedral_intermediate->carboxylate - NH₃ nh3 NH₃ G cluster_conditions Stress Conditions prep_stock 1. Prepare 3-HPN Stock Solution prep_stress 2. Prepare Stress Samples (Acid, Base, Neutral) prep_stock->prep_stress acid Acidic (e.g., 0.1M HCl) base Basic (e.g., 0.1M NaOH) neutral Neutral (e.g., pH 7 Buffer) incubate 3. Incubate at Controlled Temperature sample 4. Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze 5. Analyze via Stability-Indicating HPLC sample->analyze interpret 6. Interpret Data (% Degradation vs. Time) analyze->interpret

References

Analytical methods for determining the purity of 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for determining the purity of 3-Hydroxypropionitrile. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.

Analytical Methods Overview

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the desired level of accuracy. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, Karl Fischer titration is the standard method for determining water content, a critical purity parameter.

Data Presentation: Comparison of Analytical Methods
Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV/MS) Quantitative NMR (¹H-qNMR) Karl Fischer Titration
Primary Use Purity assay, detection of volatile impuritiesPurity assay, detection of non-volatile or thermally labile impuritiesAbsolute purity determination, structural confirmationWater content determination
Typical Accuracy 98.0 - 99.9%98.0 - 99.9%> 99.5% (with certified standard)± 0.1%
Limit of Detection (LOD) ~0.01%~0.01%~0.1%~10 ppm (coulometric)
Sample Throughput HighMedium to HighLow to MediumHigh
Key Strengths High resolution for volatile compounds, robust.Versatile for a wide range of compounds, including polar and non-volatile ones.Primary analytical method, no need for a specific reference standard of the analyte.Specific for water, highly accurate.
Key Limitations Not suitable for non-volatile or thermally labile compounds.[1][2]Can be complex to develop methods for highly polar compounds.Lower sensitivity compared to chromatographic methods, higher equipment cost.Only determines water content.

Experimental Protocols & Methodologies

Gas Chromatography (GC) with Flame Ionization Detector (FID)

Principle: This method separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The Flame Ionization Detector (FID) is highly sensitive to organic compounds.

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution & Vortexing Sample->Dilution Solvent Solvent (e.g., Methanol) Solvent->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for GC-FID Purity Analysis of this compound.

Detailed Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • GC-FID Parameters:

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 200 °C (to minimize potential thermal degradation).[1]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 200 °C at 10 °C/min.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable approach.[3][4]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution & Filtration Sample->Dilution MobilePhase Mobile Phase Diluent MobilePhase->Dilution Injection Inject into HPLC Dilution->Injection Separation Separation on HILIC Column Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • HPLC-UV Parameters (HILIC Mode):

    • Column: HILIC column (e.g., silica, amide, or cyano phase), 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) with a buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Purity is determined by comparing the peak area of the analyte to that of a reference standard of known purity.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Principle: qNMR is an absolute quantification method where the signal intensity is directly proportional to the number of protons contributing to the signal.[6] By comparing the integral of a specific proton signal of this compound with that of a certified internal standard, the purity can be accurately determined.

Logical Relationship for qNMR Calculation:

qNMR_Logic Analyte_Integral Integral of Analyte Signal (I_analyte) Analyte_Purity Purity of Analyte (P_analyte) Analyte_Integral->Analyte_Purity IS_Integral Integral of Internal Standard Signal (I_IS) IS_Integral->Analyte_Purity Analyte_Protons Number of Protons for Analyte Signal (N_analyte) Analyte_Protons->Analyte_Purity IS_Protons Number of Protons for IS Signal (N_IS) IS_Protons->Analyte_Purity Analyte_MW Molecular Weight of Analyte (MW_analyte) Analyte_MW->Analyte_Purity IS_MW Molecular Weight of IS (MW_IS) IS_MW->Analyte_Purity Analyte_Mass Mass of Analyte (m_analyte) Analyte_Mass->Analyte_Purity IS_Mass Mass of Internal Standard (m_IS) IS_Mass->Analyte_Purity IS_Purity Purity of Internal Standard (P_IS) IS_Purity->Analyte_Purity

Caption: Key Parameters for Calculating Purity using qNMR.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.[7][8]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[9]

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).[10]

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for both this compound (e.g., the triplet at ~3.7 ppm for -CH₂OH) and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Karl Fischer Titration

Principle: This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base. It is a highly specific and accurate method for water determination.

Detailed Methodology:

  • Instrumentation: Use either a volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content.

  • Sample Preparation: Accurately weigh an appropriate amount of the this compound sample and introduce it into the titration vessel containing the Karl Fischer reagent.

  • Titration: The instrument automatically titrates the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software calculates the water content, typically expressed as a percentage or in parts per million (ppm).

Troubleshooting Guides

Gas Chromatography (GC-FID)
Issue Potential Cause(s) Troubleshooting Steps
Peak Tailing for this compound 1. Active Sites: Interaction of the polar hydroxyl and nitrile groups with active sites in the liner or column.[11] 2. Column Contamination: Buildup of non-volatile residues. 3. Improper Column Installation: Incorrect column insertion depth into the inlet.[12]1. Use a deactivated liner and a highly deactivated polar column (e.g., wax-based). 2. Trim the first few centimeters of the column. 3. Re-install the column according to the manufacturer's instructions.
Broad or Split Peaks 1. Solvent Effect: Incompatibility between the sample solvent and the stationary phase.[13] 2. High Injection Temperature: Thermal degradation of this compound in the inlet.[1]1. Dissolve the sample in a solvent with a polarity similar to the stationary phase or use a retention gap. 2. Lower the inlet temperature (e.g., to 200 °C or lower) and observe the peak shape.
Ghost Peaks Carryover: Adsorption of the sample in the syringe, liner, or column.1. Implement a thorough syringe and liner cleaning protocol between injections. 2. Bake out the column at a high temperature (within its limits).
Inconsistent Peak Areas Injection Variability: Issues with the autosampler or manual injection technique.1. Check the autosampler syringe for bubbles or leaks. 2. Ensure a consistent and rapid manual injection technique.
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause(s) Troubleshooting Steps
Poor Retention on Reversed-Phase Columns High Polarity: this compound is highly polar and has minimal interaction with non-polar C18 stationary phases.1. Switch to a HILIC column which is designed for polar analytes.[3][4] 2. Use a polar-embedded or polar-endcapped reversed-phase column.
Variable Retention Times 1. Mobile Phase Composition: Inconsistent mixing or evaporation of the organic solvent in the mobile phase. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.1. Prepare fresh mobile phase daily and keep the solvent bottles capped. 2. Ensure the column is equilibrated for at least 15-20 column volumes before analysis.
Peak Tailing Secondary Interactions: Silanol interactions on silica-based HILIC columns.1. Adjust the pH or ionic strength of the mobile phase with a buffer (e.g., ammonium formate). 2. Use a highly deactivated HILIC column.
High Backpressure Column or Frit Blockage: Particulate matter from the sample or mobile phase.1. Always filter samples and mobile phases.[5] 2. Use a guard column to protect the analytical column. 3. Back-flush the column with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for routine purity analysis of this compound in a quality control setting?

A1: Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the preferred method for routine quality control due to its robustness, high throughput, and good sensitivity for volatile organic compounds like this compound.

Q2: I am observing a smaller than expected peak for this compound in my GC analysis, along with some smaller, earlier eluting peaks. What could be the issue?

A2: This is a classic sign of thermal degradation in the GC inlet.[1][2] this compound can be thermally labile. Try lowering the injection port temperature. If derivatization is an option, converting the hydroxyl group to a more stable silyl (B83357) ether can prevent this degradation.[1]

Q3: Why can't I get good retention of this compound on my C18 HPLC column?

A3: this compound is a very polar molecule and is not well-retained on non-polar stationary phases like C18. For better retention, you should use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the separation of polar compounds.[3][4]

Q4: For qNMR analysis, what is a suitable internal standard for this compound?

A4: A good internal standard should have signals that do not overlap with the analyte's signals, be stable, and have a known purity.[7][14] For this compound in a polar deuterated solvent like DMSO-d₆, suitable internal standards could include maleic acid or dimethyl sulfone (DMSO₂).[7]

Q5: My this compound sample is a liquid. How do I prepare it for Karl Fischer titration?

A5: As a liquid, the sample can be directly injected into the Karl Fischer titration cell using a syringe. Ensure you accurately weigh the amount of sample introduced for an accurate water content determination.

Q6: What are the potential impurities I should look for in a this compound sample?

A6: Potential impurities can arise from the synthesis process and may include unreacted starting materials, by-products, or residual solvents.[15][16] Common impurities might include acrylonitrile, bis(2-cyanoethyl) ether, and water. The choice of analytical method should be able to separate these potential impurities from the main compound.

References

Validation & Comparative

A Comparative Guide to 3-Hydroxypropionitrile and Other Key Cyanoalcohols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, cyanoalcohols (or hydroxynitriles) serve as exceptionally versatile building blocks. Their bifunctional nature, containing both a hydroxyl and a nitrile group, allows for a diverse range of chemical transformations, making them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This guide provides an objective, data-driven comparison of 3-Hydroxypropionitrile (a β-hydroxy nitrile) against three prominent α-hydroxy nitriles: Glycolonitrile (B6354644), Mandelonitrile, and Acetone Cyanohydrin. We will explore their comparative performance, safety profiles, and typical applications, supported by experimental data and detailed protocols.

Overview of Compared Cyanoalcohols

This compound (3-HPN) , also known as ethylene (B1197577) cyanohydrin, is unique in this comparison as a β-hydroxy nitrile. This structural difference influences its reactivity, particularly its utility as a precursor for 3-substituted propanolamines and β-amino acids like β-alanine. Its primary applications lie in the pharmaceutical and agrochemical industries as a key intermediate[1].

Glycolonitrile , or formaldehyde (B43269) cyanohydrin, is the simplest α-hydroxy nitrile. It is a critical precursor for the synthesis of the amino acid glycine (B1666218), the widely used herbicide glyphosate, and chelating agents like EDTA[2]. Its high reactivity is coupled with significant instability, readily decomposing into toxic formaldehyde and hydrogen cyanide, classifying it as an extremely hazardous substance[2].

Mandelonitrile is the cyanohydrin of benzaldehyde (B42025). It is a cornerstone in asymmetric synthesis, where its chiral forms, (R)- and (S)-mandelonitrile, are used to produce enantiomerically pure α-hydroxy carboxylic acids, α-hydroxy aldehydes, and β-amino alcohols for the pharmaceutical sector[3].

Acetone Cyanohydrin (ACH) is a key industrial chemical, primarily used in the large-scale production of methyl methacrylate (B99206) for acrylic plastics (PMMA)[4][5][6]. In the lab, it serves as a convenient and comparatively safer liquid source of hydrogen cyanide (HCN) for various cyanation reactions, such as transhydrocyanation[4][5][6]. However, it remains highly toxic[4][5][6].

Performance and Application Comparison

The choice of cyanoalcohol is dictated by the desired final product and the specific synthetic pathway. α-Hydroxy nitriles are ideal for creating α-substituted carboxylic acids and amino acids (via the Strecker synthesis), while β-hydroxy nitriles are suited for γ-amino alcohols and β-amino acids.

FeatureThis compound (β-form)Glycolonitrile (α-form)Mandelonitrile (α-form)Acetone Cyanohydrin (α-form)
Primary Synthetic Role Precursor to β-amino acids (e.g., β-alanine), 3-aminopropanol, and various heterocycles.Precursor to glycine, glyphosate, glycolic acid, and EDTA.Chiral building block for asymmetric synthesis of α-hydroxy acids and β-amino alcohols.HCN source for cyanation reactions; precursor for methyl methacrylate.
Key Reaction Types Michael Addition, Hydrogenation, Hydrolysis.Strecker Synthesis, Hydrolysis.Asymmetric Cyanohydrin Formation, Hydrolysis.Transhydrocyanation, Hydrolysis.
Structural Advantage Provides a three-carbon backbone for synthesizing β-substituted compounds.Smallest cyanohydrin, useful for introducing a C2 unit.Aromatic group and chirality allow for stereocontrolled synthesis.Stable, liquid HCN surrogate; provides a tertiary alcohol structure.
Key End Products Propranolol, Cyclophosphamide, β-Alanine.Glycine, Glyphosate, Indigo Dyes.Enantiopure pharmaceuticals, Chiral ligands.Polymethyl methacrylate (PMMA), various nitriles.

Physicochemical and Safety Data Comparison

Safety is a paramount concern when working with cyanohydrins due to their potential to release highly toxic hydrogen cyanide gas. The following table summarizes key physical properties and acute toxicity data. All work with these compounds must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.

PropertyThis compoundGlycolonitrileMandelonitrileAcetone Cyanohydrin
CAS Number 109-78-4107-16-4532-28-575-86-5
Molar Mass ( g/mol ) 71.0857.05133.1585.11
Boiling Point (°C) 228183 (decomposes)170 (decomposes)95
Stability Relatively stable; reacts violently with strong acids/bases[1].Unstable; readily decomposes to formaldehyde and HCN[2].Decomposes on heating into benzaldehyde and HCN[3].Decomposes with water, heat, or base to release HCN[4].
LD₅₀ Oral (rat) 3200 mg/kg16 mg/kg[7]116 mg/kg[3]16 - 18.65 mg/kg[4][8]
LD₅₀ Dermal (rabbit) 5250 mg/kg105 - 130 mg/kg[7]No data available15.8 mg/kg[4][8]

Disclaimer: This data is for comparative purposes. Always consult the most current Safety Data Sheet (SDS) before handling any chemical.

Key Synthetic Pathways and Workflows

The distinct structures of these cyanoalcohols lend themselves to different synthetic strategies. Below are diagrams illustrating common transformations.

G cluster_0 α-Cyanoalcohol Pathway (Strecker Synthesis) cluster_1 β-Cyanoalcohol Pathway (Michael Addition) Aldehyde Aldehyde/Ketone (e.g., Formaldehyde) Glycolonitrile Glycolonitrile Aldehyde->Glycolonitrile + HCN Aminonitrile α-Aminonitrile AminoAcid α-Amino Acid (e.g., Glycine) Aminonitrile->AminoAcid Hydrolysis Glycolonitrile->Aminonitrile + NH3 HPN This compound Adduct Michael Adduct HPN->Adduct DBU catalyst Acrylate (B77674) Acrylate Ester Acrylate->Adduct BetaAminoAcid β-Amino Acid Derivative Adduct->BetaAminoAcid Hydrolysis/ Derivatization

Caption: Comparison of synthetic pathways for α- and β-cyanoalcohols.

The diagram above illustrates two distinct synthetic routes. The Strecker synthesis, a classic method for producing α-amino acids, often proceeds via an α-hydroxy nitrile intermediate like Glycolonitrile. In contrast, this compound is well-suited for 1,4-conjugate (Michael) additions, where its hydroxyl group acts as a nucleophile to form precursors for β-amino acids.

Experimental Protocols

The following protocols are representative of key transformations involving these cyanoalcohols.

Protocol 1: Synthesis of β-Alanine Precursor via Michael Addition of this compound

This protocol describes the base-catalyzed Michael addition of this compound to an acrylate ester, a key step toward synthesizing β-amino acid derivatives. The procedure is adapted from similar aza-Michael addition methodologies.

Logical Workflow for Michael Addition:

G start Start setup Combine 3-HPN, Ethyl Acrylate, and DBU in a flask start->setup react Stir at room temperature (e.g., 2-4 hours) setup->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Quench with dilute acid, extract with organic solvent monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Characterize Product purify->end

Caption: Step-by-step workflow for the Michael addition protocol.

Materials:

  • This compound (3-HPN)

  • Ethyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and ethyl acrylate (1.2 eq).

  • Dissolve the reactants in a minimal amount of anhydrous DCM.

  • Add a catalytic amount of DBU (0.1 - 0.2 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

Protocol 2: Strecker Synthesis of Glycine using Glycolonitrile Precursors

This protocol outlines the synthesis of an α-aminonitrile, a direct precursor to glycine, from formaldehyde via an in-situ generated glycolonitrile intermediate.

Materials:

Procedure:

  • In a well-ventilated fume hood, cool a solution of ammonium chloride (1.1 eq) in aqueous ammonia in an ice bath.

  • Slowly add a solution of sodium cyanide (1.0 eq) in water to the cooled ammonia solution.

  • To this mixture, add formaldehyde solution (1.0 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the formation of aminoacetonitrile (B1212223) is complete (monitored by GC or LC-MS).

  • Hydrolysis Step: Carefully acidify the reaction mixture with concentrated HCl and reflux the solution to hydrolyze the nitrile to a carboxylic acid.

  • Cool the solution and neutralize to the isoelectric point of glycine to precipitate the product.

  • Collect the crude glycine by filtration and recrystallize from an ethanol/water mixture.

Protocol 3: Transhydrocyanation using Acetone Cyanohydrin

This procedure demonstrates the use of Acetone Cyanohydrin (ACH) as an HCN donor to a Michael acceptor, a safer alternative to using HCN gas.

Materials:

  • Acetone Cyanohydrin (ACH)

  • Michael acceptor (e.g., an α,β-unsaturated ketone)

  • Base catalyst (e.g., triethylamine (B128534) or DBU)

  • Solvent (e.g., Toluene)

Procedure:

  • Dissolve the Michael acceptor (1.0 eq) in toluene (B28343) in a round-bottom flask.

  • Add the base catalyst (e.g., 0.1 eq DBU).

  • Add Acetone Cyanohydrin (1.2 - 1.5 eq) dropwise to the mixture. The reaction is an equilibrium process.

  • Heat the reaction mixture (e.g., 50-80 °C) to facilitate the transfer of cyanide and the release of acetone.

  • Monitor the reaction by TLC or GC for the formation of the cyanated product.

  • Once the reaction reaches equilibrium or completion, cool the mixture.

  • Quench with a mild acid (e.g., saturated NH₄Cl solution) and perform a standard aqueous workup and extraction with an organic solvent.

  • Purify the product via column chromatography.

Conclusion

The selection between this compound and α-hydroxy nitriles like Glycolonitrile, Mandelonitrile, and Acetone Cyanohydrin is fundamentally driven by the target molecule's structure.

  • This compound is the reagent of choice for building three-carbon chains and accessing β-amino acids and related structures. Its relatively lower toxicity compared to its α-counterparts makes it a more favorable intermediate when its specific reactivity is required.

  • Glycolonitrile offers the most direct route to glycine and other C2-extended molecules, but its extreme instability and toxicity demand rigorous handling protocols.

  • Mandelonitrile is indispensable in the field of asymmetric synthesis, providing a chiral entry point to a host of valuable, enantiopure compounds.

  • Acetone Cyanohydrin provides a practical and scalable solution for performing cyanation reactions where direct use of HCN is undesirable, acting as an effective and more handleable surrogate.

Ultimately, a thorough understanding of the reactivity, stability, and safety profile of each cyanoalcohol is critical for researchers to design efficient, safe, and successful synthetic strategies.

References

A Comparative Analysis of Catalytic Systems for 3-Hydroxypropionitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of chemical and enzymatic catalysts for the production of 3-Hydroxypropionitrile (3-HP), a key intermediate in the chemical and pharmaceutical industries.

The synthesis of this compound (3-HP) is a critical process for the production of various chemicals, including acrylic acid and biodegradable polymers. The efficiency and selectivity of this synthesis are highly dependent on the catalytic system employed. This guide provides a comparative study of different catalysts, presenting quantitative performance data, detailed experimental protocols, and a visual representation of a common synthesis workflow.

Performance Comparison of Catalytic Systems

The production of 3-HP from acrylonitrile (B1666552) hydration is influenced by the choice of catalyst, which affects conversion, selectivity, and the formation of byproducts such as bis(cyanoethyl) ether. The following table summarizes the performance of various catalytic systems based on available data.

Catalyst SystemStarting MaterialsReaction ConditionsAcrylonitrile Conversion (%)3-HP Yield (%)Selectivity towards 3-HP (%)Key ByproductsReference
Weak Inorganic Base Acrylonitrile, WaterCatalyst: 65:35 mixture of Na₂CO₃ and NaHCO₃ (0.15 mol-% based on water); T=110°C; P=0.4 MPa; Time=75 min7721 (initial)~27 (initial)Bis(cyanoethyl) ether (56% conversion)[1]
Strongly Basic Ion Exchanger Acrylonitrile, WaterCatalyst: Amberlyst® IRA-400 (OH⁻ form)Not specifiedup to 77Not specifiedBis(cyanoethyl) ether[2]
Organic Base Acrylonitrile, WaterT=85-140°C; P=0.1-0.5 MPa; Time=80-120 min40-80Not specified (process involves a subsequent cracking step)Not specifiedBis(cyanoethyl) ether[3]
Chemoenzymatic (Nitrile Hydratase) AcrylonitrileBiocatalyst: Pseudomonas chlororaphis B23 cells; T=20-30°C; pH=7.0Not specifiedNot specifiedHighAcrylamide[4]

Note: The synthesis of 3-HP via weak base catalysis often proceeds through a two-step process where an initial mixture of 3-HP and bis(cyanoethyl) ether is formed. The bis(cyanoethyl) ether is then pyrolyzed in a subsequent step to yield additional 3-HP and acrylonitrile. The yields reported for weak inorganic bases are for the initial hydration step.

Experimental Protocols

Synthesis of this compound using a Weak Inorganic Base Catalyst

This protocol is based on a continuous process involving an initial hydration reaction followed by reactive distillation.

Materials:

  • Acrylonitrile

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetic Acid (20% aqueous solution)

Procedure:

Step 1: Addition Reaction

  • Prepare a catalyst solution by dissolving a 65:35 mixture of sodium carbonate and sodium bicarbonate in water to a concentration of 0.15 mol-% based on the amount of water.

  • Continuously feed acrylonitrile and the aqueous catalyst solution in a molar ratio of 1:2 into a pressurized column reactor with multiple stirred stages.

  • Maintain the reactor temperature at 110°C and the pressure at 0.4 MPa.

  • The reaction is carried out for a residence time of 75 minutes. Under these conditions, approximately 56% of the acrylonitrile is converted to bis(cyanoethyl) ether and 21% to this compound.[1]

  • Continuously transfer the single-phase reaction mixture from the reactor and neutralize the catalyst by mixing with one equivalent of a 20% aqueous acetic acid solution.

Step 2: Reactive Distillation

  • The neutralized reaction mixture is continuously fed into a reactive distillation setup, typically involving a thin-film evaporator.

  • The fragmentation of bis(cyanoethyl) ether is carried out at an evaporator temperature of 160-170°C and a pressure of 1-10 kPa.

  • This compound and the newly formed acrylonitrile are continuously separated at the top of the distillation column along with water.

  • The product stream is then subjected to condensation in three consecutive stages to separate acrylonitrile and water from the desired this compound.

  • High-boiling byproducts and catalyst salts are collected at the bottom of the evaporator.

Synthesis of this compound using a Chemoenzymatic Approach

This protocol describes the use of whole cells containing nitrile hydratase for the hydration of acrylonitrile.

Materials:

  • Pseudomonas chlororaphis B23 cells (or a commercially available nitrile hydratase)

  • Acrylonitrile

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Bioreactor or stirred-tank reactor

Procedure:

  • Cultivation of Microorganism: Cultivate Pseudomonas chlororaphis B23 in a suitable medium containing a nitrile inducer (e.g., isobutyronitrile) to maximize the activity of nitrile hydratase.

  • Bioconversion:

    • Harvest the cells and resuspend them in a phosphate buffer (pH 7.0) within a bioreactor.

    • Maintain the reaction temperature between 20-30°C.

    • Feed acrylonitrile into the reactor. The feeding strategy should be carefully controlled to avoid substrate inhibition of the enzyme.

    • Monitor the progress of the reaction by measuring the concentration of the product (in this case, primarily acrylamide, as 3-HP is not the direct product of this specific enzyme on acrylonitrile) and the consumption of acrylonitrile using techniques like HPLC.[4]

  • Product Isolation:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

    • The resulting supernatant contains the hydrated product.

Reaction Pathway and Experimental Workflow

The chemical synthesis of this compound from acrylonitrile and water using a weak base catalyst typically involves the formation of an intermediate, bis(cyanoethyl) ether, which is subsequently converted to the final product.

G cluster_hydration Step 1: Hydration Reaction cluster_distillation Step 2: Reactive Distillation A Acrylonitrile R Pressurized Reactor (110°C, 0.4 MPa) A->R W Water W->R C Weak Base Catalyst (e.g., Na2CO3/NaHCO3) C->R M Mixture of 3-HP, Bis(cyanoethyl) ether, and unreacted Acrylonitrile R->M N Neutralization (Acetic Acid) M->N RD Reactive Distillation Column (160-170°C, 1-10 kPa) N->RD P This compound (Product) RD->P Top Product AN Acrylonitrile (Recycled) RD->AN Top Product B Byproducts & Salts RD->B Bottom Product

References

A Comparative Guide to Validated Analytical Methods for 3-Hydroxypropionitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 3-Hydroxypropionitrile (3-HP), a key intermediate in various chemical syntheses, is paramount for process optimization, quality control, and research and development. The choice of analytical methodology is critical and depends on various factors including the required sensitivity, the complexity of the sample matrix, and available resources. This guide provides an objective comparison of the most commonly employed analytical techniques for 3-HP quantification — High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) — supported by experimental protocols and performance data.

Performance Comparison of Analytical Methods

The following table summarizes the key quantitative performance characteristics for each analytical method. The data is compiled from various studies on 3-HP and analogous compounds to provide a comparative overview.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity and interaction with a stationary phase, detected by UV absorbance.Separation of volatile or derivatized compounds based on partitioning between a stationary and mobile gas phase, with mass-based detection.Chromatographic separation coupled with highly selective and sensitive detection based on specific precursor-to-product ion transitions.
Sample Type Liquid samples, reaction mixtures, aqueous solutions.Samples containing volatile analytes or those that can be made volatile via derivatization.A wide array of liquid samples, including complex biological fluids and environmental matrices.
Derivatization Generally not required.Mandatory to enhance volatility and thermal stability (e.g., silylation).Generally not required.
Linearity (R²) Typically ≥ 0.995Typically ≥ 0.99Typically ≥ 0.999
Limit of Detection (LOD) ~1-10 µg/mL~0.1-1 µg/L[1]~0.01-1 ng/mL
Limit of Quantification (LOQ) ~5-25 µg/mL~0.5-5 µg/L~0.05-5 ng/mL
Accuracy (% Recovery) Typically 95-105%Typically 90-110%Typically 98-102%
Precision (%RSD) < 5%< 10%< 5%
Specificity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High, with structural information from mass spectra. However, co-elution with isobaric compounds like acrylamide (B121943) can be a challenge.[1]Very High, due to the specificity of Multiple Reaction Monitoring (MRM) transitions.
Throughput ModerateLow to ModerateHigh
Instrumentation Cost LowModerateHigh

Experimental Protocols

HPLC-UV Method

A general protocol for the quantification of 3-HP using reversed-phase HPLC with UV detection.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).

  • This compound analytical standard.

  • HPLC-grade solvents.

Sample Preparation:

  • A stock solution of 3-HP is prepared in the mobile phase (e.g., 1 mg/mL).

  • Calibration standards are prepared by serially diluting the stock solution.

  • Unknown samples are diluted to fall within the linear range of the calibration curve.

  • All solutions should be filtered through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Quantification: A calibration curve is generated by plotting the peak area of the standards against their concentrations. The concentration of 3-HP in unknown samples is determined from this curve.

GC-MS Method

This protocol describes a general procedure for 3-HP analysis by GC-MS, which necessitates a derivatization step.

Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer, typically with an electron ionization (EI) source.

Materials:

  • A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Anhydrous pyridine.

  • This compound analytical standard.

Sample Preparation (Silylation):

  • A known volume of the sample or standard is evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in 100 µL of anhydrous pyridine.

  • 100 µL of BSTFA with 1% TMCS is added.

  • The vial is sealed and heated at 60°C for 30 minutes.

  • After cooling, the derivatized sample is ready for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 60°C for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Quantification: A calibration curve is prepared using derivatized standards. The quantification of 3-HP in samples is performed by comparing the peak area of a characteristic ion in SIM mode to the calibration curve.

LC-MS/MS Method

A general protocol for the sensitive and selective quantification of 3-HP by LC-MS/MS.

Instrumentation:

  • An HPLC or UHPLC system connected to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • This compound analytical standard.

Sample Preparation:

  • Prepare a stock solution of 3-HP in water.

  • Spike the sample matrix with the stock solution to prepare calibration standards and quality controls.

  • For complex matrices, a sample clean-up step such as protein precipitation or solid-phase extraction may be required.

  • Centrifuge the samples and transfer the supernatant for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution: A suitable gradient from low to high percentage of mobile phase B should be optimized.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of optimized precursor and product ion transitions for 3-HP.

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard versus concentration. The concentration of 3-HP in the samples is then determined from this curve.

Visualized Workflows

analytical_method_validation_workflow General Workflow for Analytical Method Validation cluster_planning 1. Planning cluster_execution 2. Execution cluster_documentation 3. Documentation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure validation_report->sop analytical_method_selection_workflow Decision Workflow for Method Selection node_rect node_rect start Define Analytical Requirements sensitivity High Sensitivity Needed? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix Yes cost Is Cost a Major Constraint? sensitivity->cost No volatility Analyte Volatile or Derivatizable? matrix->volatility No lcmsms LC-MS/MS matrix->lcmsms Yes gcms GC-MS volatility->gcms Yes hplcuv HPLC-UV volatility->hplcuv No cost->volatility No cost->hplcuv Yes

References

3-Hydroxypropionitrile: A Comparative Guide to its Efficacy as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Hydroxypropionitrile (3-HPN) as a solvent against other common alternatives. The information presented is based on available experimental data and established chemical principles, offering insights into its potential applications in organic synthesis and extraction processes.

Physicochemical Properties: A Comparative Overview

This compound is a polar protic solvent characterized by the presence of both a hydroxyl (-OH) and a nitrile (-CN) group. This dual functionality imparts a unique set of properties that distinguish it from other common solvents. A summary of its key physicochemical properties in comparison to other frequently used solvents is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Common Solvents

PropertyThis compoundWaterEthanol (B145695)MethanolAcetonitrileAcetone (B3395972)Dichloromethane (DCM)
Formula C₃H₅NOH₂OC₂H₅OHCH₃OHC₂H₃NC₃H₆OCH₂Cl₂
Molar Mass ( g/mol ) 71.0818.0246.0732.0441.0558.0884.93
Boiling Point (°C) 228[1]10078.3764.781.65639.6
Melting Point (°C) -46[1]0-114.1-97.6-45.7-94.9-96.7
Density (g/mL at 25°C) 1.04[1]0.9970.7890.7920.7860.7911.326
Dielectric Constant (at 20°C) ~26 (estimated)80.124.5532.737.520.79.08
Solubility in Water Miscible[1]-MiscibleMiscibleMiscibleMiscibleSlightly Soluble

The high boiling point of 3-HPN makes it suitable for reactions requiring elevated temperatures. Its miscibility with water and other polar organic solvents like ethanol and acetone allows for its use in a variety of solvent systems.

Efficacy in Organic Synthesis

The unique properties of 3-HPN suggest its potential as a solvent in various organic reactions. This section explores its theoretical and potential efficacy in Suzuki-Miyaura coupling and Diels-Alder reactions, common transformations in drug development and organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, widely used in the synthesis of pharmaceuticals and complex organic molecules. The choice of solvent is critical and can significantly influence reaction yield and efficiency.

Table 2: Comparison of Solvent Properties Relevant to Suzuki-Miyaura Coupling

SolventPolarityBoiling Point (°C)Ability to Dissolve Inorganic Bases
This compound Polar Protic228Good (due to -OH group)
Toluene/Water Biphasic~84 (azeotrope)Good (water phase)
Dioxane/Water Biphasic~88 (azeotrope)Good (water phase)
Ethanol/Water Miscible~78 (azeotrope)Excellent
DMF Polar Aprotic153Moderate
Acetonitrile Polar Aprotic81.6Moderate

Given its polarity and high boiling point, 3-HPN could be a suitable solvent for Suzuki-Miyaura couplings, particularly for reactions requiring higher temperatures to drive sluggish couplings. Its hydroxyl group may also aid in the solubilization of inorganic bases commonly used in the reaction.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide (1 mmol), Boronic Acid (1.2 mmol), Base (e.g., K₂CO₃, 2 mmol), and Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in a reaction flask. B Add Solvent (e.g., 3-HPN, 5 mL). A->B C Degas the mixture (e.g., by bubbling with Argon for 15 min). B->C D Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 2-24 h. C->D E Cool the reaction to room temperature. D->E F Add water and extract with an organic solvent (e.g., ethyl acetate). E->F G Dry the organic layer, concentrate, and purify by column chromatography. F->G

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The solvent can influence the rate and stereoselectivity of this cycloaddition. Polar solvents are known to accelerate the reaction, particularly when the transition state is more polar than the reactants.

While specific kinetic data for Diels-Alder reactions in 3-HPN is scarce, its polar nature suggests it could be an effective solvent for this transformation.

Table 3: Comparison of Solvent Properties Relevant to Diels-Alder Reactions

SolventPolarityDielectric ConstantHydrogen Bond Donating Ability
This compound Polar Protic~26 (estimated)High
Water Polar Protic80.1High
Ethanol Polar Protic24.55High
Acetonitrile Polar Aprotic37.5Low
Toluene Nonpolar2.38None
Hexane Nonpolar1.88None

The ability of 3-HPN to act as a hydrogen bond donor could further enhance the rate of Diels-Alder reactions involving dienophiles with hydrogen bond accepting groups (e.g., carbonyls).

Experimental Protocol: General Procedure for a Diels-Alder Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve the Diene (1 mmol) in the chosen Solvent (e.g., 3-HPN, 5 mL) in a reaction flask. B Add the Dienophile (1.1 mmol) to the solution. A->B C Stir the reaction mixture at a suitable temperature (room temperature to reflux) for 1-24 h. B->C D Monitor the reaction by TLC. C->D E Remove the solvent under reduced pressure. D->E F Purify the product by recrystallization or column chromatography. E->F

Figure 2: General workflow for a Diels-Alder reaction.

Efficacy in Extraction

The efficiency of a solvent in extracting a target compound from a matrix depends on the principle of "like dissolves like." Polar solvents are effective at extracting polar compounds. 3-HPN, being a highly polar solvent, is expected to be efficient in extracting polar bioactive compounds from natural products.

A direct comparison of 3-HPN with other polar solvents for the extraction of a specific class of compounds, such as flavonoids, is not available in the current literature. However, we can compare its properties to those of commonly used extraction solvents.

Table 4: Comparison of Solvent Properties Relevant to Flavonoid Extraction

SolventPolarityBoiling Point (°C)Safety Considerations
This compound Polar Protic228Irritant, handle with care.
Methanol Polar Protic64.7Toxic and flammable.
Ethanol Polar Protic78.37Flammable.
Water Polar Protic100Non-toxic, but may require higher temperatures.
Acetone Polar Aprotic56Highly flammable.

The high boiling point of 3-HPN could be advantageous for extractions requiring elevated temperatures, potentially leading to higher extraction yields or faster extraction times. However, its removal after extraction might be more energy-intensive compared to more volatile solvents.

Experimental Protocol: General Procedure for Flavonoid Extraction

This protocol provides a general guideline for the extraction of flavonoids from plant material.

Flavonoid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation and Concentration A Grind dried plant material to a fine powder. B Mix the plant powder with the solvent (e.g., 3-HPN) in a flask (e.g., 1:10 solid-to-solvent ratio). A->B C Agitate the mixture at a controlled temperature for a specified time (e.g., 1-24 h). B->C D Filter or centrifuge the mixture to separate the solid residue. C->D E Collect the supernatant (extract). D->E F Remove the solvent under reduced pressure to obtain the crude extract. E->F

Figure 3: General workflow for flavonoid extraction.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated area, such as a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).

Conclusion

This compound presents itself as a promising polar protic solvent with a unique combination of a high boiling point and miscibility with water and other organic solvents. While direct comparative experimental data on its efficacy in specific applications like Suzuki-Miyaura couplings, Diels-Alder reactions, and natural product extraction is limited, its physicochemical properties suggest it could be a valuable alternative to more conventional solvents, particularly for reactions requiring high temperatures.

Further research is needed to quantitatively benchmark the performance of this compound against other solvents in these and other applications to fully elucidate its potential and limitations. Researchers are encouraged to consider 3-HPN in their solvent screening studies, especially when seeking a high-boiling polar protic medium.

References

Purity Analysis of Commercial 3-Hydroxypropionitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy, reproducibility, and integrity of their experimental results. 3-Hydroxypropionitrile (CAS 109-78-4), a versatile intermediate in organic synthesis, is no exception. This guide provides a comparative analysis of the purity of this compound available from various commercial suppliers, supported by standardized experimental protocols for verification.

Supplier Purity Comparison

The purity of this compound can vary between suppliers and even between different batches from the same supplier. The following table summarizes the advertised purities from several prominent chemical suppliers. It is crucial to note that these values are as stated by the suppliers and independent verification is always recommended.

SupplierStated PurityAnalysis Method
Sigma-Aldrich (Merck)97%, ≥98.0%, 99%Gas Chromatography (GC)
Ottokemi97%Gas Chromatography (GC)[1]
Jinan Future chemical Co.,Ltd96%, 99%Not Specified
Merck Millipore≥ 98.0 %Gas Chromatography (GC)[2]
BiosynthResearch GradeNot Specified
BLD PharmSpecification availableNot Specified

Note: The stated purities are subject to change and may vary by specific product grade. Researchers should always consult the Certificate of Analysis (CoA) for the specific lot they are purchasing.

Potential Impurities

The synthesis of this compound can result in the formation of byproducts and the presence of unreacted starting materials. A common impurity that can be found in commercially available this compound is bis(cyanoethyl) ether[3]. The presence of such impurities can interfere with downstream reactions and affect the yield and purity of the final product.

Experimental Protocol for Purity Analysis by Gas Chromatography (GC)

This section details a standardized protocol for the purity analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID), a widely used and reliable method.[1][2]

Objective: To determine the purity of a commercial this compound sample and identify the presence of any volatile impurities.

Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Acetonitrile or Dichloromethane, GC grade)

  • Internal standard (e.g., Dodecane, analytical standard)

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent)

  • Autosampler (recommended for precision)

  • Data acquisition and processing software

Procedure:

  • Standard and Sample Preparation:

    • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen high-purity solvent to a final concentration of approximately 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by accurately weighing different amounts of a this compound reference standard and a fixed amount of the internal standard stock solution, and diluting with the solvent.

    • Sample Preparation: Accurately weigh a known amount of the commercial this compound sample, add a fixed amount of the internal standard stock solution, and dilute with the solvent to the same final volume as the calibration standards.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Inject the calibration standards and the prepared sample into the GC-FID system.

    • Identify the peaks corresponding to the solvent, internal standard, this compound, and any impurities based on their retention times.

    • Integrate the peak areas for the internal standard and this compound in both the standards and the sample.

    • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound for the calibration standards.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Determine the purity of the sample by expressing the calculated concentration as a percentage of the initial weighed amount.

    • The percentage of any impurity can be estimated by its peak area relative to the total area of all peaks (area percent method), assuming a similar response factor to this compound. For more accurate quantification of impurities, individual calibration standards for each impurity would be required.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of a commercial this compound sample.

Purity_Analysis_Workflow start Start: Receive Commercial This compound Sample prep_standards Prepare Calibration Standards & Internal Standard Solution start->prep_standards prep_sample Prepare Sample for Analysis (with Internal Standard) start->prep_sample gc_analysis GC-FID Analysis prep_standards->gc_analysis prep_sample->gc_analysis data_acquisition Data Acquisition (Chromatogram) gc_analysis->data_acquisition peak_integration Peak Identification & Integration data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve purity_calculation Calculate Purity of This compound peak_integration->purity_calculation calibration_curve->purity_calculation impurity_analysis Identify & Quantify Impurities (if necessary) purity_calculation->impurity_analysis report Generate Analysis Report impurity_analysis->report end End report->end

Caption: Workflow for GC-FID Purity Analysis of this compound.

This guide provides a framework for the comparative purity analysis of commercial this compound. By following standardized analytical protocols, researchers can ensure the quality of their reagents, leading to more reliable and reproducible scientific outcomes.

References

Spectroscopic comparison of 3-Hydroxypropionitrile and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of 3-Hydroxypropionitrile and Its Ether Derivatives

Introduction

This compound (3-HPN) is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly for the production of polymers, pharmaceuticals, and other specialty chemicals. Its derivatives, such as the ether derivatives 3-Methoxypropionitrile and 3-Ethoxypropionitrile, exhibit distinct physical and chemical properties, leading to a range of different applications. A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their identification, characterization, and quality control.

This guide provides a detailed spectroscopic comparison of this compound, 3-Methoxypropionitrile, and 3-Ethoxypropionitrile, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and its methoxy (B1213986) and ethoxy derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CH₂-CN-CH₂-O--O-CH₃-O-CH₂-CH₃-CH₃ (ethoxy)Solvent
This compound[1]2.613.85---CDCl₃
3-Methoxypropionitrile[2]2.593.663.37--Not Specified
3-Ethoxypropionitrile[3]2.613.70-3.541.22Not Specified

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CN-CH₂-CN-CH₂-O--O-CH₃-O-CH₂-CH₃-CH₃ (ethoxy)Solvent
This compound118.925.558.1---Not Specified
3-Methoxypropionitrile[4]117.818.766.358.9--Not Specified
3-Ethoxypropionitrile[5]117.919.064.5-66.815.1Not Specified

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compoundν(O-H)ν(C-H)ν(C≡N)ν(C-O)
This compound[6]~3400 (broad)~2900~2250~1050
3-Methoxypropionitrile[7]-~2900~2250~1120
3-Ethoxypropionitrile[8]-~2900~2250~1120

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound[9]7154, 42, 41, 31
3-Methoxypropionitrile[10]8556, 45, 42, 32
3-Ethoxypropionitrile9970, 59, 45, 42, 31

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the analyte (this compound or its derivative) was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The solution was thoroughly mixed to ensure homogeneity.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment was used with the following typical parameters:

  • Pulse Angle: 30-45°

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer. A proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom. Typical parameters included:

  • Pulse Angle: 45°

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (due to the lower natural abundance and sensitivity of ¹³C)

  • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) was used as an internal reference.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Instrumentation: Mass spectra were obtained using a mass spectrometer with electron ionization (EI) as the ionization source.

Data Acquisition: The sample was introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) for separation prior to analysis. The standard EI energy was 70 eV. The mass analyzer (e.g., quadrupole or time-of-flight) was scanned over a mass-to-charge (m/z) range of approximately 10 to 200 amu to detect the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion Sample 3-HPN or Derivative NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Prepare for GC-MS/Direct Infusion Sample->MS_Prep H_NMR 1H NMR NMR_Prep->H_NMR C_NMR 13C NMR NMR_Prep->C_NMR FTIR FTIR Spectroscopy IR_Prep->FTIR EIMS EI-Mass Spectrometry MS_Prep->EIMS Analyze_Shifts Analyze Chemical Shifts & Coupling H_NMR->Analyze_Shifts C_NMR->Analyze_Shifts Analyze_Frequencies Analyze Vibrational Frequencies FTIR->Analyze_Frequencies Analyze_Fragments Analyze Fragmentation Pattern EIMS->Analyze_Fragments Compare_Spectra Compare Spectra of Analogs Analyze_Shifts->Compare_Spectra Analyze_Frequencies->Compare_Spectra Analyze_Fragments->Compare_Spectra Structure_Elucidation Structure Elucidation & Verification Compare_Spectra->Structure_Elucidation

Caption: Logical workflow for the comparative spectroscopic analysis.

Discussion and Interpretation

NMR Spectroscopy: The ¹H NMR spectra provide clear distinguishing features. The disappearance of the broad singlet corresponding to the hydroxyl proton in 3-HPN upon derivatization to its ethers is a key indicator. Furthermore, the appearance of a new singlet for the methoxy group around 3.37 ppm in 3-Methoxypropionitrile and a quartet and triplet for the ethoxy group in 3-Ethoxypropionitrile allows for unambiguous identification. The chemical shifts of the methylene (B1212753) protons adjacent to the oxygen and nitrile groups are also subtly affected by the change in the substituent on the oxygen.

In the ¹³C NMR spectra, the carbon of the nitrile group appears consistently around 118 ppm. The most significant changes are observed for the carbons in the side chain. The presence of the methoxy and ethoxy carbons provides clear evidence of derivatization.

IR Spectroscopy: The most prominent difference in the IR spectra is the presence of a strong, broad absorption band around 3400 cm⁻¹ in 3-HPN, which is characteristic of the O-H stretching vibration of an alcohol. This band is absent in the spectra of its ether derivatives. The C≡N stretching vibration appears as a sharp peak around 2250 cm⁻¹ in all three compounds. The C-O stretching frequency is also a useful diagnostic tool, appearing at different positions for the alcohol and the ethers.

Mass Spectrometry: The mass spectra show distinct molecular ion peaks for each compound, confirming their respective molecular weights. The fragmentation patterns are also characteristic. For instance, this compound often shows a prominent fragment corresponding to the loss of the CH₂OH group. The ether derivatives, on the other hand, exhibit fragmentation patterns characteristic of ethers, such as cleavage of the C-O bond.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the unambiguous identification and comparative analysis of this compound and its ether derivatives. Each technique offers unique insights into the molecular structure, and together they provide a comprehensive characterization. The data and protocols presented in this guide serve as a valuable resource for researchers working with these important chemical compounds.

References

The Evolving Landscape of Biodegradable Polymers: A Comparative Analysis of Poly(3-hydroxypropionate) and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal shift in materials science is the growing demand for sustainable and biodegradable polymers. In this context, 3-Hydroxypropionitrile (3-HP) has emerged as a promising precursor for the production of the biodegradable polyester (B1180765), poly(3-hydroxypropionate) [P(3HP)]. While the direct polymerization of 3-HP is not a widely documented or industrially significant process, its conversion to 3-hydroxypropionic acid (3-HP acid) provides a gateway to P(3HP), a polymer with significant potential. This guide offers a comprehensive performance benchmark of P(3HP) against other leading biodegradable polyesters: Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Polycaprolactone (PCL), providing researchers, scientists, and drug development professionals with a thorough comparative analysis supported by experimental data.

From Precursor to Polymer: The Significance of this compound

This compound is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group. While direct polymerization of 3-HP remains largely unexplored in readily available literature, its true value in the polymer industry lies in its role as a precursor to 3-hydroxypropionic acid. This acid monomer can then be polymerized to yield P(3HP), a biodegradable polyester with properties that make it a compelling alternative to traditional plastics.

Performance Benchmarking: P(3HP) vs. Established Biodegradable Polyesters

To provide a clear and objective comparison, the following tables summarize the key performance indicators of P(3HP) alongside PLA, PGA, and PCL.

Table 1: Thermal and Mechanical Properties of Biodegradable Polyesters

PropertyPoly(3-hydroxypropionate) (P(3HP))Polylactic Acid (PLA)Polyglycolic Acid (PGA)Polycaprolactone (PCL)
Glass Transition Temperature (Tg) -20 °C[1]60–65 °C[2]35–40 °C[3]-60 °C[4]
Melting Temperature (Tm) ~77 °C[1]130–180 °C[2]225–230 °C[5]60 °C[4]
Tensile Strength (MPa) High[6]50-70[7]~115[5]17.82 ± 0.47[8]
Young's Modulus (GPa) Data not readily available2.7–16[2]~7[5]0.440 ± 0.003[8]
Elongation at Break (%) High[6]<10[2]Data not readily available>400[8]
Crystallinity (%) Data not readily available10-40[7]45–55%[5]~56[8]

Table 2: General Properties and Applications

PropertyPoly(3-hydroxypropionate) (P(3HP))Polylactic Acid (PLA)Polyglycolic Acid (PGA)Polycaprolactone (PCL)
Biodegradability Yes[1]Yes[2]Yes[5]Yes[9]
Biocompatibility Yes[10]Yes[2]Yes[11]Yes[12]
Common Synthesis Route Fermentation/Polycondensation of 3-HP acid[13][14]Ring-Opening Polymerization of Lactide[15][16]Ring-Opening Polymerization of Glycolide[17]Ring-Opening Polymerization of ε-caprolactone[18]
Key Applications Plasticizer, films, medical devices[1]Packaging, 3D printing, medical implants[2]Absorbable sutures, drug delivery[5]Scaffolds for tissue engineering, drug delivery[9]

Experimental Protocols

Detailed methodologies for the synthesis of these polymers are crucial for reproducible research. Below are representative experimental protocols for the synthesis of P(3HP) and its alternatives.

Protocol 1: Synthesis of Poly(3-hydroxypropionic acid) (P(3HP)) via Melt Polycondensation

This protocol describes the two-step melt polymerization of 3-hydroxypropionic acid.[14]

Step 1: Melt Polymerization to 3-hydroxypropionic acid oligomer

  • Maintain the reactant, 3-hydroxypropionic acid, and the product, 3-hydroxypropionic acid oligomer, in a liquid state.

  • Adjust the reaction temperature to a range of 80°C to 100°C.[14]

Step 2: Solid-State Polymerization

  • The resulting oligomer is then subjected to solid-state polymerization.

  • This step is carried out at a temperature below the crystallization temperature of the 3-hydroxypropionic acid oligomer, for example, at or below 70°C.[14]

Protocol 2: Synthesis of Polylactic Acid (PLA) via Ring-Opening Polymerization

This protocol outlines the synthesis of PLA from lactide using a tin-based catalyst.[15]

  • Dehydrate lactic acid to form a prepolymer with a degree of polymerization between 8 and 12 in a batch process at 100 mbar and 170 °C with 1% tin octoate as a catalyst.

  • Perform a reactive distillation at 250 °C and 5 mbar with 2% tin octoate to form lactide.

  • Purify the raw lactide by crystallization to a purity of 99.9%.

  • Conduct a batch polymerization of the purified lactide in a glass reactor for 2 hours at 170 °C and atmospheric pressure using 0.04% tin octoate as a catalyst.[15]

Protocol 3: Synthesis of Polyglycolic Acid (PGA) via Ring-Opening Polymerization

This protocol details the synthesis of high molecular weight PGA.[19]

  • The polymerization is carried out via a sequential melt-solid ring-opening polymerization of glycolide.

  • Use SnCl2·2H2O as a catalyst and 1-dodecanol (B7769020) as an initiator.

  • The reaction is conducted at 170°C.[19]

Protocol 4: Synthesis of Poly(ε-caprolactone) (PCL) via Ring-Opening Polymerization

This protocol describes a common method for PCL synthesis.[20]

  • The ring-opening polymerization of ε-caprolactone is carried out.

  • Toluene is used as a solvent, stannous octoate as a catalyst, and butanediol (B1596017) (BDO) as an initiator.

  • The reaction is conducted in a three-neck flask at 90°C.[20]

Visualizing Polymerization Pathways

To illustrate the synthetic routes of these biodegradable polymers, the following diagrams are provided in the DOT language for Graphviz.

Polymerization_Pathways cluster_P3HP Poly(3-hydroxypropionate) Synthesis cluster_PLA Polylactic Acid Synthesis cluster_PGA Polyglycolic Acid Synthesis cluster_PCL Polycaprolactone Synthesis This compound This compound 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid This compound->3-Hydroxypropionic Acid Hydrolysis P(3HP) P(3HP) 3-Hydroxypropionic Acid->P(3HP) Polycondensation Lactic Acid Lactic Acid Lactide Lactide Lactic Acid->Lactide Dimerization PLA PLA Lactide->PLA Ring-Opening Polymerization Glycolic Acid Glycolic Acid Glycolide Glycolide Glycolic Acid->Glycolide Dimerization PGA PGA Glycolide->PGA Ring-Opening Polymerization ε-caprolactone ε-caprolactone PCL PCL ε-caprolactone->PCL Ring-Opening Polymerization

Caption: Synthetic pathways for major biodegradable polyesters.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for the synthesis and characterization of these biodegradable polymers.

Experimental_Workflow Start Start Monomer\nPreparation Monomer Preparation Start->Monomer\nPreparation Polymerization\nReaction Polymerization Reaction Monomer\nPreparation->Polymerization\nReaction Purification Purification Polymerization\nReaction->Purification Characterization Characterization Purification->Characterization Data Analysis Data Analysis Characterization->Data Analysis End End Data Analysis->End Logical_Relationships Application\nRequirement Application Requirement High Strength High Strength Application\nRequirement->High Strength Flexibility Flexibility Application\nRequirement->Flexibility Controlled\nDegradation Rate Controlled Degradation Rate Application\nRequirement->Controlled\nDegradation Rate PGA PGA High Strength->PGA PCL / P(3HP) PCL / P(3HP) Flexibility->PCL / P(3HP) PLA / Copolymers PLA / Copolymers Controlled\nDegradation Rate->PLA / Copolymers

References

A Comparative Guide to the Reactivity of Hydroxyl vs. Nitrile Groups in 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionitrile (3-HPN) is a versatile bifunctional molecule featuring both a hydroxyl (-OH) and a nitrile (-CN) group. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals. The selective reaction of one functional group in the presence of the other is a key consideration in synthetic design. This guide provides a comparative analysis of the reactivity of the hydroxyl and nitrile groups in this compound, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.

Comparative Reactivity Overview

The hydroxyl and nitrile groups in this compound exhibit distinct reactivity profiles, enabling selective transformations under appropriate conditions. Generally, the hydroxyl group behaves as a nucleophile, particularly after deprotonation to an alkoxide, while the carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. The proximity of these two groups does not significantly hinder the reactivity of either, allowing for a high degree of chemoselectivity.

Reactivity of the Hydroxyl Group: The primary alcohol functionality of 3-HPN readily undergoes typical alcohol reactions such as esterification and etherification. These reactions are often carried out under basic conditions to enhance the nucleophilicity of the hydroxyl group.

Reactivity of the Nitrile Group: The nitrile group is susceptible to a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These reactions typically require acidic, basic, or catalytic conditions.

The electronic properties of the two groups have a mutual influence. The electron-withdrawing nature of the nitrile group can slightly increase the acidity of the nearby hydroxyl group. Conversely, the hydroxyl group has a minimal electronic effect on the reactivity of the nitrile group.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for selective transformations of the hydroxyl and nitrile groups in this compound.

Reaction TypeFunctional Group TargetedReagents and ConditionsProductYield (%)Reference
Esterification HydroxylAcetic anhydride (B1165640), Pyridine (B92270), Room temperature3-AcetoxypropionitrileHigh (not specified)General Knowledge
Etherification HydroxylBenzyl (B1604629) chloride, Sodium hydride, THF, 0 °C to RT3-(Benzyloxy)propionitrile~80%[1]
Hydrolysis (Acidic) NitrileSulfuric acid, Water, Heat3-Hydroxypropionic acid28-31%[2]
Hydrolysis (Biocatalytic) NitrileImmobilized Rhodococcus sp.3-Hydroxypropionic acid63%[3]
Hydrolysis (Biocatalytic) NitrileImmobilized C. testosteroni 5-MGAM-4D3-Hydroxypropionic acid ammonium (B1175870) salt99-100%[3]
Reduction (Catalytic Hydrogenation) NitrileRaney Nickel, Anhydrous ammonia (B1221849), Methanol or Ethanol, ~100 °C, 25-100 bar H₂3-AminopropanolHigh (not specified)[4]
Reduction (Chemical) NitrileLithium aluminum hydride (LiAlH₄), Diethyl ether, then H₂O workup3-AminopropanolHigh (not specified)[5]

Experimental Protocols

Selective Esterification of the Hydroxyl Group

Objective: To synthesize 3-acetoxypropionitrile by selectively acylating the hydroxyl group.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add pyridine to the solution.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove excess acetic acid and pyridine.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain 3-acetoxypropionitrile.

Selective Hydrolysis of the Nitrile Group (Biocatalytic)

Objective: To synthesize 3-hydroxypropionic acid by selectively hydrolyzing the nitrile group using an immobilized enzyme.

Materials:

  • This compound

  • Immobilized Comamonas testosteroni 5-MGAM-4D cells

  • Phosphate (B84403) buffer (pH 7.0)

  • Bioreactor with temperature and pH control

Procedure:

  • Prepare a suspension of the immobilized C. testosteroni cells in a phosphate buffer within the bioreactor.

  • Add this compound to the bioreactor to the desired substrate concentration (e.g., 1 M).[3]

  • Maintain the reaction at a controlled temperature (e.g., 15 °C) and pH.[3]

  • Monitor the progress of the reaction by techniques such as HPLC to measure the concentration of 3-hydroxypropionic acid.

  • Upon completion of the reaction, separate the immobilized biocatalyst by filtration for potential reuse.

  • Isolate the 3-hydroxypropionic acid from the aqueous solution through appropriate downstream processing, such as extraction or ion exchange chromatography.

Selective Reduction of the Nitrile Group (Catalytic Hydrogenation)

Objective: To synthesize 3-aminopropanol by selectively reducing the nitrile group.

Materials:

  • This compound

  • Raney Nickel (catalyst)

  • Anhydrous ammonia

  • Methanol or Ethanol (solvent)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine this compound, the solvent (methanol or ethanol), and anhydrous ammonia. The presence of ammonia helps to minimize the formation of secondary amines as byproducts.[4]

  • Add the Raney Nickel catalyst to the mixture.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 25-100 bar) and heat to the reaction temperature (e.g., 100 °C).[4]

  • Maintain the reaction under these conditions with stirring until the uptake of hydrogen ceases.

  • Cool the autoclave, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

  • Remove the solvent and excess ammonia under reduced pressure.

  • Purify the resulting 3-aminopropanol by distillation.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to illustrate the reaction pathways and a typical experimental workflow for studying chemoselectivity.

selective_reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_nitrile Nitrile Group Reactions HPN This compound (HO-CH2CH2-CN) Ester 3-Acetoxypropionitrile (AcO-CH2CH2-CN) HPN->Ester Esterification (Ac2O, Pyridine) Ether 3-(Benzyloxy)propionitrile (BnO-CH2CH2-CN) HPN->Ether Etherification (BnCl, NaH) Acid 3-Hydroxypropionic Acid (HO-CH2CH2-COOH) HPN->Acid Hydrolysis (H+ or Enzyme) Amine 3-Aminopropanol (HO-CH2CH2-CH2NH2) HPN->Amine Reduction (H2/Raney Ni or LiAlH4)

Caption: Selective reaction pathways of this compound.

experimental_workflow start Start: this compound reaction Reaction under specific conditions (e.g., Reagent, Solvent, Temp.) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Distillation, Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis quantification Yield and Selectivity Determination (e.g., GC, HPLC) analysis->quantification end End: Isolated Product quantification->end

Caption: General experimental workflow for selective synthesis.

Conclusion

The dual functionality of this compound offers a rich landscape for chemical synthesis. The hydroxyl and nitrile groups can be targeted with high selectivity by choosing appropriate reaction conditions. The hydroxyl group is readily derivatized through esterification and etherification, typically under basic conditions. The nitrile group can be selectively hydrolyzed to a carboxylic acid or reduced to a primary amine using a variety of methods, including highly efficient biocatalytic and catalytic hydrogenation processes. This guide provides a framework for researchers to make informed decisions in designing synthetic strategies that leverage the versatile and chemoselective reactivity of this compound.

References

A Comparative Economic Analysis of 3-Hydroxypropionitrile Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of 3-Hydroxypropionitrile

This compound (3-HP), also known as ethylene (B1197577) cyanohydrin, is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both a hydroxyl and a nitrile group, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.[1] The selection of a production route for 3-HP is a critical decision that impacts not only the economic viability but also the environmental footprint of the manufacturing process. This guide provides a detailed comparison of the primary chemical and chemoenzymatic routes for 3-HP production, supported by available experimental data and detailed methodologies.

Executive Summary

The production of this compound is dominated by two primary chemical synthesis routes: the hydration of acrylonitrile (B1666552) and the reaction of ethylene oxide with hydrogen cyanide. Both methods have been industrially established, each with distinct advantages and disadvantages. The hydration of acrylonitrile is a widely practiced method, with continuous processes developed to optimize yield and minimize byproduct formation. The ethylene oxide route boasts high atom economy but is hampered by the use of highly toxic and difficult-to-handle raw materials.

A third, emerging route involves chemoenzymatic synthesis, leveraging the specificity of enzymes to catalyze the formation of 3-HP. While this approach promises milder reaction conditions and potentially higher selectivity, publicly available data on the direct enzymatic synthesis of 3-HP from acrylonitrile is limited, with much of the current research focusing on the enzymatic conversion of 3-HP to 3-hydroxypropionic acid.

This guide will delve into the specifics of each route, presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations to aid in the comparative analysis.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators for the different production routes of this compound.

Table 1: Comparison of Chemical Synthesis Routes for this compound

ParameterAcrylonitrile HydrationEthylene Oxide + Hydrogen Cyanide
Starting Materials Acrylonitrile, WaterEthylene Oxide, Hydrogen Cyanide
Catalyst Weak inorganic or organic bases (e.g., Na2CO3/NaHCO3 mixture, organic amines)Not explicitly required, but basic conditions are used.
Yield Up to 89.4% in a continuous process with byproduct pyrolysis and recycling.[2]~90.0%[3]
Selectivity Moderate to high, with the primary byproduct being bis(cyanoethyl) ether, which can be pyrolyzed to yield more product.High
Reaction Conditions 80-150°C, 1-5 bar[4]40°C, 15 hours[3]
Key Advantages Established industrial process, potential for high overall yield with recycling.High atom economy.
Key Disadvantages Formation of byproducts requiring additional processing steps (pyrolysis).Use of extremely toxic and hazardous hydrogen cyanide, long reaction time, generation of significant waste salt.[3][5]
Process Complexity Moderate, involves reaction, separation, and pyrolysis/recycling stages.High due to the handling of hazardous materials and waste treatment.
Environmental Impact Moderate, involves organic solvents and high temperatures. Wastewater recycling is possible.High, due to the toxicity of hydrogen cyanide and the generation of saline wastewater.[3]

Table 2: Chemoenzymatic Synthesis of this compound - Current Status

ParameterChemoenzymatic Hydration of Acrylonitrile
Starting Materials Acrylonitrile, Water
Biocatalyst Nitrilase or whole microbial cells
Yield Data for direct 3-HP synthesis is limited; often described as "potentially moderate to high".
Titer (g/L) Not reported for direct 3-HP synthesis. Research focus is on downstream products.
Productivity (g/L/h) Not reported for direct 3-HP synthesis.
Reaction Conditions Mild (e.g., 20-50°C, neutral pH).[6]
Key Advantages Milder reaction conditions, potentially higher selectivity, reduced environmental impact, biodegradable catalyst.[6]
Key Disadvantages Lack of specific enzymes identified and optimized for direct 3-HP production from acrylonitrile. Enzyme stability and cost can be challenges. Most research focuses on converting acrylonitrile to acrylamide (B121943) or acrylic acid.[7][8]
Process Complexity Potentially simpler reaction setup but may require complex enzyme production and immobilization processes.
Environmental Impact Generally considered "greener" due to biodegradable catalysts and milder conditions.[6]

Experimental Protocols

Chemical Synthesis: Hydration of Acrylonitrile (Continuous Process)

This protocol is based on a continuous process designed to maximize the yield of this compound by reacting acrylonitrile with water in the presence of a weak base and subsequently pyrolyzing the main byproduct, bis(cyanoethyl) ether.

Materials:

  • Acrylonitrile

  • Deionized Water

  • Weak base catalyst (e.g., a mixture of sodium carbonate and sodium bicarbonate)

  • Weak acid for neutralization (e.g., acetic acid)

Equipment:

  • High-pressure reactor

  • Neutralization vessel

  • Thin-film evaporator for reactive distillation

  • Fractional distillation column

  • Pumps, heat exchangers, and control systems

Procedure:

  • Addition Reaction: A mixture of acrylonitrile and water (typically in a molar ratio of 1:2 to 1:4) containing the weak base catalyst is continuously fed into a high-pressure reactor. The reaction is maintained at a temperature of 100-130°C and a pressure of 1-5 bar.[4]

  • Neutralization: The reaction mixture, containing this compound, unreacted acrylonitrile, and bis(cyanoethyl) ether, is continuously transferred to a neutralization vessel where a weak acid is added to neutralize the catalyst.

  • Reactive Distillation (Pyrolysis): The neutralized mixture is then fed into a thin-film evaporator. Here, at elevated temperatures (130-160°C) and reduced pressure, the bis(cyanoethyl) ether is pyrolyzed back into this compound and acrylonitrile.[4]

  • Purification: The vapor stream from the evaporator, enriched in this compound and acrylonitrile, is passed through a fractional distillation column to separate the final product. Unreacted acrylonitrile is recycled back to the first stage.

  • Product Isolation: The purified this compound is collected. The overall yield of this continuous process can reach up to 89.4% with efficient recycling.[2]

Chemical Synthesis: Ethylene Oxide and Hydrogen Cyanide Route

This protocol describes the synthesis of this compound from ethylene oxide and hydrogen cyanide. Caution: This process involves extremely toxic and hazardous materials and should only be performed by trained professionals in a controlled environment with appropriate safety measures.

Materials:

Equipment:

  • Closed, pressure-rated reactor with stirring

  • Temperature control system

  • Quenching vessel

  • Extraction and distillation equipment

Procedure:

  • Reaction: An aqueous solution of hydrogen cyanide is charged into a closed reactor. Ethylene oxide is then added, maintaining a molar ratio of approximately 1:1. A catalytic amount of sodium hydroxide is added. The reaction is carried out at around 40°C with constant stirring for an extended period (e.g., 15 hours).[3]

  • Quenching: After the reaction is complete, the mixture is transferred to a quenching vessel, and sodium hypochlorite is added to safely neutralize any unreacted hydrogen cyanide.

  • Work-up: Due to the formation of a sodium salt aqueous solution, the product is extracted using an organic solvent.

  • Purification: The organic extract is then subjected to distillation to isolate the this compound. This process can achieve a yield of approximately 90%.[3]

Chemoenzymatic Synthesis (Whole-Cell Catalysis for Acrylonitrile Conversion)

While specific protocols for the direct synthesis of this compound from acrylonitrile are not well-documented in publicly available literature, a general methodology for whole-cell biocatalysis with acrylonitrile as a substrate is outlined below. The primary products in most reported studies are acrylamide or acrylic acid.

Materials:

  • Microorganism strain with nitrilase or nitrile hydratase activity (e.g., Streptomyces sp., Bacillus sp.)

  • Growth medium (specific to the microbial strain)

  • Acrylonitrile

  • Phosphate buffer (e.g., 0.1 M, pH 7.0-8.0)

Equipment:

  • Bioreactor/fermenter for cell cultivation

  • Centrifuge for cell harvesting

  • Reaction vessel with temperature and pH control

  • Analytical equipment (e.g., HPLC) for monitoring the reaction

Procedure:

  • Cell Cultivation: The selected microbial strain is cultivated in a suitable growth medium in a bioreactor under optimal conditions (temperature, pH, aeration) to induce the expression of the desired nitrile-converting enzymes.

  • Cell Harvesting: Once the cells reach the desired growth phase, they are harvested by centrifugation and washed with a buffer to remove residual medium components.

  • Biocatalytic Reaction: The harvested cells (as a whole-cell catalyst) are resuspended in a reaction buffer in a separate vessel. Acrylonitrile is then added as the substrate. The reaction is maintained at a controlled temperature (e.g., 30-50°C) and pH.[7][8]

  • Reaction Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing the concentration of the substrate and product(s) using HPLC.

  • Product Isolation: Upon completion of the reaction, the cells are separated by centrifugation or filtration. The supernatant containing the product can then be subjected to downstream processing for purification.

Visualizations

Production_Workflows Figure 1. Production Workflows for this compound cluster_acrylonitrile Acrylonitrile Hydration Route cluster_ethylene_oxide Ethylene Oxide Route cluster_chemoenzymatic Chemoenzymatic Route A1 Acrylonitrile + Water A2 Addition Reaction (Weak Base Catalyst) A1->A2 A3 Mixture of 3-HP, Bis(cyanoethyl) ether, and unreacted Acrylonitrile A2->A3 A4 Pyrolysis of Bis(cyanoethyl) ether A3->A4 A5 Purification (Distillation) A4->A5 A6 This compound A5->A6 A7 Recycle Acrylonitrile A5->A7 A7->A2 E1 Ethylene Oxide + Hydrogen Cyanide E2 Reaction (Basic Conditions) E1->E2 E3 Crude 3-HP Mixture E2->E3 E4 Quenching & Work-up E3->E4 E5 Purification (Extraction & Distillation) E4->E5 E6 This compound E5->E6 C1 Acrylonitrile + Water C2 Biocatalytic Hydration (Whole Cells/Nitrilase) C1->C2 C3 Crude 3-HP Mixture C2->C3 C4 Cell Separation C3->C4 C5 Purification C4->C5 C6 This compound (Potential Product) C5->C6

Caption: Production Workflows for this compound.

Conclusion

The choice of a production route for this compound is a multifaceted decision that requires a careful balance of economic, safety, and environmental considerations.

  • The hydration of acrylonitrile represents a mature and economically viable process, especially when implemented as a continuous process with efficient recycling of unreacted materials and byproducts. While it involves multiple processing steps, the overall yield can be very high.

  • The ethylene oxide and hydrogen cyanide route , despite its high theoretical yield, presents significant safety and environmental challenges due to the extreme toxicity of hydrogen cyanide and the generation of substantial waste streams. These factors can significantly increase the operational and capital costs associated with safety measures and waste disposal, making it a less attractive option in many contexts.

  • The chemoenzymatic route holds considerable promise as a "green" alternative. The potential for mild reaction conditions and high selectivity could lead to simpler processes with a smaller environmental footprint. However, the development of robust and efficient enzymes or whole-cell systems specifically for the direct synthesis of this compound from acrylonitrile is still in its early stages. More research is needed to identify suitable biocatalysts and optimize the reaction conditions to achieve industrially relevant titers, yields, and productivities.

For researchers and drug development professionals, the selection of a 3-HP source will depend on the scale of production, purity requirements, and the priority given to sustainability. While chemical routes currently offer a more established and predictable supply, the advancements in biotechnology may soon position the chemoenzymatic route as a competitive and more environmentally friendly alternative.

References

Comparative Analysis of 3-Hydroxypropionitrile Cross-Reactivity with Key Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 3-Hydroxypropionitrile (3-HPN) with other key functional groups, including thiols, amines, aldehydes, and ketones. The information presented is supported by available experimental data and detailed methodologies to assist in the assessment of 3-HPN's potential for covalent modification in biological and chemical systems.

Executive Summary

This compound is a bifunctional molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group.[1][2] The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to nucleophilic attack, a characteristic that is fundamental to its reactivity profile.[3][4][5] The reactivity of the nitrile group can be significantly influenced by adjacent electron-withdrawing groups, which increase its electrophilicity.[1] This guide focuses on the cross-reactivity of the nitrile functional group in 3-HPN with common biological nucleophiles. While quantitative data for reactions with thiols are available for analogous compounds, specific kinetic data for 3-HPN's reactions with amines, aldehydes, and ketones are not extensively documented in publicly available literature. Therefore, this guide combines quantitative data for thiol reactivity with a qualitative assessment for other functional groups based on established chemical principles.

Cross-Reactivity with Thiols (e.g., Cysteine, Glutathione)

The reaction of nitriles with thiols, particularly the cysteine residue in proteins, is a well-documented interaction.[3] This reaction proceeds via a nucleophilic attack of the thiol on the electrophilic carbon of the nitrile, forming a thioimidate intermediate. In the case of cysteine, this intermediate can further cyclize to a stable thiazoline.[3] The reactivity of nitriles with thiols is often evaluated using HPLC-based kinetic assays with glutathione (B108866) (GSH) as a surrogate for cysteine.[1]

Quantitative Data: Reactivity of Nitriles with Glutathione

While specific kinetic data for this compound was not found, the following table summarizes the reactivity (presented as half-life, t½) of various nitrile-containing compounds with glutathione (GSH) under comparable experimental conditions. This data provides a benchmark for estimating the potential reactivity of 3-HPN. Nitriles with adjacent electron-withdrawing groups exhibit significantly shorter half-lives, indicating higher reactivity.

Compound ClassExample CompoundHalf-life (t½) with GSH (minutes)Reference
Heteroaromatic NitrilesPyrimidine nitrile derivative< 10[1]
CyanamidesN-Cyano derivative10 - 60[1]
AminoacetonitrilesAminoacetonitrile derivative> 60[1]
Aliphatic Nitriles (proxy for 3-HPN) Acetonitrile (B52724) Very Long (low reactivity) General Knowledge

Note: The reactivity of 3-HPN is expected to be low, similar to other simple aliphatic nitriles, as the hydroxyl group is not strongly electron-withdrawing.

Experimental Protocol: HPLC-Based Kinetic Assay for Nitrile Reactivity with Glutathione

This protocol describes a general method for determining the kinetic parameters of the reaction between a nitrile-containing compound and glutathione.

1. Materials and Reagents:

  • Nitrile compound (e.g., this compound)

  • Glutathione (GSH)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

2. Preparation of Solutions:

  • Prepare a stock solution of the nitrile compound in an appropriate solvent (e.g., water or a mixture of acetonitrile and water).

  • Prepare a stock solution of GSH in phosphate buffer.

  • Prepare working standards of the nitrile compound at known concentrations for calibration.

3. Reaction Procedure:

  • In a temperature-controlled vessel, mix the nitrile compound and a molar excess of GSH in phosphate buffer at a defined temperature (e.g., 37 °C).

  • Initiate the reaction and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quench the reaction in each aliquot immediately, for example, by adding a strong acid or by rapid dilution with a cold mobile phase.

4. HPLC Analysis:

  • Analyze the quenched samples by reversed-phase HPLC.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is typically used.

  • Detection: Monitor the disappearance of the nitrile compound and/or the appearance of the product at a suitable UV wavelength.

  • Quantification: Use a calibration curve generated from the working standards to determine the concentration of the nitrile compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the nitrile concentration versus time.

  • The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare Stock Solutions (3-HPN, GSH, Buffer) mix_reactants Mix 3-HPN and GSH in Buffer (t=0) prep_solutions->mix_reactants prep_standards Prepare HPLC Standards quantify Quantify 3-HPN Concentration prep_standards->quantify take_aliquots Take Aliquots at Time Intervals mix_reactants->take_aliquots quench Quench Reaction take_aliquots->quench hplc HPLC-UV Analysis quench->hplc hplc->quantify plot Plot ln[3-HPN] vs. Time quantify->plot calculate Calculate k_obs and t½ plot->calculate

Fig. 1: Experimental workflow for HPLC-based kinetic analysis.

Cross-Reactivity with Other Functional Groups: A Qualitative Comparison

Due to the limited availability of direct comparative kinetic data for this compound with amines, aldehydes, and ketones, the following sections provide a qualitative assessment based on general chemical principles.

Amines (e.g., Lysine)

Primary and secondary amines are effective nucleophiles that can react with nitriles, although the reaction conditions are generally more forcing than with thiols.[6] The reaction of an amine with a nitrile can lead to the formation of an amidine. In the context of biological systems, the ε-amino group of lysine (B10760008) residues could potentially react with a nitrile. However, this reaction is generally considered to be significantly slower than the reaction with the thiol group of cysteine.

Expected Reactivity: Low to moderate. The reaction would likely require elevated temperatures or catalysis to proceed at a significant rate.

Aldehydes and Ketones

The reaction of a simple aliphatic nitrile like 3-HPN with aldehydes or ketones under physiological conditions is not a commonly observed or facile transformation. While nitriles can be made to react with carbonyl compounds under specific synthetic conditions (e.g., with strong bases or acids), they are generally not considered cross-reactive under mild, aqueous conditions.[7][8][9][10] Aldehydes and ketones are themselves electrophilic at the carbonyl carbon and are more likely to react with stronger nucleophiles.

Expected Reactivity: Very low. Significant cross-reactivity is not expected under typical biological or mild chemical conditions.

Signaling Pathways and Logical Relationships

The primary interaction of concern for this compound in a biological context is the potential for covalent modification of proteins, particularly via cysteine residues. The following diagram illustrates the logical relationship of this interaction.

Thiol_Reactivity_Pathway HPN This compound (Electrophile) Thioimidate Thioimidate Intermediate (Reversible Adduct) HPN->Thioimidate Nucleophilic Attack Cys Cysteine Residue (Nucleophile) Cys->Thioimidate Thiazoline Thiazoline (Stable Adduct) Thioimidate->Thiazoline Intramolecular Cyclization

Fig. 2: Reaction pathway of a nitrile with a cysteine residue.

Conclusion

Based on the available data and established principles of chemical reactivity, this compound exhibits the highest potential for cross-reactivity with thiol-containing molecules. Its reactivity with amines is expected to be significantly lower, and cross-reactivity with aldehydes and ketones is anticipated to be negligible under physiological conditions. For researchers and drug development professionals, the primary consideration for potential off-target covalent modification by 3-HPN should be focused on accessible and reactive cysteine residues in proteins. Further experimental studies are warranted to obtain precise kinetic data for the reaction of 3-HPN with a broader range of biological nucleophiles to provide a more complete cross-reactivity profile.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxypropionitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxypropionitrile (CAS 109-78-4), also known as ethylene (B1197577) cyanohydrin.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The compound is an irritant to the eyes, skin, and respiratory system and may cause kidney damage.[1][2] It is also water-reactive and can release toxic and flammable vapors.[2][3][4]

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye ProtectionChemical splash goggles.[1]
Skin ProtectionAppropriate chemical-resistant gloves.[1][2]
Body ProtectionProtective clothing to minimize skin contact.[1][2]
Respiratory ProtectionIn case of inadequate ventilation, use a NIOSH/MSHA-approved respirator.[1][2]

Facilities handling this chemical should be equipped with an eyewash station and a safety shower.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: Absorb the spill using an inert material such as vermiculite, sand, or earth.[1]

  • Collection: Carefully sweep up and place the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Personal Decontamination: Remove and wash contaminated clothing before reuse.[1][2]

Disposal Procedure for this compound Waste

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[1][5][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1][5][6]

Step-by-Step Disposal Plan:

  • Waste Characterization: Determine if the this compound waste meets the criteria for hazardous waste as defined by the US EPA in 40 CFR Parts 261.3.[1][5] Consult your institution's Environmental Health and Safety (EHS) department for guidance on this classification.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Some sources suggest collecting relatively unreactive organic reagents in a designated container.[7]

  • Containerization: Place the waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name, concentration, and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]

  • Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

Key Experimental and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC3H5NO[1][5]
Molecular Weight71.08 g/mol [1][5]
Boiling Point228 °C @ 760 mmHg[1][5]
Melting Point-46 °C[1][5]
Specific Gravity1.040 g/cm³[1]
Flash Point128 °C[5]
Oral LD50 (rat)3200 mg/kg[1][5]
Oral LD50 (mouse)1800 mg/kg[1][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_disposal Disposal Procedure cluster_spill Spill Contingency start Start: Have this compound Waste ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit characterize Characterize Waste (Consult EHS & 40 CFR 261.3) spill_kit->characterize segregate Segregate Waste from Incompatible Materials characterize->segregate spill Spill Occurs characterize->spill If Spill Occurs containerize Place in Labeled, Sealed Container segregate->containerize store Store in Cool, Dry, Ventilated Area containerize->store pickup Arrange for Professional Disposal via EHS store->pickup end End: Waste Properly Disposed pickup->end absorb Absorb with Inert Material spill->absorb collect Collect in a Suitable Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->containerize Treat as Waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Hydroxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Hydroxypropionitrile in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required personal protective equipment.

Protection Type Equipment Standard/Specification
Eye and Face Protection Chemical safety goggles or eyeglasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Appropriate chemical-resistant gloves.Consult glove manufacturer's specifications for compatibility.
Protective clothing to minimize skin contact.Long-sleeved clothing is recommended.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs. For large-scale operations or emergencies, a full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended.[1][2][4]OSHA 29 CFR 1910.134 or European Standard EN 149.[1][2][4]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area. Use local exhaust ventilation or a process enclosure to control airborne concentrations.[1]

  • Facilities should be equipped with an eyewash station and a safety shower.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have spill cleanup materials readily available.

  • Transferring: Avoid contact with eyes, skin, and clothing.[1][4] Keep the container tightly closed when not in use.[1][4]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][4] Remove contaminated clothing and wash it before reuse.[1][4]

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, bases, and oxidizing agents.[1][5]

  • Keep containers tightly closed to prevent contact with moist air and steam.[1][2]

Emergency Procedures: First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

  • Inhalation: Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]

Accidental Release and Disposal Plan

In the event of a spill, a clear and immediate response is necessary to contain and clean up the material safely.

Spill_Response_Workflow cluster_Initial_Response Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material (e.g., vermiculite, sand) Ventilate->Contain Absorb Absorb Spilled Material Contain->Absorb Collect Collect Absorbed Material into a Suitable Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

Disposal Plan: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4][6] It is imperative to consult and comply with all applicable federal, state, and local hazardous waste regulations for complete and accurate classification and disposal.[4][6] For relatively unreactive organic reagents, collection in a designated, labeled waste container is a common practice.[7] Do not dispose of this compound down the drain or with general laboratory trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.